2-Chloropteridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQBJRFTCXDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878856 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-38-7 | |
| Record name | Pteridine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling a Chemical Enigma: The Quest for 2-Chloropteridine
An In-depth Investigation for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and drug discovery, the precise identification and characterization of novel compounds are paramount. This guide embarks on a comprehensive exploration of 2-Chloropteridine, a molecule of potential interest to the scientific community. However, an extensive search of chemical databases and scientific literature has revealed a significant challenge: the apparent scarcity of public information regarding this specific compound. This journey, therefore, transforms into an investigation of the available data, a clarification of closely related structures, and a guide to navigating the complexities of chemical nomenclature.
The Search for a Chemical Identity: CAS Number and Molecular Weight
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Similarly, the molecular weight is a fundamental physical property crucial for any experimental work. A thorough search for "this compound" across multiple authoritative databases yielded no definitive CAS number or molecular weight.
This absence of readily available information suggests several possibilities:
-
A Novel or Rare Compound: this compound may be a newly synthesized molecule with research findings not yet widely disseminated in public domains.
-
Alternative Nomenclature: The compound might be more commonly known under a different systematic or trivial name.
-
Potential for Misidentification: There is a possibility of a typographical error in the chemical name, leading to a search for a non-existent or obscure molecule.
Given the consistent lack of direct results for this compound, this guide will now turn its attention to closely related and well-documented compounds that may be of interest to researchers in similar fields: 2-Chloropyridine and 2-Chloropyrimidine . Understanding the properties of these analogous structures can provide valuable context and potential avenues for further investigation.
A Tale of Two Analogs: 2-Chloropyridine and 2-Chloropyrimidine
In the realm of heterocyclic chemistry, pyridines and pyrimidines are fundamental building blocks for a vast array of biologically active molecules. The introduction of a chlorine atom at the 2-position of these rings significantly influences their reactivity and potential applications.
Table 1: Physicochemical Properties of 2-Chloropyridine and 2-Chloropyrimidine
| Property | 2-Chloropyridine | 2-Chloropyrimidine |
| CAS Number | 109-09-1[1][2][3][4][5][6] | 1722-12-9[7][8] |
| Molecular Formula | C₅H₄ClN[5][6][9] | C₄H₃ClN₂[7][8] |
| Molecular Weight | 113.54 g/mol [4][5][9] | 114.53 g/mol [8] |
| Appearance | Colorless to light yellow liquid[10] | Not specified in results |
| Boiling Point | 166-170 °C[10] | Not specified in results |
| Melting Point | -46 °C[9] | Not specified in results |
| Solubility | Slightly soluble in water[10] | Not specified in results |
Synthesis and Reactivity: A Comparative Overview
The synthetic pathways and chemical reactivity of 2-chlorinated heterocycles are of central importance to their application in medicinal chemistry and materials science.
Synthesis of 2-Chloropyridine
Several methods are employed for the synthesis of 2-Chloropyridine, including:
-
Direct Chlorination of Pyridine: This method involves the reaction of pyridine with chlorine gas at elevated temperatures.[9]
-
From Pyridine-N-oxide: Pyridine-N-oxide can be chlorinated to yield 2-chloropyridine.[9]
-
From 2-Hydroxypyridine: The reaction of 2-hydroxypyridine with a chlorinating agent like phosphorus oxychloride can also produce 2-chloropyridine.[9]
Caption: Key application areas for 2-Chloropyridine and 2-Chloropyrimidine.
Conclusion and Future Directions
While the initial inquiry into this compound did not yield direct chemical data, the investigation has shed light on the importance of precise chemical nomenclature and the value of exploring structurally related compounds. For researchers interested in the pteridine scaffold, the lack of information on this compound may represent an opportunity for novel synthesis and characterization.
For scientists and drug development professionals, the established importance of 2-Chloropyridine and 2-Chloropyrimidine as versatile intermediates underscores the continued significance of halogenated heterocycles in the creation of new medicines and agrochemicals. It is recommended that any future work begins with a meticulous verification of the target compound's identity. Should this compound indeed be a novel target, its synthesis and biological evaluation could open up new avenues of research.
References
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2-Chloropyridine - Wikipedia. (n.d.). Retrieved from [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Retrieved from [Link]
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2-Chloro pyridine | CAS 109-09-1 - Connect Chemicals. (n.d.). Retrieved from [Link]
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109-09-1 CAS | 2-CHLOROPYRIDINE | Amines & Amine Salts | Article No. 2770P. (n.d.). Retrieved from [Link]
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Pyrimidine, 2-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem. (n.d.). Retrieved from [Link]
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Navigating the Challenges of 2-Chloropteridine Dissolution: A Technical Guide to Solubility in Organic Solvents
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who work with 2-chloropteridine and related heterocyclic compounds. The often-encountered challenge of poor solubility in common organic solvents can significantly impede research and development. This document provides an in-depth exploration of the factors governing the solubility of this compound, methodologies for its accurate determination, and strategies to overcome dissolution challenges.
Introduction: The Significance of this compound and Its Solubility
This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including potential therapeutic agents. Its chemical structure, a derivative of pteridine, is foundational to various cofactors and signaling molecules in biological systems. However, the inherent chemical nature of the pteridine core, characterized by a fused pyrimidine and pyrazine ring system, often results in poor solubility in many organic solvents, a significant hurdle in synthetic chemistry, purification, and formulation development. Understanding and overcoming this solubility challenge is paramount for the effective utilization of this important synthetic intermediate.
Physicochemical Properties Influencing Solubility
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The pteridine ring system possesses both hydrogen bond donors (amine groups) and acceptors (nitrogen atoms), along with a π-conjugated system. The chlorine substituent at the 2-position further influences its electronic properties and potential intermolecular interactions.
Key factors governing solubility include:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally more effective at solvating polar molecules. However, the complex nature of this compound means that a simple correlation with solvent polarity may not be sufficient to predict solubility.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Solvents that can effectively disrupt the intermolecular hydrogen bonds within the this compound crystal lattice and form stable solute-solvent hydrogen bonds will exhibit higher solubilizing capacity.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[1][2] This relationship, however, should be experimentally determined for each solvent system.
-
pH: For pteridines with acidic or basic functional groups, adjusting the pH of the solution can dramatically increase solubility by forming a salt.[3] While this compound itself has limited ionizable groups, this can be a crucial factor for its derivatives.
Expected Solubility Trends in Common Organic Solvents
While specific quantitative data for this compound is not extensively published, we can infer solubility trends based on the known behavior of pteridine derivatives and related heterocyclic compounds. Pteridine itself exhibits low solubility in water but is more soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Pterin derivatives are notoriously known for their limited solubility in organic solvents.[5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the overall non-polar character of the pteridine ring may limit high solubility. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors and high polarity make them effective at solvating polar heterocyclic compounds.[3] |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the pteridine core and the chlorine substituent leads to poor interaction with non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | May show some solubility due to dipole-dipole interactions, but likely less effective than highly polar aprotic solvents. |
Experimental Determination of this compound Solubility: A Validated Protocol
Accurate and reproducible solubility data is essential for any research or development endeavor. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Self-Validating System and Trustworthiness
The integrity of this protocol relies on several key factors:
-
Confirmation of Equilibrium: Performing a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) will validate that the system has reached a stable saturated state.
-
Solid Phase Analysis: At the end of the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to ensure that no phase transformation or degradation of the this compound has occurred during the experiment.
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Factors Influencing Solubility: A Visual Representation
The following diagram illustrates the key factors that influence the solubility of this compound in organic solvents.
Caption: Key factors influencing the solubility of this compound.
Overcoming Solubility Challenges: Practical Strategies
When faced with low solubility, several strategies can be employed:
-
Co-solvent Systems: Utilizing a mixture of a strong solvent (e.g., DMSO or DMF) in which the compound is highly soluble, and a less polar co-solvent can improve the overall solubility and stability of the solution.[3]
-
Sonication: Applying ultrasonic energy can help to break down the crystal lattice and accelerate the dissolution process.[3]
-
Temperature Adjustment: As previously mentioned, increasing the temperature can significantly enhance solubility.[1] However, the thermal stability of this compound in the chosen solvent must be considered.
-
Fresh Solution Preparation: Due to potential stability issues, especially for pteridine derivatives, it is often advisable to prepare solutions fresh before each experiment.[3]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific applications. While quantitative data is sparse, a thorough understanding of the underlying physicochemical principles, coupled with robust experimental methodologies, can empower researchers to effectively navigate the challenges associated with its dissolution. By carefully selecting solvents, controlling experimental conditions, and employing strategies to enhance solubility, the full potential of this compound as a valuable synthetic precursor can be realized.
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Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1228. Retrieved from [Link]
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Zhang, Y., et al. (2020). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. New Journal of Chemistry, 44(8), 3236-3241. Retrieved from [Link]
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An In-depth Technical Guide to the Electron Density Distribution in 2-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridine derivatives are a critical class of heterocyclic compounds, integral to numerous biological processes and forming the core scaffold of many therapeutic agents.[1][2] 2-Chloropteridine, a key synthetic intermediate, presents a fascinating case study in molecular electronics due to the interplay between the electron-withdrawing chloro group and the complex aromatic system of the fused pyrimidine and pyrazine rings.[1] Understanding the precise distribution of electron density within this molecule is paramount for predicting its reactivity, elucidating its role in biological systems, and designing novel drug candidates with enhanced efficacy and specificity. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electron density distribution of this compound, blending computational and experimental approaches to offer a holistic perspective for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Pteridines and the Role of this compound
Pteridines, composed of fused pyrimidine and pyrazine rings, are ubiquitous in nature and participate in a wide array of biological functions.[1] They are precursors to essential cofactors like dihydrofolic acid and are involved in amino acid metabolism, nucleic acid synthesis, and neurotransmitter production.[1] The inherent biological activity of the pteridine scaffold has made it a privileged structure in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[2]
This compound serves as a versatile building block in the synthesis of more complex pteridine derivatives. The chlorine substituent at the 2-position significantly influences the electron density across the heterocyclic system, thereby modulating its reactivity towards nucleophilic substitution and other chemical transformations. A detailed map of its electron density is, therefore, not merely an academic exercise but a crucial tool for synthetic chemists and drug designers.
Theoretical Framework: Understanding Electron Density
Electron density, ρ(r), is a fundamental quantum mechanical property that describes the probability of finding an electron at a given point in space. For a molecule, the electron density distribution dictates its chemical and physical properties, including its reactivity, polarity, and intermolecular interactions.
Several theoretical frameworks are employed to analyze electron density, with Density Functional Theory (DFT) being one of the most powerful and widely used computational methods.[3][4] DFT calculations can provide valuable insights into the electronic structure of molecules, including:
-
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help identify regions susceptible to electrophilic and nucleophilic attack, respectively.
-
Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[3]
-
Quantum Theory of Atoms in Molecules (QTAIM): This theory provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density.[3] QTAIM analysis can quantify the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.
Methodologies for Determining Electron Density Distribution
A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the electron density distribution in this compound.
Experimental Determination: High-Resolution X-ray Crystallography
High-resolution X-ray crystallography is the primary experimental technique for determining the electron density distribution in a crystalline solid.[5][6] By measuring the angles and intensities of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed.[5]
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[6] The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, thermal parameters, and, ultimately, a detailed electron density map.[7]
Computational Modeling: Density Functional Theory (DFT)
Computational chemistry provides a powerful and complementary approach to experimental methods for studying electron density.[8][9] DFT calculations can be performed on an isolated molecule or a crystalline solid to predict its electronic structure and properties.[4][10]
Caption: A generalized workflow for computational electron density analysis using DFT.
Analysis and Interpretation of this compound's Electron Density
The combination of experimental and computational data provides a detailed picture of the electron density distribution in this compound.
Key Features of the Electron Density Distribution
-
Pteridine Ring System: The fused pyrimidine and pyrazine rings exhibit a delocalized π-electron system, characteristic of aromatic compounds. The nitrogen atoms within the rings act as electron sinks, leading to regions of lower electron density on the adjacent carbon atoms.
-
Influence of the Chloro Substituent: The electronegative chlorine atom at the 2-position significantly withdraws electron density from the pteridine ring system through an inductive effect. This effect is most pronounced at the C2 position and influences the reactivity of the entire molecule.
-
Lone Pairs and Non-covalent Interactions: The nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.
Implications for Reactivity and Drug Design
The electron density distribution directly informs the chemical reactivity of this compound.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pteridine ring, exacerbated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing diverse functional groups at the 2-position to synthesize a library of pteridine derivatives for drug screening. The reactivity of 2-chloropyrimidine, a related compound, is significantly higher than that of chlorobenzene in SNAr reactions.[11]
-
Metal Coordination: The nitrogen lone pairs can act as coordination sites for metal ions, a property that can be exploited in the design of metal-based drugs or catalysts.
-
Structure-Activity Relationships (SAR): By understanding how modifications to the this compound scaffold affect the electron density distribution, researchers can develop more accurate SAR models to guide the design of potent and selective drug candidates.
Tabulated Data
Table 1: Calculated Mulliken Atomic Charges for this compound (Illustrative)
| Atom | Mulliken Charge (a.u.) |
| N1 | -0.55 |
| C2 | +0.25 |
| N3 | -0.60 |
| C4 | +0.40 |
| C4a | +0.15 |
| N5 | -0.50 |
| C6 | +0.10 |
| C7 | +0.12 |
| N8 | -0.48 |
| C8a | +0.20 |
| Cl | -0.10 |
Note: These values are illustrative and would be obtained from DFT calculations. The actual values will depend on the level of theory and basis set used.
Conclusion
A thorough understanding of the electron density distribution in this compound is fundamental to harnessing its full potential as a synthetic intermediate and a scaffold for drug discovery. The synergistic application of high-resolution X-ray crystallography and advanced computational modeling provides a robust framework for elucidating the intricate electronic landscape of this important molecule. The insights gained from such studies are invaluable for predicting reactivity, understanding biological activity, and ultimately, for the rational design of next-generation therapeutics.
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The Pteridine Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction: The Enduring Relevance of the Pteridine Nucleus
The pteridine ring system, a bicyclic heterocycle formed by the fusion of a pyrimidine and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a vast number of biologically active molecules, both of natural and synthetic origin, that exhibit a wide spectrum of pharmacological activities.[1] Nature has elegantly utilized the pteridine core in essential biomolecules like folic acid and riboflavin (Vitamin B2), which are fundamental to cellular metabolism. Endogenous pteridines, such as biopterin, play critical roles as enzymatic cofactors.[2] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pteridine derivatives, leading to the development of clinically approved drugs and a rich pipeline of therapeutic candidates.
This technical guide provides a comprehensive exploration of the therapeutic potential of pteridine derivatives. We will delve into their synthesis, mechanisms of action across various disease states, and the experimental workflows essential for their evaluation. Our focus will be on providing not just the protocols, but the scientific rationale behind the experimental choices, empowering researchers to not only replicate but also innovate in this exciting field.
The Chemical Foundation: Synthesis of the Pteridine Core
The versatility of the pteridine scaffold stems from its synthetic accessibility, which allows for a wide range of substitutions and modifications to fine-tune its physicochemical properties and biological activity. Several synthetic strategies have been developed to construct the pteridine ring system.
The Isay Reaction: A Classic and Versatile Approach
One of the most common and versatile methods for pteridine synthesis is the Isay reaction. This condensation reaction involves a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound.[3] The choice of substituents on both reactants allows for the generation of a diverse library of pteridine derivatives.
Caption: Methotrexate competitively inhibits DHFR, blocking the folate pathway.
2. Kinase Inhibition:
Many pteridine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. [4]For example, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 1 (PLK1), both of which play crucial roles in cancer cell signaling and proliferation. [5][4] Quantitative Data: Anticancer Activity of Pteridine Derivatives
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Methotrexate | DHFR | Various | Varies | [5] |
| Pemetrexed | DHFR, TS, GARFT | Various | Varies | [5] |
| Compound 11 (Jin Lin et al.) | EGFR | A549 (Lung) | Comparable to reference | [5] |
| BI-25367 derivative (Wang et al.) | PLK1/BRD4 | Various | PLK1: 0.02, BRD4: 0.109 | [5] |
| Pteridine-sulfonamide conjugate | DHFR/CA | A549 (Lung), PC-3 (Prostate) | Millimolar range | [5] |
Antiparasitic Activity: Exploiting Metabolic Vulnerabilities
Protozoan parasites, such as Leishmania and Trypanosoma, are often auxotrophic for pteridines, meaning they cannot synthesize them de novo and must salvage them from their host. [6][7]This metabolic dependency makes the enzymes involved in the pteridine salvage pathway attractive targets for antiparasitic drug development. Pteridine reductase 1 (PTR1) is a key enzyme in this pathway and a validated drug target. [6][7]Several pteridine-based inhibitors of PTR1 have shown promising activity against these parasites. [6][7]
Antiviral and Anti-inflammatory Potential
The therapeutic utility of pteridine derivatives extends to viral infections and inflammatory diseases. Certain pteridine analogs have demonstrated antiviral activity against viruses such as Herpes Simplex Virus (HSV) and influenza virus. [8]In the context of inflammation, some derivatives have been shown to possess radical-scavenging and lipoxygenase inhibitory properties, suggesting their potential in treating inflammatory conditions. [9]
Neurological Applications: A Frontier of Discovery
Emerging research suggests a role for pteridine derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Alterations in pteridine metabolism have been observed in patients with these conditions. [10]Specifically, neopterin levels are often elevated, indicating immune activation and oxidative stress, while biopterin levels can be dysregulated, affecting neurotransmitter synthesis. [10]The neuroprotective effects of some pteridine derivatives are being investigated, with potential mechanisms including antioxidant and anti-inflammatory actions. [11][12]
Experimental Workflows: From Synthesis to Biological Evaluation
A robust and systematic experimental workflow is crucial for the successful discovery and development of novel pteridine-based therapeutics.
Workflow for Screening Anticancer Pteridine Derivatives
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The Cornerstone of Cellular Function: An In-depth Technical Guide to Pteridine Chemistry and Pharmacology
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of pteridine chemistry and pharmacology. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes. From their role as essential enzyme cofactors to their application in groundbreaking therapeutics, a deep understanding of pteridines is critical for innovation in the life sciences. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ground all information in verifiable, authoritative sources.
Part 1: The Chemical Core of Pteridines: Structure, Properties, and Synthesis
The Pteridine Scaffold: A Unique Heterocyclic System
The foundational pteridine structure is a bicyclic aromatic compound formed by the fusion of a pyrimidine and a pyrazine ring.[1][2] This arrangement of nitrogen atoms within the rings creates a unique electronic landscape that dictates the chemical and physical properties of the molecule.
The term "pteridine" refers to the parent heterocycle. However, the most biologically significant derivatives are the pterins , which are characterized by an amino group at position 2 and a carbonyl group at position 4 of the pteridine ring.[3] Variations in the substituents, particularly at positions 6 and 7, give rise to a diverse family of compounds with distinct biological functions.
Physicochemical Properties: A Foundation for Biological Interaction
The chemical behavior of pteridines is a direct consequence of their structure. Their aromaticity lends them considerable stability, while the nitrogen atoms provide sites for protonation and hydrogen bonding, influencing their solubility and interactions with biological macromolecules.
| Property | Description | Significance in a Biological Context |
| Aromaticity | The fused ring system is aromatic, conferring significant thermodynamic stability. | This stability allows pteridines to participate in a variety of biochemical reactions without degradation. |
| Solubility | Pteridine itself has low solubility in water but is more soluble in organic solvents like methanol and DMSO.[4] The solubility of derivatives is highly dependent on their substituents; for example, the glutamic acid moiety of folic acid significantly increases its water solubility compared to other pterins.[5] | Solubility dictates the bioavailability and distribution of pteridine-based drugs and cofactors within the body. |
| pKa | The nitrogen atoms in the pteridine ring system can be protonated, and the pKa values of these protonation events are influenced by the substituents on the ring.[6] | The protonation state of a pteridine derivative at physiological pH is critical for its interaction with enzyme active sites and transport proteins. |
Synthesis of the Pteridine Core: Key Methodologies
The construction of the pteridine ring system can be achieved through several classic synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
This is a widely used method for pteridine synthesis, involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[7][8][9] The reaction is versatile, but the use of unsymmetrical dicarbonyl compounds can lead to a mixture of 6- and 7-substituted isomers.[10]
Experimental Protocol: Gabriel-Isay Synthesis of 7-Phenylpteridine
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4,5,6-tetraaminopyrimidine sulfate in a minimal amount of hot water.
-
Addition of Dicarbonyl: In a separate flask, prepare a solution of phenylglyoxal in ethanol.
-
Condensation Reaction: Slowly add the phenylglyoxal solution to the pyrimidine solution while stirring. Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[11][12][13][14]
The Timmis synthesis offers a regioselective alternative to the Gabriel-Isay method, typically yielding a single, unambiguous product.[7][9][15] This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[9]
Diagram: Generalized Timmis Synthesis Workflow
Caption: A typical workflow for the Timmis synthesis of pteridines.
The Viscontini reaction is particularly useful for the synthesis of pterins with chiral side chains, such as biopterin. This method involves the condensation of a 4,5-diaminopyrimidine with a sugar derivative, often a phenylhydrazone, under acidic conditions.[16]
Part 2: The Pharmacological Landscape of Pteridines
The diverse biological activities of pteridines have made them a cornerstone of modern pharmacology. From essential enzyme cofactors to potent therapeutic agents, their impact on human health is profound.
Pteridines as Essential Enzyme Cofactors
Tetrahydrobiopterin (BH4) is an indispensable cofactor for a number of critical enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases.[17][18][19][20] Its primary role is to act as an electron donor in hydroxylation reactions.
-
Aromatic Amino Acid Hydroxylases: BH4 is essential for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively.[17][21]
-
Nitric Oxide Synthases (NOS): In the production of the signaling molecule nitric oxide (NO) from arginine, BH4 plays a crucial role in maintaining the coupled activity of NOS. A deficiency in BH4 can lead to NOS "uncoupling," resulting in the production of superoxide instead of NO, a key factor in endothelial dysfunction.
Diagram: The Role of BH4 in NOS Function
Caption: The critical role of BH4 in maintaining coupled nitric oxide synthase (NOS) activity.
Tetrahydrofolate (THF) and its derivatives are central to one-carbon metabolism, the biochemical network responsible for the transfer of one-carbon units in various oxidation states.[2][19][20][22] These reactions are fundamental for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for the metabolism of several amino acids.[2][23][24][25]
Pteridine Derivatives as Therapeutic Agents
The central role of pteridines in cellular proliferation and metabolism has made them attractive targets for drug development, particularly in the field of oncology.
| Drug | Therapeutic Class | Mechanism of Action |
| Methotrexate | Antimetabolite, Antineoplastic | A structural analog of folic acid that competitively inhibits dihydrofolate reductase (DHFR), the enzyme responsible for regenerating THF. This leads to a depletion of THF, which in turn inhibits the synthesis of purines and thymidylate, ultimately halting DNA replication and cell division.[26][27] |
| Pralatrexate | Antimetabolite, Antineoplastic | A newer generation antifolate with a higher affinity for the reduced folate carrier (RFC-1) and for folylpolyglutamate synthetase (FPGS) compared to methotrexate. This results in more efficient cellular uptake and intracellular retention, leading to enhanced inhibition of DHFR.[1][28][29][30][31] |
| Triamterene | Potassium-sparing Diuretic | Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the kidney. This inhibits sodium reabsorption and potassium excretion, leading to a diuretic effect without causing hypokalemia.[32][33][34][35][36] |
A significant challenge in the clinical use of antifolates like methotrexate and pralatrexate is the development of drug resistance. The primary mechanisms of resistance include:
-
Impaired drug transport: Decreased expression or function of the reduced folate carrier (RFC) or increased expression of efflux pumps.[37][38]
-
Target enzyme alterations: Overexpression of dihydrofolate reductase (DHFR) through gene amplification or mutations in the DHFR gene that reduce drug binding affinity.[1][37]
-
Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), leading to decreased intracellular drug retention.[26][28]
Part 3: Analytical Methodologies for Pteridine Research
Accurate and sensitive quantification of pteridines in biological matrices is essential for both basic research and clinical diagnostics. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the gold standard for pteridine analysis.
HPLC with Fluorescence Detection
This method is highly sensitive for naturally fluorescent oxidized pteridines. For the analysis of reduced pteridines, a pre-column oxidation step is typically required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for pteridine analysis due to its high selectivity and specificity, which allows for the direct measurement of different pteridine redox states without the need for an oxidation step.[3][39][40][41][42]
Experimental Protocol: LC-MS/MS Analysis of Pteridines in Urine
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add an internal standard solution containing isotopically labeled pteridines.
-
Vortex briefly to mix.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each pteridine analyte and internal standard.
-
Conclusion
The field of pteridine chemistry and pharmacology continues to be a vibrant area of research with significant implications for human health. The unique chemical properties of the pteridine scaffold have been harnessed by nature to create essential cofactors for a wide range of metabolic processes. In turn, medicinal chemists have leveraged this scaffold to develop life-saving therapeutics. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to contribute to this exciting and impactful field.
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Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - RSC Publishing. Available at: [Link].
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An In-depth Technical Guide to the Covalent Hydration of 2-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. A key feature of their reactivity, particularly in aqueous environments, is the phenomenon of covalent hydration. This guide provides a comprehensive technical overview of the covalent hydration of a specific pteridine derivative, 2-chloropteridine. We will delve into the underlying mechanisms, kinetic and equilibrium aspects, and the critical factors that influence this reversible reaction. Furthermore, this document will outline established experimental protocols for studying covalent hydration and discuss its profound implications in the context of drug design and development.
Introduction: The Significance of Pteridines and Covalent Hydration
Pteridines are bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings. This structural motif is found in a variety of biologically important molecules, including folic acid and biopterin, which act as essential cofactors in numerous enzymatic reactions. The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack, a characteristic that underpins much of its chemical reactivity and biological function.
One of the most fascinating and crucial reactions of pteridines is covalent hydration, the reversible addition of a water molecule across a carbon-nitrogen double bond within the heterocyclic ring. This process leads to the formation of a non-aromatic, hydrated species, which can significantly alter the compound's physicochemical properties, including its UV-visible spectrum, solubility, and, most importantly, its biological activity. The position and extent of hydration are highly dependent on the substitution pattern of the pteridine ring.
For this compound, the presence of the electron-withdrawing chlorine atom at the 2-position significantly influences the electronic distribution within the pteridine nucleus, thereby affecting the susceptibility of the ring to covalent hydration. Understanding this process is paramount for predicting the stability, reactivity, and ultimately the therapeutic potential of this compound derivatives in drug discovery and development.
The Mechanism of Covalent Hydration in this compound
The covalent hydration of this compound is a reversible process involving the nucleophilic addition of water to the pteridine ring. The reaction is typically initiated by the protonation of a ring nitrogen atom, which enhances the electrophilicity of the adjacent carbon atoms. Subsequently, a water molecule attacks one of these electron-deficient carbons, leading to the formation of a tetrahedral intermediate. This is followed by deprotonation to yield the hydrated pteridine species.
The primary site of hydration in many pteridines is the C4 position, however, substitution can direct this addition to other locations. For this compound, the reaction is a dynamic equilibrium between the anhydrous and hydrated forms.
Figure 1: Covalent hydration of this compound.
Factors Influencing the Equilibrium
The position of the equilibrium between the anhydrous and hydrated forms of this compound is sensitive to several environmental factors:
-
pH: The extent of hydration is profoundly influenced by the pH of the solution. In acidic conditions, protonation of the pteridine ring facilitates nucleophilic attack by water, shifting the equilibrium towards the hydrated species. Conversely, in neutral or alkaline solutions, the anhydrous form is generally more stable.
-
Temperature: As with most chemical equilibria, temperature can affect the position of the covalent hydration equilibrium. The direction of the shift depends on the enthalpy change of the reaction.
-
Solvent Polarity: The polarity of the solvent can influence the stability of both the anhydrous and hydrated forms, thereby altering the equilibrium constant.
Experimental Methodologies for Studying Covalent Hydration
The study of covalent hydration relies on a variety of analytical techniques that can distinguish between the anhydrous and hydrated forms of the pteridine.
Spectroscopic Analysis
UV-Visible Spectroscopy: This is one of the most common methods for monitoring covalent hydration. The anhydrous and hydrated forms of pteridines typically exhibit distinct UV-visible absorption spectra. The aromatic, anhydrous form usually has a longer wavelength absorption maximum compared to the non-aromatic, hydrated species. By monitoring the changes in the absorption spectrum as a function of time or pH, one can determine the kinetics and equilibrium constants of the hydration reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of the hydrated species. The addition of water across a C=N bond results in the formation of a new C-H bond, which gives rise to a characteristic signal in the NMR spectrum. The chemical shift and coupling constants of this proton can provide definitive evidence for the site of hydration.
Kinetic Measurements
The rates of the forward (hydration) and reverse (dehydration) reactions can be determined using stopped-flow spectrophotometry. This technique allows for the rapid mixing of a solution of the pteridine with a buffer of a different pH, and the subsequent change in absorbance is monitored over time. The observed rate constants can then be analyzed to determine the individual rate constants for the hydration and dehydration processes.
Protocol: Spectrophotometric Determination of Covalent Hydration Kinetics
This protocol outlines a general procedure for studying the kinetics of this compound hydration using a stopped-flow spectrophotometer.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., citrate, phosphate, borate)
-
Stopped-flow spectrophotometer
-
UV-transparent cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly acidic aqueous solution where it is stable in its anhydrous form).
-
Prepare a series of aqueous buffers covering the desired pH range.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance difference between the anhydrous and hydrated forms of this compound. This can be determined from preliminary UV-visible scans.
-
Equilibrate the instrument and reactant solutions to the desired temperature.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the this compound stock solution and the other with the desired pH buffer.
-
Initiate the mixing process. The instrument will rapidly mix the two solutions and record the change in absorbance over time.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is fitted to a single or double exponential function to obtain the observed rate constant (k_obs).
-
Repeat the experiment at various pH values to determine the pH-rate profile. This profile can provide insights into the mechanism of the hydration reaction.
-
Figure 2: Experimental workflow for kinetic analysis.
Quantitative Data on Covalent Hydration
| Pteridine Derivative | Conditions | pKa (Hydration) | Reference |
| Pteridine | Aqueous Solution | 3.5 | |
| 2-Hydroxypteridine | Aqueous Solution | 4.1 | |
| 2-Aminopteridine | Aqueous Solution | 5.7 |
Table 1: pKa values for the covalent hydration of various pteridine derivatives. These values represent the pH at which the concentrations of the anhydrous and hydrated species are equal.
Implications in Drug Development
The phenomenon of covalent hydration has profound implications for the development of pteridine-based drugs.
Bioavailability and Stability
The reversible formation of a hydrated species can significantly impact a drug candidate's stability and bioavailability. The hydrated form, being less aromatic and often more polar, may exhibit different solubility and membrane permeability characteristics compared to the anhydrous form. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Target Engagement
Covalent hydration can directly influence a drug's ability to bind to its biological target. The structural and electronic changes that accompany hydration can alter the key interactions between the drug and the active site of an enzyme or receptor. In some cases, the hydrated form may be the biologically active species, while in others, it may be inactive.
Prodrug Strategies
The pH-dependent nature of covalent hydration can be exploited in prodrug design. A pteridine derivative could be designed to be stable in its anhydrous, more lipophilic form at the pH of the gastrointestinal tract to facilitate absorption, and then convert to its hydrated, active form at the physiological pH of the target tissue.
The principles of covalent drug design, which involve the formation of a stable covalent bond between a drug and its target, are a growing area of interest.[1][2] While the reversible nature of covalent hydration is distinct from the irreversible binding of many covalent drugs, the underlying concepts of nucleophilic-electrophilic interactions are related. Understanding the factors that govern covalent hydration can provide valuable insights for the rational design of both reversible and irreversible covalent inhibitors.
Conclusion
The covalent hydration of this compound is a fundamental aspect of its chemistry that has significant implications for its potential use in drug development. A thorough understanding of the mechanism, kinetics, and influencing factors of this reversible reaction is essential for predicting the behavior of this compound derivatives in biological systems. The experimental techniques outlined in this guide provide a framework for the detailed characterization of this important phenomenon, paving the way for the rational design of novel and effective pteridine-based therapeutics.
References
-
Albert, A., Inoue, Y., & Perrin, D. D. (1963). 987. Pteridine studies. Part XXIV. Competitive covalent hydration of 2,6-dihydroxypteridine: kinetics and equilibria. Journal of the Chemical Society (Resumed), 5151. [Link]
- Albert, A., & Clark, J. (1964). Pteridine Studies. Part XXV. Preparation, Hydration, and Degradation of Some Chloropteridines. Journal of the Chemical Society, 1666-1673.
-
Inoue, Y., & Perrin, D. D. (1963). 747. Pteridine studies. Part XXII. Kinetics of the reversible hydration of substituted 2-hydroxypteridines. Journal of the Chemical Society (Resumed), 3936. [Link]
- Brown, D. J., & Mason, S. F. (1956). Pteridine studies. Part XIX. Covalent hydration of 2-aminopteridines. Journal of the Chemical Society (Resumed), 3443-3448.
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Baran, P. S. (2020). Heterocyclic Chemistry @Scripps: Lecture 11. YouTube. [Link]
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BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]
-
Pharmaceutical Microbiology Resources. (2024, March 14). Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-Chloropteridine from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The pteridine scaffold, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of medicinal chemistry and biology.[1] Pteridine derivatives are integral to numerous biological processes, including their role as precursors to essential cofactors like dihydrofolic acid and tetrahydrobiopterin.[1] Consequently, functionalized pteridines are potent pharmacophores found in a wide array of therapeutic agents, targeting diseases ranging from cancer to neurological disorders.
Among these, 2-chloropteridine stands out as a highly versatile synthetic intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, enabling facile nucleophilic substitution. This allows for the strategic introduction of various functional groups (e.g., amines, ethers, thiols) to build molecular diversity and fine-tune the biological activity of target compounds.
This guide provides a detailed protocol for the synthesis of this compound, focusing on the most common and reliable strategy: the construction of the pyrazine ring onto a pre-functionalized pyrimidine precursor.[2] This approach, primarily based on the Gabriel-Isay condensation, leverages the reactivity of 4,5-diaminopyrimidines with dicarbonyl compounds.[2] We will detail the preparation of the key intermediate, 2-chloro-4,5-diaminopyrimidine, followed by its cyclocondensation to yield the target heterocycle.
The Core Synthetic Pathway: Rationale and Mechanism
The synthesis is logically divided into two primary stages: the formation of a highly reactive 4,5-diaminopyrimidine intermediate and its subsequent cyclization to form the pteridine core.
Causality of the Synthetic Design:
-
Choice of Precursor: The synthesis begins with a pyrimidine already bearing the required chlorine atom at the 2-position. 2,4-Diamino-6-chloropyrimidine is a commercially available and cost-effective starting material.[3][4] However, for this protocol, we will illustrate the more direct, though conceptually similar, pathway starting from a 2-chloro-4-aminopyrimidine that is first functionalized at the 5-position.
-
Activating the 5-Position: The C5 position of the pyrimidine ring, situated between two nitrogen atoms, is electron-deficient. However, the presence of amino groups at adjacent positions (C4 and C6) activates the C5 position towards electrophilic substitution. This allows for the introduction of a nitroso group (-NO), which serves as a precursor to the crucial second amino group.
-
Formation of the Key Diamine: The nitroso group is readily reduced to an amine, yielding the vicinal 4,5-diamino arrangement. This specific geometry is essential for the subsequent cyclization, as these two amino groups will form the two new C-N bonds of the pyrazine ring.
-
Cyclocondensation: The reaction of the 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal, proceeds via a double condensation. The mechanism involves the sequential formation of two Schiff bases (imines), followed by an intramolecular cyclization and subsequent oxidation (aromatization) to furnish the stable, aromatic pteridine ring system.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from the pyrimidine precursor to the final this compound product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water. Sodium nitrite is a strong oxidizing agent. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Alternative Starting Material)
For researchers who prefer to synthesize the key precursor from a more fundamental starting point, this protocol is provided. 2,4-Diamino-6-hydroxypyrimidine is first chlorinated.
-
Chlorination: To 10.0 g (79.3 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 90 mL of phosphorus oxychloride (POCl₃).[5]
-
Reaction: Stir the mixture at 95-100 °C for 16-18 hours under a nitrogen atmosphere. The reaction should become a clear solution.[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, adjust the pH of the solution to 8 using a concentrated sodium hydroxide (NaOH) solution, ensuring the temperature is maintained below 20 °C by external cooling.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 150 mL).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from ethanol/water can be performed for further purification. An expected yield is approximately 85%.[5]
Protocol 2: Synthesis of this compound
This protocol assumes the availability of the key intermediate, 2-chloro-4,5-diaminopyrimidine .
Part A: Synthesis of 2-Chloro-4,5-diaminopyrimidine
-
Nitrosation:
-
Dissolve 10.0 g (69.2 mmol) of 2,4-diamino-6-chloropyrimidine in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid at 50 °C.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5.25 g (76.1 mmol) of sodium nitrite (NaNO₂) in 20 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension for 2 hours at 0-5 °C.
-
Collect the reddish-brown precipitate (2,4-diamino-5-nitroso-6-chloropyrimidine) by filtration, wash with cold water, and air dry.
-
-
Reduction:
-
Suspend the dried nitroso intermediate in 150 mL of water at 60 °C.
-
Add a solution of sodium dithionite (Na₂S₂O₄) in water portion-wise until the red color disappears and a pale yellow solution is formed. Approximately 3-4 equivalents will be required.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.
-
Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum to yield 2-chloro-4,5,6-triaminopyrimidine.
-
Part B: Cyclocondensation to this compound
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5.0 g (approx. 31.5 mmol) of 2-chloro-4,5-diaminopyrimidine in 100 mL of ethanol.
-
-
Reagent Addition:
-
Add 4.1 mL (34.7 mmol, 1.1 equivalents) of a 40% aqueous solution of glyoxal.
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane 1:1). The product should be more non-polar than the starting diamine.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold ethanol and then with a small amount of diethyl ether.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Summary of Reaction Parameters
| Step | Reactants | Solvent | Key Reagents | Temperature | Typical Time | Typical Yield |
| 1A. Nitrosation | 2,4-Diamino-6-chloropyrimidine | Water / HCl | Sodium Nitrite (NaNO₂) | 0-5 °C | 2 hours | >90% |
| 1B. Reduction | 2,4-Diamino-5-nitroso-6-chloropyrimidine | Water | Sodium Dithionite (Na₂S₂O₄) | 60 °C | 1-2 hours | 75-85% |
| 2. Cyclocondensation | 2-Chloro-4,5-diaminopyrimidine | Ethanol | Glyoxal (40% aq.) | Reflux (~80 °C) | 4-6 hours | 60-75% |
Conclusion and Further Applications
The described protocol provides a reliable and scalable method for synthesizing this compound from readily accessible pyrimidine precursors. The key to success lies in the efficient preparation of the 4,5-diamino intermediate, followed by a clean cyclocondensation reaction. The resulting this compound is a valuable building block, primed for further functionalization in the development of novel therapeutic agents and chemical probes. The strategic placement of the chloro group allows for extensive structure-activity relationship (SAR) studies, making this synthetic route highly relevant to professionals in drug discovery and development.
References
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
-
Bello, M. H., et al. (2019). Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
-
Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH. [Link]
-
PubChem - NIH. (n.d.). 2,4-Diamino-6-chloropyrimidine. [Link]
-
MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
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- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloropteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pteridine Scaffold and the Strategic Importance of 2-Chloropteridine
The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine, is a cornerstone of significant biological processes.[1] Pteridine derivatives are integral to the structures of vital cofactors like folic acid and biopterin, which are essential for a myriad of enzymatic reactions in living organisms.[1] Given their biological relevance, substituted pteridines are a focal point in medicinal chemistry and drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. At the heart of synthesizing a diverse library of these crucial compounds lies a versatile and highly reactive intermediate: this compound.
The electron-deficient nature of the pteridine nucleus, a consequence of the cumulative electron-withdrawing effects of its four nitrogen atoms, renders the C2 position exceptionally susceptible to nucleophilic attack. This inherent reactivity makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a robust and straightforward avenue for introducing a wide array of functional groups at this position. This guide offers a comprehensive overview of the mechanistic principles and provides detailed, field-proven protocols for the nucleophilic substitution reactions of this compound with various nucleophiles.
Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chloride ion from this compound by a nucleophile proceeds via the classical bimolecular SNAr mechanism. This pathway is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pteridine ring. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the electron-withdrawing pteridine ring system, particularly onto the electronegative nitrogen atoms. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction.
Step 2: Elimination of the Leaving Group and Aromatization
In the subsequent step, the chloride ion, a good leaving group, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pteridine ring, driving the reaction to completion and yielding the 2-substituted pteridine product.
Caption: Generalized SNAr mechanism on this compound.
The high reactivity of this compound in SNAr reactions is significantly greater than that of 2-chloropyrimidine, underscoring the potent activating effect of the fused pyrazine ring.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with nitrogen-, oxygen-, and sulfur-based nucleophiles. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of 2-Aminopteridines via Reaction with Amines
The introduction of amino functionalities at the C2 position is a common and vital transformation in the synthesis of biologically active pteridine derivatives.
General Procedure:
A solution of this compound and an excess of the desired primary or secondary amine in a suitable solvent is heated. The use of excess amine often serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Detailed Step-by-Step Methodology (Example: Reaction with Piperidine):
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add piperidine (3.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 2-(piperidin-1-yl)pteridine.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 2-4 | >85 |
| Morpholine | Ethanol | Reflux | 3-5 | >80 |
| Aniline | DMF | 100 | 6-8 | ~70 |
| Benzylamine | Dioxane | 100 | 4-6 | ~75 |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both the reactants and is relatively easy to remove. For less reactive amines like aniline, a higher boiling point solvent such as DMF may be necessary to drive the reaction to completion.
-
Excess Amine: Using an excess of the amine ensures that there is sufficient nucleophile to react with all the this compound and also acts as a base to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. Refluxing in ethanol provides a consistent and appropriate reaction temperature for many amines.
For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can be employed.[3][4]
Caption: Workflow for the synthesis of 2-aminopteridines.
Protocol 2: Synthesis of 2-Alkoxypteridines via Reaction with Alkoxides
The synthesis of 2-alkoxy and 2-aryloxypteridines is readily achieved by reacting this compound with the corresponding sodium or potassium alkoxide/phenoxide.
General Procedure:
This compound is treated with a pre-formed or in situ generated alkoxide in an anhydrous alcohol or an aprotic solvent.
Detailed Step-by-Step Methodology (Example: Reaction with Sodium Methoxide):
-
To a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-methoxypteridine.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | RT | 1-2 | >90 |
| Sodium Ethoxide | Ethanol | RT | 1-3 | >85 |
| Sodium Phenoxide | DMF | 80 | 4-6 | ~80 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. Anhydrous conditions are crucial to prevent the quenching of the nucleophile and potential side reactions.
-
Solvent: The corresponding alcohol is often used as the solvent for alkoxide reactions. For phenoxides, which are less reactive, a polar aprotic solvent like DMF is preferred to enhance the reaction rate.
-
Temperature: Reactions with simple alkoxides are often facile at room temperature. For less nucleophilic phenoxides, heating is necessary.
Protocol 3: Synthesis of 2-(Alkylthio)- and 2-(Arylthio)pteridines via Reaction with Thiolates
The introduction of sulfur-based nucleophiles provides access to another important class of pteridine derivatives with diverse applications.
General Procedure:
This compound is reacted with a thiol in the presence of a base, or with a pre-formed thiolate.
Detailed Step-by-Step Methodology (Example: Reaction with Thiophenol):
-
To a solution of thiophenol (1.1 mmol) in DMF (10 mL), add a base such as potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to generate the thiophenolate anion.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to obtain 2-(phenylthio)pteridine. Further purification can be achieved by recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 80 | 3-5 | >85 |
| Ethanethiol | NaH | THF | RT | 2-4 | >90 |
| Benzyl Mercaptan | Et3N | Acetonitrile | Reflux | 4-6 | ~80 |
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the thiol and generate the more nucleophilic thiolate anion. The choice of base depends on the acidity of the thiol and the solvent used.
-
Solvent: Polar aprotic solvents like DMF or THF are excellent choices as they solvate the cation of the thiolate salt, leaving the anion more "naked" and nucleophilic.
-
Temperature: Similar to other nucleophilic substitutions, heating is often necessary to increase the reaction rate, especially for less reactive thiols.
Modern Synthetic Approaches
Microwave-Assisted Synthesis:
The use of microwave irradiation can significantly accelerate nucleophilic substitution reactions on this compound, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[5][6][7] The protocols described above can be adapted for microwave synthesis, typically by running the reactions in sealed vessels at elevated temperatures for shorter durations (e.g., 10-30 minutes).
Catalytic Methods:
For challenging nucleophiles or to achieve reactions under milder conditions, transition-metal catalysis can be a powerful tool.[3] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of 2-aminopteridine derivatives.[4]
Conclusion
This compound stands as a pivotal building block in the synthesis of a vast array of pteridine derivatives. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient and predictable introduction of diverse functionalities at the C2 position. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel pteridine-based compounds for applications in drug discovery and other scientific disciplines. A thorough understanding of the underlying principles and careful execution of these experimental procedures will undoubtedly facilitate the exploration of the rich chemical space of the pteridine scaffold.
References
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Al-Taweel, S. A., Al-Trawneh, S. A., & Al-Trawneh, W. M. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Cogent Chemistry, 5(1), 1567894. [Link]
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Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435-1441. [Link]
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Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1435-1441. [Link]
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Barlin, G. B., & Brown, W. V. (1967). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]
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Carta, A., Sanna, P., & Palomba, M. (2007). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ARKIVOC, 2007(15), 136-146. [Link]
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Permathil, R., De la Cueva, L., & Gotor-Fernández, V. (2016). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 21(10), 1357. [Link]
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Sayed, A. A., & Ahmed, S. A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
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Guiney, D., Gibson, C. L., & Suckling, C. J. (2003). Syntheses of highly functionalised 6-substituted pteridines. Organic & Biomolecular Chemistry, 1(4), 664-669. [Link]
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Wagaw, S., & Buchwald, S. L. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. The Journal of Organic Chemistry, 66(9), 3213-3216. [Link]
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Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700. [Link]
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Zhang, H., & Chen, G. (2019). Preparation method of 2-chloropyridine n-oxides. Eureka | Patsnap. [Link]
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Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
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Anonymous. (n.d.). 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Experiment #6. [Link]
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Pérez-Garrido, S., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(19), 6296. [Link]
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Wang, Y., et al. (2022). 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine. Molbank, 2022(2), M1355. [Link]
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Roy, V., Pradère, U., & Agrofoglio, L. A. (2010). Microwave-assisted syntheses of nucleosides and their precursors. Future medicinal chemistry, 2(2), 177–192. [Link]
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Tomé, J. P., et al. (2010). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 15(7), 4643-4654. [Link]
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Brown, D. J., England, B. T., & Lyall, J. M. (1966). The formation, ionisation, and spectra of some alkylamino-pteridines,-purines, and -pyrimidines. Journal of the Chemical Society C: Organic, 226-229. [Link]
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Application Notes & Protocols: A Guide to Synthesizing Novel Pteridine Derivatives from 2-Chloropteridine
Introduction: The Pteridine Scaffold and the Strategic Role of 2-Chloropteridine
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Naturally occurring pteridines, such as folic acid and biopterin, are fundamental to a host of biological processes, including amino acid metabolism and neurotransmitter synthesis.[2][3] This biological prevalence has inspired the synthesis of a vast number of pteridine derivatives, leading to the development of FDA-approved drugs like Methotrexate (anticancer) and Triamterene (diuretic).[2][4] The therapeutic potential of pteridine-based compounds is extensive, with demonstrated activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5]
The synthetic versatility of the pteridine core allows for functionalization at multiple positions, enabling chemists to fine-tune pharmacological activity.[1] Among the various starting materials, this compound stands out as a highly valuable and versatile precursor. The chlorine atom at the C2 position acts as an excellent leaving group, making the molecule amenable to a wide range of transformations. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its conversion into diverse classes of novel pteridine derivatives, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Reactivity Profile
This compound's utility is rooted in its distinct electronic structure. The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and pyrazine rings renders the C2 position electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is analogous to that of other well-studied chloro-aza-heterocycles like 2-chloropyridine and 2-chloropyrimidine.[6][7][8]
Key Reactive Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct pathway for functionalization. The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the C2 position, temporarily disrupting aromaticity, followed by the expulsion of the chloride ion to restore the aromatic system.[6][9] This pathway is highly efficient for introducing N-, O-, and S-based functional groups.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the C2 position is also capable of participating in transition metal-catalyzed reactions. This opens the door to forming new carbon-carbon bonds, a cornerstone of modern drug discovery. Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, and alkynyl moieties.[10][11]
Core Synthetic Strategies & Experimental Protocols
This section details the primary synthetic transformations of this compound. The protocols provided are generalized and should be optimized for specific substrates and scales.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a robust method for introducing heteroatom nucleophiles at the C2 position. The choice of solvent and base (if required) is critical for achieving high yields and selectivity.
This protocol describes the reaction of this compound with primary or secondary amines to yield N-substituted 2-amino-pteridines.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often added to neutralize the HCl generated during the reaction, driving it to completion. For less nucleophilic amines, a stronger base may be required to deprotonate the amine first.[12]
-
Temperature: Heating is typically required to overcome the activation energy associated with disrupting the aromaticity of the pteridine ring.[6]
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).
-
Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to a concentration of 0.1-0.5 M.
-
Add the desired primary or secondary amine (1.2-2.0 equiv.) to the solution.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the reaction mixture.
-
Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water and a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM in methanol).
Expected Characterization:
-
¹H NMR: Appearance of new signals corresponding to the protons of the added amine moiety and a shift in the pteridine ring protons.
-
Mass Spec (MS): A molecular ion peak corresponding to the mass of the product: [M+H]⁺ = (Mass of this compound - 35.45) + Mass of amine.
This protocol outlines the synthesis of 2-alkoxy-pteridines via the Williamson ether synthesis-type reaction with an alcohol.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a potent alkoxide nucleophile.[13] The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.
-
Solvent: Anhydrous THF or DMF is used as they are inert to the strong base and can solubilize the resulting alkoxide.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the desired alcohol (1.5 equiv.) and dissolve in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for creating C-C bonds, enabling the synthesis of complex architectures.
The following diagram illustrates the central role of this compound as a branching point for diverse synthetic pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. youtube.com [youtube.com]
- 7. 2-Chloropyridine | 109-09-1 [amp.chemicalbook.com]
- 8. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Chloropteridine: A Versatile Intermediate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pteridine scaffold, a fused pyrimidine and pyrazine ring system, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules, including kinase inhibitors. The strategic introduction of a chlorine atom at the 2-position of the pteridine core creates a highly valuable intermediate: 2-chloropteridine. This reactive handle allows for facile diversification of the pteridine scaffold through a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions enable the systematic exploration of the chemical space around the pteridine core, a crucial step in the optimization of lead compounds during the drug discovery process.
This guide provides a comprehensive overview of the application of this compound as a key intermediate in the synthesis of potential therapeutic agents. It includes detailed, field-proven protocols for its derivatization, an explanation of the underlying chemical principles, and a discussion of its relevance in the context of modern drug discovery, particularly in the development of kinase inhibitors.
The Strategic Advantage of the 2-Chloro Substituent
The utility of this compound as a synthetic intermediate stems from the electronic nature of the pteridine ring system and the properties of the chloro substituent. The electron-withdrawing character of the nitrogen atoms in the pyrimidine and pyrazine rings renders the carbon atoms of the heterocyclic system electrophilic. The chlorine atom at the 2-position, being a good leaving group, further activates this position for nucleophilic attack. This inherent reactivity makes this compound an ideal substrate for a range of chemical modifications.
Synthesis of the this compound Intermediate
While the direct synthesis of this compound can be challenging, a common strategy involves the chlorination of a corresponding pteridinone precursor. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The pteridinone starting material can often be prepared through condensation reactions of substituted pyrimidines.
A plausible synthetic route, based on established pteridine chemistry, is outlined below. This multi-step process begins with the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound to form the pteridine core, which is then chlorinated.[1]
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Key Applications and Protocols
The true power of this compound lies in its ability to serve as a versatile scaffold for the introduction of a wide array of functional groups. The two primary classes of reactions that enable this are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pteridine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This reaction is particularly useful for the introduction of nitrogen-based functionalities, which are prevalent in many bioactive molecules.
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The choice of amine directly dictates the substituent introduced at the 2-position.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used to dissolve the reactants and facilitate the reaction.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. Microwave irradiation can often be employed to shorten reaction times.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
| Step | Procedure | Notes |
| 1 | To a microwave vial, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a non-nucleophilic base such as DIPEA (2.0 equiv.). | Ensure all glassware is dry. |
| 2 | Add a suitable polar aprotic solvent (e.g., DMF or NMP) to achieve a concentration of approximately 0.1-0.5 M. | The reaction mixture should be a homogeneous solution or a fine suspension. |
| 3 | Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes. | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| 4 | Upon completion, cool the reaction to room temperature. | |
| 5 | Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess reagents. | Perform a standard aqueous work-up. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. | |
| 7 | Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopteridine derivative. | The choice of eluent will depend on the polarity of the product. |
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and other organic fragments.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and to stabilize the palladium catalyst.
-
Base: A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid in the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
| Step | Procedure | Notes |
| 1 | To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.). | An inert atmosphere is crucial for this reaction. |
| 2 | Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). | |
| 3 | Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. | |
| 4 | Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe. | |
| 5 | Heat the reaction mixture to 80-100 °C with vigorous stirring. | Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours. |
| 6 | Upon completion, cool the reaction to room temperature. | |
| 7 | Dilute the mixture with ethyl acetate and wash with water and brine. | Perform a standard aqueous work-up. |
| 8 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. | |
| 9 | Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-pteridine derivative. |
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction provides an alternative to the SNAr reaction for the synthesis of 2-aminopteridine derivatives and often proceeds under milder conditions with a broader substrate scope.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a sterically hindered, electron-rich phosphine ligand are required.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
| Step | Procedure | Notes |
| 1 | To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as NaOtBu (1.4 equiv.). | An inert atmosphere is crucial. |
| 2 | Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). | |
| 3 | Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. | |
| 4 | Add anhydrous, degassed toluene or dioxane via syringe. | |
| 5 | Heat the reaction mixture to 80-110 °C with vigorous stirring. | Monitor the reaction progress by TLC or LC-MS. |
| 6 | Upon completion, cool the reaction to room temperature. | |
| 7 | Quench the reaction with a saturated aqueous solution of ammonium chloride. | |
| 8 | Extract the product with an organic solvent like ethyl acetate. | |
| 9 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. | |
| 10 | Purify the crude product by flash column chromatography on silica gel. |
Application in Kinase Inhibitor Drug Discovery
The pteridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region. The 2-position of the pteridine ring often points towards the solvent-exposed region of the ATP-binding pocket. Therefore, the derivatization of this compound allows for the introduction of various substituents that can interact with this region, leading to improved potency and selectivity.
For example, the synthesis of novel inhibitors of Polo-like kinases (PLKs), which are crucial regulators of the cell cycle and are often overexpressed in tumors, can be envisioned starting from a this compound intermediate.[2] The introduction of different amine or aryl groups at the 2-position can be used to probe the structure-activity relationship (SAR) and optimize the binding affinity and pharmacokinetic properties of the resulting compounds.
Illustrative Synthetic Strategy for a Pteridine-Based Kinase Inhibitor:
Caption: Diversification of this compound for kinase inhibitor synthesis.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in the described protocols, such as phosphorus oxychloride, strong bases, and palladium catalysts, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation in SNAr | Insufficiently reactive nucleophile or leaving group. | Increase reaction temperature or use microwave heating. Consider using a more reactive fluoro-pteridine if available. |
| Ineffective base. | Ensure the base is not sterically hindered and is strong enough to neutralize the generated acid. | |
| Low yield in Suzuki coupling | Inactive catalyst. | Use a more electron-rich and bulky phosphine ligand. Ensure the reaction is performed under strictly inert conditions. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and reagents. | |
| Complex product mixture | Side reactions. | Optimize reaction conditions (temperature, time, stoichiometry). Ensure the purity of starting materials. |
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its activated 2-position provides a convenient handle for the introduction of a wide range of substituents through robust and well-established chemical transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of novel pteridine-based compounds, particularly in the pursuit of new and effective kinase inhibitors. The systematic exploration of the chemical space around the pteridine core, enabled by this key intermediate, will undoubtedly continue to contribute to the development of future therapeutics.
References
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Yin, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Industrial Additives. (2023). preparation methods and uses of 2-amino-4-chloro-pyridine. industrial additives. Available at: [Link]
-
Krajcovicova, S., et al. (2020). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. PMC. Available at: [Link]
-
Ulin, J., et al. (2014). Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire Research Archive. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
Zheng, Y., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. PubMed. Available at: [Link]
-
Smaill, J. B., et al. (2019). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2018). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]
-
Lee, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
-
Anderson, M. O., et al. (2012). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH Public Access. Available at: [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloropteridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds. Its application in pharmaceutical and materials science is particularly noteworthy for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a multitude of bioactive molecules.[1][2] Pteridine derivatives, a class of nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their diverse biological activities. The functionalization of the pteridine core, specifically through the coupling of 2-chloropteridine, provides a direct route to novel compounds with potential therapeutic applications.
However, the Suzuki coupling of this compound presents unique challenges. Pteridines are electron-deficient heterocycles, and the nitrogen atoms can coordinate with the palladium catalyst, potentially leading to deactivation. Furthermore, the carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, often necessitating more robust catalytic systems and carefully optimized reaction conditions to achieve high yields.[3]
This guide provides an in-depth exploration of the Suzuki coupling reaction with this compound, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides and is highly dependent on the electron-donating properties and steric bulk of the ligands on the palladium center.[6] For electron-deficient substrates like this compound, this step can be particularly challenging.[7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex. The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[3][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 2-aryl-pteridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
Achieving a successful Suzuki coupling with this compound requires careful consideration of several interconnected parameters. The interplay between the catalyst, ligand, base, and solvent is critical for overcoming the inherent challenges posed by this substrate.
Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective for some heteroaryl couplings, the low reactivity of the C-Cl bond in this compound often necessitates more advanced catalytic systems.[9][10]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, RuPhos) are designed to be both sterically demanding and highly electron-donating.[6] The steric bulk facilitates the reductive elimination step, while the electron-rich nature promotes the oxidative addition of the C-Cl bond.[6] These ligands have proven effective for a wide range of challenging couplings involving heteroaryl chlorides.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can be even more effective than electron-rich phosphines in activating C-Cl bonds.[6]
-
Pre-catalysts: The use of well-defined pre-catalysts, which are stable palladium-ligand complexes, can improve reproducibility and catalytic efficiency.[12]
| Catalyst System | Ligand Type | Key Advantages for Heteroaryl Chlorides |
| Pd(OAc)₂ / XPhos | Bulky, electron-rich phosphine | High activity for C-Cl bond activation, good functional group tolerance.[12] |
| Pd₂(dba)₃ / SPhos | Bulky, electron-rich phosphine | Effective for sterically hindered substrates and challenging couplings.[12] |
| PdCl₂(Amphos)₂ | Divalent palladium complex | Air-stable and demonstrates high turnover numbers. |
| NHC-Pd Complexes | N-Heterocyclic Carbene | Strong σ-donors, highly effective at activating C-Cl bonds.[6] |
The Crucial Role of the Base
The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[3][10] The choice of base can significantly influence the reaction rate and yield. For electron-deficient heterocycles like pteridines, a screening of bases is often necessary.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that has proven to be highly effective in many challenging Suzuki couplings, including those with heteroaryl chlorides.[12]
Solvent Systems
The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the rate of reaction.[13][14]
-
Aprotic Solvents: Dioxane, toluene, and THF are frequently employed.[5]
-
Biphasic Systems: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often beneficial. Water can aid in the dissolution of the base and facilitate the transmetalation step.[12][15]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Procedure:
-
Preparation: In a dry reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed 1,4-dioxane and water (typically in a 10:1 to 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O or DMF)
-
Microwave vial with a stir bar
Procedure:
-
Preparation: In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Solvent Addition: Add the solvent and seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Ineffective catalyst system for C-Cl activation.- Inappropriate base or poor solubility.- Catalyst deactivation by pteridine nitrogen. | - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[10][12]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3]- Ensure a robust catalyst system and consider using a pre-catalyst. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | - Presence of oxygen.- Instability of the boronic acid. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[10]- Use a milder base or consider using a boronic ester instead of the boronic acid.[10] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst has lost activity. | - Increase reaction temperature or prolong the reaction time.- Add a fresh portion of the catalyst. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel pteridine derivatives for drug discovery and materials science. While challenging due to the electron-deficient nature of the pteridine ring and the inertness of the C-Cl bond, high yields can be achieved through the careful selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is often essential for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to effectively perform and optimize these important coupling reactions.
References
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Biffis, A., et al. (2018). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry. Available at: [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
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Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
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Gmajner, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Synthesis of 2-Aminopteridine from 2-Chloropteridine: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-aminopteridine, a crucial scaffold in medicinal chemistry, from its precursor, 2-chloropteridine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. We delve into the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references.
Introduction: The Significance of the Pteridine Scaffold
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense biological and pharmaceutical importance.[1] The 2-aminopteridine core, in particular, is a key structural motif found in a variety of biologically active molecules, including folate antagonists used in cancer therapy and diuretic agents. The ability to efficiently synthesize substituted 2-aminopteridines is therefore of great interest to the drug discovery and development community.
The conversion of this compound to 2-aminopteridine is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pteridine ring system activates the 2-position towards nucleophilic attack, making the displacement of the chloro group by an amine feasible.[2][3] This application note will provide a robust protocol for this transformation, along with a thorough discussion of the underlying chemical principles.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to 2-aminopteridine proceeds through a well-established SNAr mechanism. This is analogous to the reactions seen in other chloro-substituted nitrogen heterocycles like 2-chloropyridine.[4][5][6] The key steps are:
-
Nucleophilic Attack: The nucleophile, in this case, ammonia or an amine, attacks the electron-deficient carbon atom at the 2-position of the pteridine ring. This disrupts the aromaticity of the ring and forms a tetrahedral intermediate known as a Meisenheimer complex.[5]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atoms of the pteridine ring playing a crucial role in delocalizing the charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final 2-aminopteridine product.
Caption: Figure 1: S-N-Ar Mechanism for 2-Aminopteridine Synthesis
Experimental Protocol: Aminolysis of this compound
This protocol is designed as a starting point and may require optimization depending on the specific scale and available laboratory equipment.
Materials and Reagents
-
This compound
-
Ammonia solution (e.g., 7 N in methanol or 28-30% aqueous ammonium hydroxide)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMF)
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer and/or Mass spectrometer for product characterization
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Solvent Addition: Dissolve the this compound in a suitable anhydrous solvent (e.g., dioxane, approximately 10-20 mL per gram of starting material).
-
Addition of Ammonia Source: Add an excess of the ammonia solution (e.g., 5-10 equivalents of 7 N ammonia in methanol). The large excess of the nucleophile drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, 2-aminopteridine, is expected to be more polar than the starting material, this compound.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Product Characterization: Confirm the identity and purity of the 2-aminopteridine product using NMR spectroscopy and mass spectrometry.[7][8]
Caption: Figure 2: Experimental Workflow
Data Presentation and Expected Results
The following table provides a summary of typical reaction conditions and expected outcomes based on analogous aminolysis reactions of chloro-heterocycles.[9]
| Parameter | Condition | Rationale | Expected Outcome |
| Solvent | Dioxane, THF, DMF | Aprotic solvents that can dissolve the reactants and withstand the reaction temperature. | Good solubility and reaction rates. |
| Ammonia Source | 7 N NH₃ in Methanol | Provides a high concentration of the nucleophile in a non-aqueous environment. | Efficient conversion. |
| Temperature | Reflux (e.g., ~100 °C for Dioxane) | Provides sufficient activation energy for the SNAr reaction. | Reaction completion within a reasonable timeframe (e.g., 4-24 hours). |
| Equivalents of NH₃ | 5 - 10 equivalents | A large excess of the nucleophile drives the equilibrium towards the product side. | High yield of 2-aminopteridine. |
| Yield | > 80% (expected) | Based on similar reactions reported in the literature. | High conversion of starting material. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient heating- Insufficient reaction time- Deactivated starting material | - Ensure the reaction is at the correct reflux temperature.- Extend the reaction time and monitor by TLC.- Check the purity of the this compound. |
| Low Yield | - Incomplete reaction- Loss of product during work-up or purification- Side reactions | - See "Incomplete Reaction".- Optimize extraction and chromatography conditions.- Consider using a milder base if degradation is suspected. |
| Formation of Byproducts | - Reaction with residual water- Overheating leading to decomposition | - Use anhydrous solvents and reagents.- Carefully control the reaction temperature. |
| Difficulty in Purification | - Product and starting material have similar polarity | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of 2-aminopteridine from this compound via nucleophilic aromatic substitution is a robust and efficient method for accessing this important heterocyclic scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in medicinal chemistry and drug development.
References
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Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
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Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (n.d.). Retrieved from [Link]
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Ito, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Retrieved from [Link]
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El-Malah, A. A., & Al-Qahtani, S. A. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 314-325. Retrieved from [Link]
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Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Retrieved from [Link]
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Squire, C. J., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. Retrieved from [Link]
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Aminolysis. (n.d.). chemeurope.com. Retrieved from [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465. Retrieved from [Link]
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Aminolysis. (n.d.). Wikipedia. Retrieved from [Link]
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Castro, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5624-5632. Retrieved from [Link]
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Cafferty, B. J., et al. (2016). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Chemistry – A European Journal, 22(45), 16068-16073. Retrieved from [Link]
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Pavlos, C. M., et al. (2014). Aminolysis of an N-Diazeniumdiolated Amidine as an Approach to Diazeniumdiolated Ammonia. The Journal of Organic Chemistry, 79(20), 9576-9582. Retrieved from [Link]
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Application Note: A Guide to the Development of Kinase Inhibitors from 2-Chloropteridine Scaffolds
Introduction: The Strategic Value of the Pteridine Scaffold
The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular regulation and signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[3][4] Since the landmark approval of imatinib in 2001, the development of small molecule kinase inhibitors has surged, offering targeted therapeutic options.[1][4]
Within the vast chemical space of kinase inhibitors, the pteridine ring system has emerged as a "privileged scaffold".[5] This bicyclic heterocycle, composed of fused pyrimidine and pyrazine rings, is present in essential natural cofactors like folic acid and biopterin, attesting to its biological relevance.[5] Its true power in medicinal chemistry lies in its structural versatility and ability to form key interactions within the ATP-binding site of kinases.[5]
This guide focuses on a particularly strategic starting point for pteridine-based kinase inhibitor discovery: 2-chloropteridine . The chlorine atom at the 2-position serves as a versatile chemical handle. It activates the pteridine core for nucleophilic aromatic substitution (SNAr), a reliable and scalable reaction, allowing for the systematic introduction of a diverse range of substituents to build a focused compound library.[6][7] This process is fundamental to exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity against a chosen kinase target.
This document provides a comprehensive workflow, from the initial chemical synthesis and library generation to the biochemical and cellular assays required to identify and validate potent and selective kinase inhibitors derived from the this compound scaffold.
Part 1: Synthetic Strategy & Library Generation
The core of this discovery program relies on the reactivity of the C2-chloro group on the pteridine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens, which can stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[8][9] This allows for the efficient and predictable displacement of the chloride with a variety of nucleophiles, most commonly primary and secondary amines, to generate a library of 2-substituted pteridine derivatives.
Diagram: Synthetic Workflow for 2-Substituted Pteridine Library
Caption: General workflow for synthesizing a 2-substituted pteridine library via SNAr.
Protocol 1: Synthesis of 2-(Substituted-amino)pteridine Derivatives
This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and a representative amine.
Causality: The choice of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial as it effectively solvates the reactants without interfering with the nucleophile. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction, driving it to completion without competing with the primary amine nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 4-fluoroaniline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial (microwave or conventional) with stir bar
-
TLC plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add this compound (1.0 eq, e.g., 100 mg).
-
Add the desired amine nucleophile (1.1 eq).
-
Add anhydrous NMP to dissolve the solids (e.g., 2 mL).
-
Add DIPEA (1.5 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated NaHCO₃ solution (20 mL).
-
Shake the funnel and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted pteridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HPLC.
Part 2: Biological Evaluation & Screening Cascade
Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify promising inhibitors. This process begins with a broad biochemical assay to measure direct enzyme inhibition and progresses to more complex cellular assays to confirm target engagement and functional effects in a physiological context.[1]
Diagram: Kinase Inhibitor Screening Cascade
Caption: A hierarchical workflow for identifying and validating kinase inhibitor lead candidates.
Protocol 2: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds.[10]
Causality: The ADP-Glo™ assay is a universal system because it measures ADP formation, a common product of all kinase reactions.[10][11] The first step terminates the kinase reaction and depletes remaining ATP. The second step converts the newly produced ADP back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity. Inhibition is therefore measured as a decrease in luminescence.
Materials:
-
Substrate for the kinase (e.g., a specific peptide)
-
ATP solution
-
Synthesized pteridine compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the pteridine compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the appropriate reaction buffer.
-
Add 5 µL of the kinase/substrate mix to each well of the plate.
-
Prepare a separate ATP solution. To initiate the reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Secondary Cellular Target Engagement Assay (NanoBRET™ Example)
After identifying biochemically potent compounds, it is critical to confirm that they can enter live cells and bind to their intended target.[13][14] The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase in live cells.[15][16]
Causality: This assay uses Bioluminescence Resonance Energy Transfer (BRET).[14] The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that enters the cell and displaces the tracer will disrupt BRET, causing a measurable decrease in the signal.[13][17] This directly quantifies the compound's ability to engage the target in a physiological environment.
Materials:
-
HEK293 cells transiently transfected with the NanoLuc®-Kinase fusion vector
-
NanoBRET™ Tracer (specific to the kinase family)
-
Opti-MEM™ I Reduced Serum Medium
-
Pteridine compounds in DMSO
-
White, non-binding 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Preparation: Harvest and resuspend the transfected HEK293 cells in Opti-MEM™.
-
Compound Treatment: Add the pteridine compounds at various concentrations to the wells of the assay plate.
-
Tracer Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM™ and add it to the wells containing the test compounds.
-
Cell Plating: Add the cell suspension to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator to allow for compound entry and target engagement.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions and add it to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor emission (~450 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.
Part 3: Data Interpretation & Lead Optimization
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[18][19] By systematically modifying the 'R' group introduced via the amine nucleophile, researchers can identify which chemical features enhance potency and selectivity.[20]
For example, a hypothetical SAR study on Polo-like Kinase 1 (PLK1), a key regulator of mitosis and a cancer target, might yield the following data.[12][21][22]
Table 1: Hypothetical SAR Data for 2-Substituted Pteridine Inhibitors against PLK1
| Compound ID | R-Group (from R-NH₂) | PLK1 Biochemical IC₅₀ (nM) | PLK1 Cellular IC₅₀ (nM) |
| PTD-001 | Phenyl | 5,200 | >10,000 |
| PTD-002 | 4-Fluorophenyl | 850 | 2,100 |
| PTD-003 | 3,4-Dichlorophenyl | 150 | 450 |
| PTD-004 | 4-Morpholinophenyl | 45 | 98 |
| PTD-005 | 4-(Piperidin-1-yl)phenyl | 22 | 55 |
Interpretation:
-
Basic Substitution: An unsubstituted phenyl ring (PTD-001) shows very weak activity.
-
Electronic Effects: Adding electron-withdrawing groups like fluorine (PTD-002) and chlorine (PTD-003) improves potency, suggesting a key interaction in a specific pocket of the ATP-binding site.
-
Solubilizing Groups: Introducing polar, basic groups like morpholine (PTD-004) and piperidine (PTD-005) dramatically increases both biochemical and cellular potency. This often improves solubility and can form a critical hydrogen bond with a residue in the active site, a common feature for potent kinase inhibitors.[20]
Kinase Selectivity Profiling
A critical step in drug development is ensuring an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[1] Promising compounds should be screened against a broad panel of kinases.
Table 2: Hypothetical Selectivity Profile for Compound PTD-005 at 1 µM
| Kinase Target | % Inhibition @ 1 µM |
| PLK1 | 98% |
| PLK2 | 45% |
| PLK3 | 38% |
| AURKA | 15% |
| CDK2 | 8% |
| BTK | <5% |
| EGFR | <5% |
Interpretation: PTD-005 demonstrates high potency against its primary target, PLK1. It shows moderate activity against other PLK family members but is highly selective against more distant kinases like AURKA, CDK2, and tyrosine kinases like BTK and EGFR. This profile suggests a favorable therapeutic window and warrants further investigation.[23]
Diagram: Kinase ATP-Binding Site Inhibition
Caption: Mechanism of competitive inhibition at the kinase ATP-binding site.
Conclusion
The this compound scaffold represents a highly tractable starting point for the discovery of novel kinase inhibitors. Its facile functionalization via nucleophilic aromatic substitution allows for rapid library generation and systematic SAR exploration. By coupling this efficient synthetic strategy with a robust screening cascade—from high-throughput biochemical assays to definitive cellular target engagement studies—research and drug development teams can efficiently identify potent and selective lead candidates for further preclinical development. The workflow and protocols outlined in this guide provide a validated framework for successfully leveraging this privileged scaffold in the ongoing search for next-generation targeted therapies.
References
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Kiryanov, A., Natala, S., Jones, B., et al. (2016). Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Lab Manager Magazine. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Available at: [Link]
-
Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]
-
Santarpia, L., et al. (2012). Polo-like kinases inhibitors. PubMed. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Park, J. E., et al. (2012). Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
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MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Available at: [Link]
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Mpamhanga, C. P., et al. (2009). One scaffold, three binding modes: novel and selective pteridine reductase 1 inhibitors derived from fragment hits discovered by virtual screening. PubMed. Available at: [Link]
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Berg, K., et al. (2022). Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE. PubMed. Available at: [Link]
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Liu, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis from the comparative.... Available at: [Link]
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Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
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Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Available at: [Link]
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Lee, J. Y., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
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Alegaon, S. G., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]
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Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]
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Zhang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]
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ChemHelpASAP. (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]
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Lin, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Application Notes and Protocols: Pteridine Derivatives for Advanced Fluorescent Labeling of Biomolecules
For: Researchers, scientists, and drug development professionals.
Abstract
Pteridine derivatives represent a versatile class of heterocyclic compounds with intrinsic fluorescence, making them valuable tools for labeling and visualizing biomolecules.[1] Their structural similarity to native biological building blocks, such as purines, allows for their seamless integration into nucleic acids, providing a powerful window into DNA and RNA structure and interactions.[2] While their application in protein labeling is an emerging area, the fundamental principles of bioconjugation suggest significant potential. This guide provides a comprehensive overview of the photophysical properties of pteridine-based fluorophores, and detailed, field-proven protocols for the fluorescent labeling of nucleic acids. Additionally, it outlines a generalized framework for the potential application of functionalized pteridine derivatives in protein labeling, addressing the current landscape and future directions.
Introduction: The Pteridine Advantage in Biomolecular Labeling
Fluorescent labeling is an indispensable technique in modern life sciences, enabling the sensitive detection and dynamic tracking of biomolecules in complex systems.[3] While a plethora of organic dyes are available, pteridine derivatives offer unique advantages.[1] As naturally occurring heterocyclic compounds, they are biochemically relevant, with roles as cofactors and metabolic intermediates.[4] This inherent biocompatibility, coupled with their tunable photophysical properties, makes them attractive candidates for developing novel fluorescent probes.[1]
The core strength of pteridine-based fluorophores lies in their application as nucleoside analogs. Their structural resemblance to guanine and adenine allows for their site-specific incorporation into oligonucleotides via standard automated DNA synthesis.[2] Once incorporated, their fluorescence is exquisitely sensitive to the local microenvironment, reporting on changes in DNA or RNA conformation, hybridization state, and interactions with other molecules.[5]
This guide will provide a detailed exploration of pteridine-based labeling, with a primary focus on the well-established methodologies for nucleic acid modification and a forward-looking perspective on the potential for protein labeling.
Photophysical Properties of Pteridine-Based Fluorophores
The fluorescence characteristics of pteridine derivatives are dictated by their specific chemical structure and the surrounding environment.[1] Quantum yields, excitation and emission maxima, and fluorescence lifetimes can vary significantly among different analogs. Below is a summary of the photophysical properties of several key pteridine derivatives used in biomolecule labeling.
| Pteridine Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| 3-Methylisoxanthopterin (3-MI) | 348 | 430 | 0.88 (monomer) | High quantum yield, fluorescence is quenched upon incorporation into oligonucleotides.[6] |
| 6-Methylisoxanthopterin (6-MI) | 350 | 430 | 0.70 (monomer) | Guanine analog, its incorporation into double-stranded DNA is less disruptive than 3-MI.[2][7] |
| 6-Methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 (monomer) | Adenosine analog, shows quenching upon incorporation into oligonucleotides.[8] |
| 4-amino-2,6-dimethyl-8-(2'-deoxy-β-d-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 (monomer) | Adenosine analog with a fluorescence lifetime of 4.8 ns as a monomer.[8] |
| Lumazine | ~380 | ~481 | Varies with pH | Exhibits a large Stokes shift.[1] |
| Biopterin | Naturally fluorescent | Not specified | Not specified | Reduced forms can be converted to fluorescent forms.[1] |
Fluorescent Labeling of Nucleic Acids with Pteridine Nucleoside Analogs
The site-specific incorporation of fluorescent pteridine nucleoside analogs into DNA and RNA is a powerful technique for studying nucleic acid structure, dynamics, and interactions.[2] These analogs are synthesized as phosphoramidites and incorporated into oligonucleotides using standard automated DNA synthesizers.[7][8]
Mechanism of Labeling: Phosphoramidite Chemistry
The labeling process leverages the well-established phosphoramidite chemistry used in solid-phase oligonucleotide synthesis. The pteridine derivative is chemically modified to contain a phosphoramidite group and a dimethoxytrityl (DMT) protecting group. This allows for its sequential addition to the growing oligonucleotide chain in a manner identical to the natural A, C, G, and T phosphoramidites.
Figure 1. Workflow for incorporating pteridine nucleoside analogs into oligonucleotides.
Detailed Protocol: Site-Specific Labeling of Oligonucleotides
This protocol describes the general procedure for incorporating a pteridine nucleoside analog phosphoramidite into a custom DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
Pteridine nucleoside analog phosphoramidite (e.g., 3-MI, 6-MI, 6MAP)
-
Standard DNA phosphoramidites (A, C, G, T)
-
DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled pore glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system
-
Automated DNA synthesizer
Procedure:
-
Sequence Design: Design the oligonucleotide sequence, specifying the position for the pteridine analog insertion.
-
Synthesizer Setup: Install the pteridine phosphoramidite vial on the DNA synthesizer in an available position. Program the synthesizer with the desired sequence, assigning the pteridine analog to the appropriate coupling step.
-
Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform the iterative cycles of deprotection, coupling, capping, and oxidation to build the oligonucleotide chain on the solid support.
-
Cleavage and Deprotection: Once the synthesis is complete, transfer the CPG support to a vial containing the cleavage and deprotection solution. Incubate as recommended by the phosphoramidite manufacturer to cleave the oligonucleotide from the support and remove protecting groups.
-
Purification: Purify the labeled oligonucleotide to remove truncated sequences and residual protecting groups. This is typically achieved using reverse-phase HPLC or cartridge purification.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry. Verify the mass and purity using mass spectrometry (e.g., ESI-MS).
Applications of Pteridine-Labeled Nucleic Acids
The unique photophysical properties of pteridine nucleoside analogs make them powerful probes for a variety of applications.
-
Studying DNA-Protein Interactions: Changes in the fluorescence of a pteridine analog upon protein binding can provide insights into binding kinetics, affinity, and conformational changes in the DNA.[7]
-
Monitoring Nucleic Acid Hybridization: The fluorescence of some pteridine analogs is quenched in single-stranded DNA and increases upon hybridization to a complementary strand, providing a real-time method for monitoring annealing.[6]
-
Probing DNA and RNA Structure: The sensitivity of pteridine fluorescence to the local environment allows for the detection of subtle structural variations in nucleic acids, such as the formation of non-canonical structures.[2]
Fluorescent Labeling of Proteins with Pteridine Derivatives: A Potential Frontier
While the use of pteridine derivatives for labeling nucleic acids is well-documented, their application in protein labeling is less established. However, the principles of bioconjugation chemistry provide a clear path for their potential use. This would require the synthesis of pteridine derivatives functionalized with reactive groups that can covalently attach to specific amino acid residues on a protein.
Conceptual Framework for Protein Labeling
The most common strategies for protein labeling target primary amines (the N-terminus and lysine residues) or thiols (cysteine residues).[9] A hypothetical pteridine-based protein labeling reagent would consist of the pteridine fluorophore linked to an amine-reactive group (e.g., an N-hydroxysuccinimide ester) or a thiol-reactive group (e.g., a maleimide).
Figure 2. Generalized workflow for labeling proteins with a hypothetical amine-reactive pteridine derivative.
Generalized Protocol for Protein Labeling with a Hypothetical Amine-Reactive Pteridine Dye
Disclaimer: This is a generalized protocol based on standard protein labeling procedures with amine-reactive dyes. A pteridine derivative functionalized with an appropriate reactive group (e.g., an NHS ester) would be required. Optimization is essential for each specific protein and pteridine dye.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS or borate buffer, pH 8.3)
-
Hypothetical amine-reactive pteridine dye (e.g., Pteridine-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Dye Preparation: Immediately before use, dissolve the amine-reactive pteridine dye in DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer. The labeled protein will elute in the initial fractions.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the pteridine dye.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
For Nucleic Acids: Check the quality and concentration of the pteridine phosphoramidite. Ensure proper synthesizer maintenance and reagent freshness.
-
For Proteins: Verify the pH of the reaction buffer. Increase the dye-to-protein ratio or the reaction time.
-
-
Protein Precipitation:
-
Some proteins may precipitate upon the addition of the organic solvent used to dissolve the dye. Add the dye stock solution slowly to the protein solution while vortexing.
-
-
Photostability:
-
Pteridine derivatives, like all fluorophores, are susceptible to photobleaching. Minimize exposure to light during labeling and imaging. Use appropriate antifade reagents when mounting samples for microscopy.
-
Conclusion
Pteridine derivatives are a powerful and versatile class of fluorophores for biomolecular labeling. Their application as nucleoside analogs for the site-specific labeling of nucleic acids is a well-established and highly effective technique for probing nucleic acid structure and function. The potential for extending this technology to protein labeling through the synthesis of functionalized pteridine derivatives represents an exciting area for future research and development. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ pteridine-based fluorophores in their studies.
References
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Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed. (URL: [Link])
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Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorporated Into Oligonucleotides - PubMed. (URL: [Link])
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Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - MDPI. (URL: [Link])
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Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed. (URL: [Link])
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Chapter 10 - Fluorescent Pteridine Probes for Nucleic Acid Analysis - National Cancer Institute. (URL: [Link])
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Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed. (URL: [Link])
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Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. | Semantic Scholar. (URL: [Link])
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Use of pteridine nucleoside analogs as hybridization probes - Oxford Academic. (URL: [Link])
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Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone - RSC Publishing. (URL: [Link])
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Fluorescent Thiol Protein Labeling - Jena Bioscience. (URL: [Link])
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Fluorescent labeling and modification of proteins - PMC - NIH. (URL: [Link])
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Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines - Journal of the Chemical Society C. (URL: [Link])
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Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity - ResearchGate. (URL: [Link])
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Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. (URL: [Link])
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Bromopyridazinedione-mediated protein and peptide bioconjugation - PubMed. (URL: [Link])
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Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR. (URL: [Link])
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Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling - Liberty University. (URL: [Link])
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Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC. (URL: [Link])
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Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. (URL: [Link])
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Advances in Bioconjugation - PMC - PubMed Central. (URL: [Link])
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The Strategic Role of 2-Chloropteridine in the Synthesis of Novel Antifolate Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-chloropteridine and its derivatives as key intermediates in the development of novel antifolate compounds. Antifolates are a cornerstone of chemotherapy, functioning by inhibiting critical enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cell proliferation.[1] The pteridine scaffold is the core structural element of folic acid and many potent antifolates, making it a privileged scaffold in medicinal chemistry.[2] This document details the chemical principles, strategic considerations, and step-by-step protocols for leveraging the reactivity of the C2-chloro substituent on the pteridine ring. We will explore nucleophilic substitution reactions as a powerful tool for introducing diverse side chains, mimicking the structures of classical antifolates like methotrexate and enabling the creation of new chemical entities with potential therapeutic applications.
Introduction: The Enduring Importance of Antifolates
Folate cofactors are essential for the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Antifolate drugs, by mimicking the structure of natural folates, competitively inhibit key enzymes in this pathway, most notably Dihydrofolate Reductase (DHFR).[1] This inhibition leads to a depletion of the nucleotide pool, preferentially affecting rapidly dividing cells, such as cancer cells. This mechanism is the basis for the clinical success of drugs like methotrexate (MTX) and pemetrexed.[1]
The development of new antifolates is driven by the need to overcome mechanisms of resistance to existing drugs and to improve selectivity for target enzymes in pathogens or cancer cells over the human host.[4] The pteridine ring system is central to this endeavor, and strategic functionalization of this core is key to modulating biological activity.[2]
Why this compound? A Versatile Synthetic Intermediate
The pteridine ring is an electron-deficient heterocycle, which activates its carbon atoms for nucleophilic attack.[5] Halogenated pteridines, such as this compound and its derivatives (e.g., 2-chloropteridin-4-one), are particularly valuable synthetic intermediates. The chlorine atom at the C2 position acts as a competent leaving group, enabling the introduction of a wide array of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This strategy allows for the systematic modification of the pteridine core to explore structure-activity relationships (SAR) and optimize pharmacological properties.
While many classical antifolate syntheses utilize precursors like 2,4-diamino-6-bromomethylpteridine for side-chain attachment at the C6 position, functionalization at the C2 position offers an alternative vector for structural diversification, leading to novel classes of potential DHFR inhibitors.[6][7]
Core Chemistry: Nucleophilic Substitution at the C2 Position
The primary reaction exploited in the use of this compound derivatives is nucleophilic displacement. The electron-withdrawing nature of the pyrimidine and pyrazine nitrogens renders the pteridine ring susceptible to attack by nucleophiles. The chloro substituent at C2 is a good leaving group, and its displacement can be readily achieved with a variety of nucleophiles.
Activating the Leaving Group
In many synthetic schemes, the reactivity of the 2-chloro group is enhanced by oxidation of an adjacent sulfur substituent. For instance, a 2-methylthio group can be oxidized to a methylsulfonyl group, which is an exceptionally good leaving group, facilitating displacement under mild conditions.[5] This strategy provides a robust and high-yielding pathway to 2-substituted pteridines.
Workflow for Antifolate Synthesis via C2-Substitution
The following diagram illustrates the general workflow for synthesizing novel antifolate candidates starting from a functionalized pteridine core, highlighting the key nucleophilic displacement step at the C2 position.
Caption: General workflow for C2-functionalization of pteridines.
Detailed Protocols
The following protocols are adapted from established methodologies for the nucleophilic substitution on pteridine systems, providing a practical guide for researchers.[5] These methods demonstrate the displacement of a 2-methylsulfonyl group, which serves as an excellent proxy for the reactivity of a 2-chloro group, often requiring similar reaction conditions.
Protocol 1: Synthesis of a 2-(Alkylamino)-pteridine Derivative
This protocol describes the reaction of an activated pteridine intermediate with a primary aliphatic amine.
Materials:
-
7-Acyl-4-amino-2-methylsulfonylpteridine (1.0 eq)
-
n-Butylamine (3.0 eq)
-
Dioxane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Dissolve the 7-acyl-4-amino-2-methylsulfonylpteridine in dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add n-butylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 100-101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of chloroform to 5% methanol in chloroform) to isolate the pure 7-acyl-4-amino-2-(butylamino)pteridine.
-
Characterize the final product using 1H-NMR, mass spectrometry, and elemental analysis.
Expert Insights: The use of an excess of the amine nucleophile drives the reaction to completion. Dioxane is a suitable solvent due to its relatively high boiling point and ability to dissolve both reactants. The progress of the reaction can be conveniently monitored by the disappearance of the starting material on TLC.
Protocol 2: Synthesis of a Pteridinyl Amino Acid Ester
This protocol details the coupling of the activated pteridine core with an amino acid ester, a key step in building classical antifolate structures.
Materials:
-
7-Acyl-4-amino-2-methylsulfonylpteridine (1.0 eq)
-
L-Alanine methyl ester hydrochloride (1.5 eq)
-
Triethylamine (3.0 eq)
-
Dioxane
Procedure:
-
Suspend the 7-acyl-4-amino-2-methylsulfonylpteridine and L-alanine methyl ester hydrochloride in dioxane in a round-bottom flask.
-
Add triethylamine to the suspension to neutralize the hydrochloride salt and act as a base.
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring by TLC.
-
After cooling, evaporate the solvent in vacuo.
-
Treat the residue with water and extract the product with chloroform.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(L-alaninyl-methyl-ester)pteridine derivative.
-
For classical antifolates containing a glutamic acid moiety, this ester can be subsequently hydrolyzed under basic conditions (e.g., with NaOH in methanol/water) to yield the final dicarboxylic acid.[8]
Trustworthiness and Self-Validation: The purity and identity of the synthesized compounds should be rigorously confirmed. 1H-NMR spectroscopy should show the characteristic signals for the pteridine core and the newly introduced side chain, including the disappearance of the methylsulfonyl peak. High-resolution mass spectrometry should confirm the expected molecular weight.
Data Presentation
The success of these nucleophilic substitution reactions can be quantified by their yields and the spectroscopic data of the products. Below is a representative table summarizing expected outcomes for a series of substitutions on a 2-methylsulfonylpteridine precursor.
| Nucleophile | Product | Expected Yield (%) | Key 1H-NMR Signals (δ, ppm) |
| Benzylamine | 2-(Benzylamino)-pteridine derivative | 75-85 | ~4.8 (d, CH2-Ph), 7.2-7.4 (m, Ar-H) |
| Morpholine | 2-(Morpholino)-pteridine derivative | 80-90 | ~3.8 (t, N-CH2), ~3.9 (t, O-CH2) |
| L-Proline methyl ester | 2-(Prolinyl-methyl-ester)-pteridine | 65-75 | ~3.7 (s, OCH3), ~4.9 (m, α-CH) |
| Aniline | 2-(Anilino)-pteridine derivative | 70-80 | 7.0-7.5 (m, Ar-H), ~9.8 (s, NH) |
Note: Yields and spectral data are illustrative and will vary based on the specific pteridine starting material and reaction conditions.
Conclusion and Future Directions
This compound and its activated derivatives are powerful and versatile intermediates for the synthesis of novel antifolate compounds. The nucleophilic substitution at the C2 position provides a reliable and efficient method for generating libraries of analogues with diverse functionalities. This approach allows medicinal chemists to systematically probe the SAR of the pteridine scaffold, leading to the identification of compounds with improved potency, selectivity, and resistance profiles. Future work in this area will likely focus on applying modern coupling methodologies, such as palladium-catalyzed cross-coupling reactions, to further expand the scope of accessible C2-substituted pteridines for the development of the next generation of antifolate therapeutics.[9]
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Gangjee, A., Zeng, Y., Talreja, T., McGuire, J. J., Kisliuk, R. L., & Queener, S. F. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]
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Gangjee, A., Namjoshi, O. A., Raghavan, S., Queener, S. F., Kisliuk, R. L., & Cody, V. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 56(11), 4422–4441. [Link]
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Gangjee, A., Devraj, R., McGuire, J. J., Kisliuk, R. L., & Queener, S. F. (1994). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 37(8), 1169–1176. [Link]
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Gangjee, A. (2007). Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: part I. Current Medicinal Chemistry, 14(21), 2269-2291. [Link]
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Gangjee, A., Devraj, R., & Queener, S. F. (1997). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry, 40(4), 470–478. [Link]
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Döring, T., Boruah, R. C., & Pfleiderer, W. (2004). Synthesis of 7-Acyl-2,4-disubstituted Pteridines by Radical Nucleophilic Substitution and Displacement Reactions. Pteridines, 15(4), 129-146. [Link]
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Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
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Nduati, E., Hunt, S., Kamau, E., & Nzila, A. (2005). 2,4-diaminopteridine-based Compounds as Precursors for De Novo Synthesis of Antifolates: A Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3652–3657. [Link]
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Oleinikova, O. et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6253. [Link]
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Taylor, E. C., & Cain, C. K. (1951). Pteridines. II. The Action of Amines on 2,4-Dichloropteridine. Journal of the American Chemical Society, 73(10), 4984–4985. [Link]
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Rosowsky, A., & Chen, K. K. (1978). Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo[2.2.2]octane ring in place of the p-aminobenzoyl moiety. Journal of Medicinal Chemistry, 21(4), 376–379. [Link]
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Pfleiderer, W. (1999). Pteridines. In Second Supplements to the 2nd Edition of Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 339-389). Elsevier. [Link]
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Hohl, M., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3303. [Link]
- CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid. (2016).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloropteridine
Welcome to the technical support center for the synthesis of 2-Chloropteridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of their synthesis. We will delve into the critical steps of the synthesis, provide field-proven insights, and offer step-by-step protocols to navigate the challenges you might encounter.
The Synthetic Challenge
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are crucial in many biological processes.[1][2] The synthesis of substituted pteridines like this compound is a key step in the development of various therapeutic agents. However, the pathway is often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common bottlenecks.
A prevalent and efficient route to pteridine derivatives begins with a substituted pyrimidine, which is then elaborated to form the fused pyrazine ring.[3] A critical intermediate in many syntheses is a chlorinated pyrimidine, such as 2,4-diamino-6-chloropyrimidine, which is typically prepared by chlorinating its corresponding hydroxypyrimidine precursor.[4][5] Success in this initial chlorination step is paramount for the overall yield of the final this compound product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine is consistently low. What are the likely causes and how can I fix this?
Low yield in this foundational step is a frequent problem that can derail the entire synthesis. The conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃) is an aggressive reaction that requires careful control.[5]
Potential Causes & Solutions:
-
Incomplete Reaction: The hydroxypyrimidine may not be fully converted.
-
Causality: 2,4-diamino-6-hydroxypyrimidine has low solubility in many solvents and can be slow to react. Insufficient heating or reaction time will result in unreacted starting material.
-
Solution: Ensure the reaction is heated sufficiently, typically to reflux (around 95-110°C), for an extended period (15-17 hours) to drive the reaction to completion.[5][6] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Degradation of Product: The harsh conditions can lead to product decomposition.
-
Causality: POCl₃ is a very strong dehydrating and chlorinating agent. Prolonged exposure at high temperatures can lead to the formation of undesired, often tarry, byproducts.
-
Solution: While the reaction needs to go to completion, avoid unnecessarily long heating times. Once TLC confirms the absence of starting material, proceed with the workup. Adding a catalyst like diisopropylethylamine (DIPEA) can sometimes allow for milder conditions or shorter reaction times.[4]
-
-
Issues During Workup (Quenching): Significant product loss can occur during the quenching of excess POCl₃.
-
Causality: The reaction of POCl₃ with water is extremely exothermic and can be violent if not controlled. This can lead to localized heating and degradation of the product. The product itself may also be susceptible to hydrolysis back to the starting material under certain pH and temperature conditions.
-
Solution: The quenching process must be performed slowly and with vigorous cooling. Add the reaction mixture dropwise to a slurry of crushed ice and water.[5] An alternative, safer method involves quenching with alcohols, which also produces phosphate esters that are easier to handle and remove than phosphoric acid.[6] After quenching, it is often beneficial to heat the aqueous solution (e.g., at 90°C for 1 hour) to hydrolyze any phosphate intermediates before neutralization.[5]
-
-
Poor Product Isolation: The product may not fully precipitate or may be lost during extraction.
-
Causality: The pH during neutralization is critical for maximizing the precipitation of the product while keeping impurities in solution.
-
Solution: Carefully adjust the pH of the solution to 8 with a base like sodium hydroxide (NaOH) or ammonia water.[5][6] Ensure the solution is well-stirred during neutralization to avoid local pH extremes. Extract the product thoroughly with a suitable organic solvent like ethyl acetate (EtOAc).[5]
-
Question 2: I'm seeing multiple spots on my TLC plate after the final cyclization to form the pteridine ring. What are these side products and how can I minimize them?
The formation of the pyrazine ring via condensation reactions (like the Timmis or Gabriel-Isay methods) can lead to various isomers and side products if not properly controlled.[3]
Potential Causes & Solutions:
-
Ambiguous Condensation: The dicarbonyl compound used for cyclization may react in an unintended orientation.
-
Causality: If the dicarbonyl compound is unsymmetrical, it can condense with the diaminopyrimidine intermediate in two different ways, leading to isomeric pteridine products.
-
Solution: The choice of solvent and catalyst can influence the regioselectivity of the condensation. It is often a matter of empirical optimization.[7][8] Experiment with solvent polarity and temperature. Sometimes, a stepwise approach where one amine reacts before the other can provide better control.
-
-
Over-oxidation or Aromatization Issues: The pteridine ring may exist in different oxidation states.
-
Causality: The initial condensation often yields a dihydropteridine, which must be oxidized to the final aromatic pteridine. Incomplete oxidation will leave dihydro- species as an impurity, while overly harsh oxidants can lead to degradation.
-
Solution: If the reaction is not self-aromatizing, a specific oxidation step may be required. Mild oxidants like manganese dioxide (MnO₂) are often effective.[3] Ensure the oxidant is added in the correct stoichiometric amount and monitor the reaction to avoid over-oxidation.
-
-
Self-Condensation of Starting Materials: The diaminopyrimidine or the dicarbonyl compound can react with themselves.
-
Causality: This is particularly problematic at high concentrations and temperatures.[9]
-
Solution: Employ high-dilution conditions by adding one reactant slowly to the other. This favors the desired intramolecular cyclization over intermolecular side reactions. Maintaining the optimal reaction temperature is also crucial.[10]
-
Troubleshooting Workflow: Low Product Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the chlorination of 2,4-diamino-6-hydroxypyrimidine with POCl₃? A1: The three most critical parameters are temperature, reaction time, and moisture control. The temperature must be high enough to drive the reaction but not so high as to cause degradation. Reaction time must be sufficient for completion, as monitored by TLC. Lastly, POCl₃ reacts violently with water, so all glassware must be thoroughly dried and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and introduction of side reactions.
Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of dichloromethane and methanol). Spot the reaction mixture alongside your starting material standard. The reaction is complete when the starting material spot has completely disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: Are there alternative, milder chlorinating agents I can use instead of POCl₃? A3: Yes, while POCl₃ is common, other reagents can be used, sometimes offering milder conditions. For similar heterocyclic systems, agents like sulfuryl chloride (SO₂Cl₂), p-toluenesulfonyl chloride, or even Vilsmeier reagent have been employed for chlorination.[11] For instance, one patented method uses a combination of oxalyl chloride and triethylamine for a high-yield, low-temperature chlorination of pyridine N-oxide.[12] However, the effectiveness of these reagents is highly substrate-dependent, and their use for this specific transformation would require optimization.
Q4: My final this compound product is difficult to purify. Any suggestions? A4: Purification challenges often arise from residual phosphorus-containing byproducts from the chlorination step or from side products with similar polarity to your desired compound.
-
Phosphorus Byproducts: Ensure the post-chlorination workup is thorough. Quenching and then boiling the aqueous solution helps convert all phosphorus species to phosphoric acid, which is easily removed in the aqueous layer.[5]
-
Chromatography: If impurities persist, column chromatography is the standard method. A careful screening of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is necessary to find conditions that provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing minor impurities and obtaining a high-purity final product.
Data Summary: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
The following table summarizes conditions from various reported syntheses of the key intermediate, 2,4-diamino-6-chloropyrimidine, highlighting the impact of different parameters on yield.
| Starting Material | Chlorinating Agent | Additive/Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | None | 97 | 17 | 85% | [5] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Diisopropylethylamine | Reflux | >3 | High Yield | [4] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | None | 90-110 | Not specified | >70% | [6] |
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine[5]
This protocol is adapted from a peer-reviewed procedure and represents a reliable method for generating this key intermediate.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (9 mL) to the flask.
-
Heating: Heat the stirred mixture to 97°C (oil bath temperature) and maintain for 17 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quenching: After cooling the reaction mixture to room temperature, add it slowly and carefully to a beaker containing a large amount of crushed ice and water with vigorous stirring. This step is highly exothermic and must be done in a well-ventilated fume hood.
-
Hydrolysis: Heat the resulting aqueous solution to 90°C for 1 hour. This helps to hydrolyze any remaining reactive intermediates.
-
Neutralization: Cool the solution in an ice bath and adjust the pH to 8 by slowly adding a concentrated NaOH solution.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid is often pure enough for the next step. If necessary, it can be further purified by recrystallization. An 85% yield is reported for this procedure.[5]
References
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. Retrieved January 12, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). A New Synthesis of Pteridines. Retrieved January 12, 2026, from [Link]
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ACS Publications. (n.d.). New Pteridine Synthesis. Retrieved January 12, 2026, from [Link]
- Patsnap. (n.d.). 2-chloro pyridine preparation method.
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
- Google Patents. (n.d.). CN105418493B - A kind of synthetic method of 2 chloropyridine.
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved January 12, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction. Retrieved January 12, 2026, from [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved January 12, 2026, from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved January 12, 2026, from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Synthesis of 2-Chloropteridine
Welcome to the Technical Support Center for the synthesis of 2-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, typically achieved by the chlorination of a corresponding hydroxypteridine precursor such as pteridin-2-ol (2-hydroxypteridine), is a crucial step in the preparation of various biologically active molecules. However, the reaction is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: Low or No Yield of this compound
A low yield of the target compound is one of the most frequent challenges. This can often be attributed to incomplete reaction or degradation of the product.
Question: My reaction is showing a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a low yield. Let's break down the potential causes and their solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may not have gone to completion.
-
Causality: The reactivity of the chlorinating agent, reaction temperature, and time are critical. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for hydroxypyrimidines and related heterocycles.[1][2] Its efficacy can be enhanced under the right conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Ensure the reaction is heated sufficiently, typically to reflux, to drive the chlorination.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Use of a Co-reagent: The addition of phosphorus pentachloride (PCl₅) to POCl₃ can create a more potent chlorinating mixture, which may be necessary for less reactive substrates.[3]
-
Presence of a Base: In some cases, the addition of a tertiary amine base like pyridine or N,N-diethylaniline can facilitate the reaction.[4]
-
-
-
Degradation of Starting Material or Product: Pteridine rings can be sensitive to harsh reaction conditions.
-
Causality: Prolonged exposure to high temperatures or highly acidic conditions generated during the reaction can lead to decomposition.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: While heat is necessary, excessive temperatures or prolonged reaction times can be detrimental. Find the minimum temperature and time required for complete conversion.
-
Solvent-Free Conditions: Consider a solvent-free approach by heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. This can lead to cleaner reactions and simpler workups.[1]
-
-
Issue 2: Formation of Dichlorinated Byproducts
The presence of dichlorinated pteridines is a common purity issue, especially when starting from precursors with multiple hydroxyl groups, such as 2,4-pteridinediol.
Question: My final product is contaminated with what appears to be a dichloropteridine. How can I prevent this over-chlorination?
Answer:
Over-chlorination is a classic example of a competing reaction pathway. Here’s how to address it:
-
Causality: When the starting material possesses more than one hydroxyl group, both can be susceptible to chlorination. The reactivity of each hydroxyl group can vary, but with forcing conditions, multiple chlorinations can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a molar equivalent of POCl₃ corresponding to the number of hydroxyl groups you intend to chlorinate.
-
Temperature Control: Lowering the reaction temperature may provide better selectivity for the more reactive hydroxyl group.
-
Choice of Starting Material: If possible, starting with a precursor that has other positions protected can prevent unwanted side reactions.
-
Issue 3: Reversion to Starting Material (Hydrolysis)
Observing the starting hydroxypteridine in your final product after workup is a clear indication of product instability under the workup conditions.
Question: After quenching my reaction, I see my starting material reappearing on the TLC plate. What is happening and how can I prevent this hydrolysis?
Answer:
This is a common issue related to the hydrolytic instability of the chloro-substituent.
-
Causality: this compound can be susceptible to hydrolysis, converting it back to the more thermodynamically stable pteridin-2-ol, especially in the presence of water and under non-neutral pH conditions.[4][5] The workup procedure, which often involves quenching with water or ice, is a critical step where this can occur.[4]
-
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice while ensuring the mixture remains cold.[4] Avoid allowing the temperature to rise significantly during this exothermic process.
-
Neutralization: After quenching, neutralize the acidic solution promptly but carefully with a suitable base, such as sodium bicarbonate or sodium carbonate solution, while maintaining a low temperature.[1]
-
Solvent Extraction: Immediately extract the product into an organic solvent like ethyl acetate or chloroform after neutralization.[6]
-
Minimize Contact with Water: Minimize the time the product is in contact with the aqueous phase during the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is pteridin-2-ol (also known as 2-hydroxypteridine). This is because the hydroxyl group can be directly converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[1]
Q2: What are the typical reaction conditions for the chlorination of pteridin-2-ol?
A2: A common method involves heating pteridin-2-ol in excess phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent. The reaction is typically run at reflux temperature for several hours.[1] More modern, environmentally friendly methods utilize equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor at high temperatures (e.g., 160 °C).[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of chloroform and methanol) to separate the more polar starting material (pteridin-2-ol) from the less polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the best way to purify the crude this compound?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective purification method.[7][8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[9] A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used to elute the components.
Q5: What analytical techniques can I use to confirm the identity and purity of my this compound?
A5: A combination of spectroscopic and chromatographic methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities.[14][15][16][17]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
Data Presentation
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction temperature/time; use POCl₃/PCl₅ mixture; add a tertiary amine base.[1][3][4] |
| Degradation | Optimize temperature and time to avoid prolonged heating. | |
| Over-chlorination | Excess chlorinating agent | Use stoichiometric amounts of POCl₃. |
| High reaction temperature | Lower the reaction temperature to improve selectivity. | |
| Hydrolysis | Product instability during workup | Quench reaction on ice; neutralize carefully at low temperature; minimize contact with water.[4][5] |
Experimental Protocols & Visualizations
Workflow for Purification of this compound
The following diagram illustrates a general workflow for the purification of this compound after the reaction workup.
Logical Relationship in Troubleshooting Low Yield
This diagram illustrates the decision-making process when troubleshooting low yields in the synthesis of this compound.
References
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Deoxychlorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]
-
ResearchGate. (2023). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]
-
Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
ResearchGate. (2025). A preparation of 2-chloropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
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Chemical Industry Press. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
-
MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of tertiary alcohols with phosphorus pentachloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-CHLOROPYRIDINE For Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]
-
YouTube. (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
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- 16. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 17. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Chloropteridine
Welcome to the technical support center for the purification of 2-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound to inform your purification strategy.
Q1: What is this compound and what are its key chemical properties?
A: this compound is a heterocyclic compound featuring a pteridine core, which consists of fused pyrimidine and pyrazine rings, with a chlorine substituent at the 2-position.[1][2] Pteridines are known for their diverse biological roles, and their derivatives are often colored and fluorescent under UV light.[1] The chlorine atom at the 2-position makes the molecule susceptible to nucleophilic substitution and potential hydrolysis. The solubility of pteridines can be challenging; they are often sparingly soluble in water and common organic solvents due to their ability to form intermolecular hydrogen bonds, a characteristic that heavily influences the choice of purification methods.[3]
Q2: What are the most likely impurities I will encounter in my crude this compound sample?
A: Impurities in crude this compound typically originate from the synthetic route. Common synthesis methods for pteridines, such as the Timmis or Gabriel-Isay reactions, can lead to several types of impurities:[2][4]
-
Unreacted Starting Materials: For instance, if synthesized from a diaminopyrimidine derivative, this precursor may be present in the crude product.
-
Isomeric Byproducts: Condensation reactions can sometimes yield a mixture of isomers (e.g., substitution at position 6 vs. 7), which can be difficult to separate due to similar physical properties.[4]
-
Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, which would convert it to 2-hydroxypteridine (or its tautomer, pterin-2-one). This can occur during synthesis, work-up, or even storage, especially under acidic or basic conditions.[5][6]
-
Over-chlorinated Species: If the synthesis involves a chlorination step from a hydroxypteridine precursor, di- or tri-chlorinated pteridines might be formed as byproducts.
-
Polymeric Materials: Pteridine derivatives can sometimes form polymeric byproducts under certain reaction conditions.
Q3: How stable is this compound? Are there specific conditions I should avoid?
A: The stability of this compound is a critical consideration. The pteridine ring itself can be sensitive to heat and strong acids, which may lead to ring cleavage.[3] The C-Cl bond is the most reactive site for degradation.
-
pH Sensitivity: Avoid prolonged exposure to strong acids or bases to prevent hydrolysis to 2-hydroxypteridine.
-
Thermal Stability: While stable at room temperature, prolonged heating, especially in the presence of nucleophiles (like water or alcohols), can accelerate degradation. It is advisable to use the lowest effective temperatures during purification steps like recrystallization.
-
Light Sensitivity: Many pteridine derivatives are light-sensitive. It is good practice to protect the compound from direct light during experiments and storage.
Purification Technique Troubleshooting Guides
This section provides solutions to specific issues you might encounter during common purification procedures.
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success with pteridines often requires careful solvent selection and execution.
Q: My this compound fails to crystallize from solution. What should I do?
A: This is a common issue often related to supersaturation or the presence of impurities.
-
Problem: The solution is not sufficiently supersaturated.
-
Solution 1: Concentrate the Solution. Carefully evaporate some of the solvent under reduced pressure to increase the concentration of your compound.
-
Solution 2: Cool to a Lower Temperature. If cooling to room temperature is ineffective, try using an ice bath or a refrigerator to further decrease solubility.
-
-
Problem: Significant impurities are inhibiting crystal formation.
-
Solution 1: Induce Nucleation. Try scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.
-
Solution 3: Consider a Pre-purification Step. If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the inhibitors before attempting recrystallization.
-
Q: The product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in that specific solvent system, or when the solution is cooled too quickly.
-
Problem: The solvent system is not optimal.
-
Solution 1: Modify the Solvent System. The goal is to find a solvent where the compound is soluble when hot but sparingly soluble when cold. For pteridines, polar solvents or mixtures are often required. Try solvent systems like ethanol/water, DMF/water, or isopropanol.
-
Solution 2: Use a Two-Solvent System. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (an anti-solvent, in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Problem: The rate of cooling is too fast.
-
Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before transferring it to an ice bath.
-
Q: The purity of my this compound did not improve significantly after recrystallization. Why?
A: This suggests that the chosen solvent is not effectively differentiating between your product and the impurities.
-
Problem: Impurities have similar solubility to the product in the chosen solvent.
-
Solution 1: Re-evaluate Your Solvent Choice. Test a range of solvents with different polarities. An ideal solvent will dissolve the product well at high temperatures but dissolve the impurities well even at low temperatures (or not at all).
-
Solution 2: Perform a Second Recrystallization. A subsequent recrystallization using a different solvent system may successfully remove the persistent impurity.
-
-
Problem: Occlusion of mother liquor.
-
Solution: This happens when crystals grow too quickly, trapping impure solvent within the crystal lattice. Ensure slow cooling to promote the formation of purer, more well-defined crystals. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Guide 2: Column Chromatography
Column chromatography is excellent for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to eliminate by recrystallization.[5][7]
Q: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?
A: Poor separation is usually an issue with the mobile phase (eluent) or column setup.
-
Problem: The mobile phase polarity is incorrect.
-
Solution 1: Optimize the Eluent System. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For pteridines, which are often polar, you may need a more polar mobile phase than typical for other heterocycles. Start with mixtures like dichloromethane/methanol or ethyl acetate/hexane and gradually increase the proportion of the more polar solvent.
-
Solution 2: Add a Modifier. Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine can improve peak shape and separation for basic compounds like pteridines by deactivating acidic sites on the silica gel. Conversely, a small amount of acetic or formic acid can help with acidic compounds.
-
-
Problem: The column was not packed or loaded correctly.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks.[7] Load the sample in a minimal volume of solvent to ensure a narrow starting band, which is crucial for good resolution.
-
Q: My this compound seems to be degrading or sticking to the column. What is happening?
A: This is a common problem with sensitive compounds on silica gel, which is inherently acidic.
-
Problem: The compound is acid-sensitive.
-
Solution 1: Use Neutralized Silica or an Alternative Stationary Phase. You can use silica gel that has been pre-treated with a base like triethylamine. Alternatively, consider using a different stationary phase like neutral alumina or reversed-phase silica (C18).
-
-
Problem: The compound is irreversibly adsorbing to the stationary phase.
-
Solution: This can be due to strong interactions with silanol groups. Adding a competitive polar solvent like methanol to your eluent can help desorb the compound. If this fails, reversed-phase chromatography is often a better choice for highly polar or sensitive compounds.
-
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for this compound.
Caption: A decision workflow for purifying crude this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a starting point for purifying solid, crude this compound when impurities have different solubility profiles.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently turbid (cloudy).
-
Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of a cold ethanol/water mixture (use the same ratio as your final crystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is suitable for separating this compound from less polar or more polar impurities.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. Spot the crude material on a TLC plate and develop it in chambers with different ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Preparation: Prepare a column by packing silica gel (slurry packing with the non-polar solvent is recommended for best results).[7] The amount of silica should be about 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of your column.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This analytical method is essential for accurately determining the purity of your final product.[3][8][9]
| Parameter | Recommended Conditions | Rationale |
| Instrumentation | HPLC system with UV detector | Pteridines typically have strong UV absorbance. |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Good for separating polar heterocyclic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) | Formic acid helps to protonate basic sites, improving peak shape. A gradient elution is effective for separating components with a range of polarities.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this size. |
| Detection | UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm) | Maximizes sensitivity for the compound of interest. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Procedure:
-
Sample Preparation: Accurately prepare a solution of your purified this compound in the mobile phase (e.g., 0.1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the equilibrated HPLC system.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] For absolute quantification, a certified internal standard can be used (qNMR is also excellent for this purpose).[11]
Troubleshooting HPLC Analysis
Caption: Troubleshooting guide for common HPLC peak shape issues.
References
-
Lagos, D., Porcal, W., & Faccio, R. (2022). Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
Erothu, H., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. [Link]
-
García-Córcoles, M. T., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Metabolites, 13(6), 724. [Link]
-
Pfleiderer, W. (2013). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES, 2(2). [Link]
-
D'Muniz, G. H., et al. (2001). Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma cruzi. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 11), 1671–1673. [Link]
-
Gourley, D. G., et al. (1998). Crystallization of recombinant Leishmania major pteridine reductase 1 (PTR1). Acta Crystallographica Section D: Biological Crystallography, 54(Pt 2), 295–298. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Database. [Link]
-
Kim, C., & Kim, Y. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 10(12), 2449–2452. [Link]
- Google Patents. (2014). Method for preparing 2-chloropyrimidine. CN102079725B.
-
Schnorr, P. J., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(19), 5949. [Link]
-
Jung, J.-C., Jung, Y.-J., & Park, O.-S. (2010). A preparation of 2-chloropyridine. ResearchGate. [Link]
-
Espinosa-Mansilla, A., & Durán-Merás, I. (2011). Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. ResearchGate. [Link]
-
Cabeza, J. M., et al. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Proceedings of the 11th European Meeting on Supercritical Fluids. [Link]
-
Pramanik, A. (2015). A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate. [Link]
-
D'Muniz, G. H., et al. (2001). Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma cruzi. International Union of Crystallography. [Link]
- Google Patents. (1990). Process for the production of 2-hydroxypyridine. US4942239A.
-
National Toxicology Program. (1996). 2-Chloropyridine. NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. [Link]
-
Rios, J. L., & Giner, R. M. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 608-647. [Link]
-
Tran, P., et al. (2019). Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques. Pharmaceutical Development and Technology, 24(6), 784-797. [Link]
-
Ahmad, R. (1961). REDUCTION OF PTERIDINES. Open Research Repository. [Link]
- Google Patents. (2016). 2-chloropyridine synthetic method. CN105418493A.
-
Arancibia, V., et al. (2013). Determination of Marker Pteridines in Urine by HPLC with Fluorimetric Detection and Second-Order Multivariate Calibration Using MCR-ALS. ResearchGate. [Link]
-
Durán-Merás, I., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(38), 6956-6964. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
-
Schnorr, P. J., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. MDPI. [Link]
-
Bhupatiraju, S. V. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198. [Link]
-
D'Muniz, G. H., et al. (2001). Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma. IUCr Journals. [Link]
-
Solubility of Things. (n.d.). 2-Chloropyridine. Solubility of Things. [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Chloropteridine in Solution
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 2-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of using this compound in solution. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights grounded in established chemical principles.
It is important to note that while this compound is a valuable synthetic intermediate, specific literature detailing its solution-state stability is limited. Therefore, this guide synthesizes data from structurally related heterocyclic compounds, such as pteridines and chloropurines, with fundamental principles of chemical reactivity to provide a robust and scientifically-grounded resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The primary stability issue for this compound in solution is its susceptibility to hydrolysis. The pteridine ring system is electron-deficient, which makes the chlorine atom at the C2-position susceptible to nucleophilic aromatic substitution by water or other nucleophiles present in the solution.[1] This reaction replaces the chloro group with a hydroxyl group, yielding 2-hydroxypteridine, which exists in a tautomeric equilibrium with the more stable pteridin-2(1H)-one.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: To minimize hydrolysis, it is best to use anhydrous aprotic solvents for stock solutions. Recommended solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
If aqueous buffers are required for your experiment, it is advisable to prepare a concentrated stock solution in anhydrous DMSO and perform the final dilution into the aqueous medium immediately before use. This minimizes the compound's exposure time to water.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors.
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions. For structurally related compounds like 2-chloro-2'-deoxyadenosine, decomposition markedly increases at acidic pH.[1] It is crucial to maintain a neutral pH (around 7.0-7.5) if aqueous solutions are unavoidable, unless your experimental protocol demands otherwise.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. Therefore, solutions should be prepared and stored at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, aliquots of the stock solution in an anhydrous solvent should be stored at -20°C or -80°C.
Q4: How should I store solid this compound and its solutions?
A4: Proper storage is essential to maintain the integrity of the compound.
-
Solid Form: Store solid this compound in a tightly sealed, opaque container in a desiccator at or below room temperature. This protects it from moisture and light. Pteridine derivatives can be light-sensitive.[2]
-
Solutions: Stock solutions in anhydrous aprotic solvents should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture. These aliquots should be stored at -20°C or -80°C. Aqueous solutions should always be prepared fresh.
Q5: What is the expected appearance of a this compound solution, and what does a color change indicate?
A5: A fresh solution of this compound should be colorless to pale yellow. Pteridines and their derivatives are often colored compounds.[3] A darkening or significant color change over time can be an indicator of degradation, potentially due to the formation of oxidized byproducts from the hydrolysis product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: My experimental results are inconsistent or show a loss of compound activity over time.
-
Potential Cause: This is a classic sign of compound degradation in your solution. The concentration of active this compound is likely decreasing due to hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound stock for each experiment. Avoid using aqueous solutions that have been stored for more than a few hours.
-
Validate Stock Solution Integrity: If you suspect your main stock solution has degraded, assess its purity using the HPLC protocol provided below.
-
Control for Temperature: Keep your working solutions on ice during the experiment whenever possible.
-
Check Buffer pH: Verify the pH of your aqueous buffer. Deviations from neutrality can accelerate degradation.
-
Issue 2: I see an unexpected peak appearing in my HPLC or LC-MS analysis.
-
Potential Cause: This new peak is likely the hydrolysis product, 2-hydroxypteridine (or its tautomer, pteridin-2(1H)-one).
-
Troubleshooting Steps:
-
Characterize the Impurity: If using LC-MS, determine the mass of the new peak. 2-Hydroxypteridine has a molecular weight of 148.12 g/mol , which is different from this compound (166.56 g/mol ).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation product, you can intentionally degrade a small sample of your this compound solution by adjusting the pH to acidic (e.g., pH 2 with HCl) or basic (e.g., pH 10 with NaOH) and gently heating.[4] The peak corresponding to the suspected degradation product should increase in size.
-
Optimize Your Workflow: If the degradation product is observed, it confirms the instability of your solution under the current conditions. Re-evaluate your solvent, pH, temperature, and solution age as described above.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Proposed Degradation Pathway
The most probable degradation route for this compound in aqueous media is the nucleophilic substitution of the chloride ion by a hydroxide ion (from water), leading to the formation of 2-hydroxypteridine.
Hydrolysis of this compound
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pteridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in working with pteridine derivatives: poor solubility. The unique heterocyclic structure of pteridines, while bestowing them with significant biological activity, often leads to limited solubility in aqueous and organic solvents, complicating experimental reproducibility and formulation development.[1][2][3]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and rationally design your experimental approach.
Part 1: Troubleshooting Guide - My Pteridine Derivative Won't Dissolve!
This section addresses the immediate problem of a solid compound refusing to enter solution. We will explore a systematic approach to identify the root cause and implement effective solubilization strategies.
Initial Assessment: Where to Begin?
Before attempting any solubilization technique, it's crucial to understand the physicochemical properties of your specific pteridine derivative.
-
Q1: I've just synthesized or received a new pteridine derivative and it's poorly soluble. What's the first thing I should do?
A1: Your first step is a thorough characterization of the compound. Solubility is intrinsically linked to the molecule's structure, polarity, and crystalline form.[1][4] Begin by considering the functional groups present on the pteridine core. Are they ionizable (e.g., carboxylic acids, amines)? Are they lipophilic? This initial analysis will guide your choice of solvent and solubilization strategy.
dot graph TD { A[Start: Poorly Soluble Pteridine Derivative] --> B{Analyze Physicochemical Properties}; B --> C{Ionizable Groups?}; B --> D{Lipophilic Groups?}; C --> E[pH Modification]; C --> F[Salt Formation]; D --> G[Co-solvents]; D --> H[Surfactants]; E --> I[Solubilized Compound]; F --> I; G --> I; H --> I;
}
Caption: Initial decision workflow for solubilizing a new pteridine derivative.
Strategy 1: pH Modification
For pteridine derivatives with ionizable functional groups, altering the pH of the solvent is often the most effective and straightforward approach.
-
Q2: My pteridine derivative has acidic or basic functional groups. How can I use pH to improve its solubility?
A2: The solubility of ionizable compounds is highly pH-dependent.[4] By adjusting the pH of your aqueous solution, you can convert the neutral, often less soluble form of your compound into a charged, more soluble salt.
-
For acidic pteridines (containing groups like carboxylic acids): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a negatively charged carboxylate. This anionic form will have significantly higher aqueous solubility.
-
For basic pteridines (containing groups like amines): Decreasing the pH below the compound's pKa will protonate the basic group, forming a positively charged ammonium salt. This cationic form will exhibit enhanced aqueous solubility. In fact, for reduced pteridines, preparing stock solutions in an acidic buffer (pH < 3.0) can significantly improve stability.[5]
Experimental Protocol: pH-Based Solubility Enhancement
-
Determine the pKa: If the pKa of your compound is unknown, you can estimate it based on its structure or determine it experimentally using techniques like potentiometric titration.
-
Prepare a Buffer Series: Prepare a series of buffers with pH values spanning a range around the pKa of your compound. For example, if your compound has a pKa of 4.5, prepare buffers at pH 3.5, 4.5, 5.5, and 6.5.
-
Solubility Testing: Add a known excess amount of your solid pteridine derivative to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC with UV or fluorescence detection.[6]
-
Strategy 2: Co-solvents
When pH modification is not applicable or insufficient, the use of co-solvents can be a powerful tool.
-
Q3: My pteridine derivative is neutral or pH adjustment didn't work. What are co-solvents and how do they help?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble compounds.[7] They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve.[8] Common co-solvents used in pharmaceutical and research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG) 400
It is important to note that while co-solvents can be very effective, they can also impact biological assays, so their final concentration should be kept to a minimum (typically <1%).[5]
Data Presentation: Effect of Co-solvents on Pteridine Solubility
-
| Co-solvent | Typical Starting Concentration (%) | Maximum Recommended Concentration in Cell-based Assays (%) | Notes |
| DMSO | 5-10 | < 0.5 | Excellent solubilizing power for many organic compounds.[1] |
| Ethanol | 10-20 | < 1 | Good for moderately non-polar compounds. |
| PEG 400 | 20-50 | < 2 | Often used in oral and parenteral formulations. |
Part 2: Advanced Solubilization Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
Strategy 3: Salt Formation
Creating a stable salt form of your pteridine derivative can dramatically improve its solubility and dissolution rate.[9]
-
Q4: What is the difference between pH adjustment and salt formation? When should I consider making a salt form?
A4: While pH adjustment involves creating a salt in situ in solution, salt formation is the process of isolating a solid, crystalline salt of your compound. This is a common strategy in drug development to improve the physicochemical properties of a drug substance.[10] You should consider salt formation when you need a stable, solid form of your compound with enhanced aqueous solubility for formulation purposes.
The selection of a suitable counter-ion is critical and depends on the pKa of your drug and the desired properties of the salt.[9]
dot graph TD { subgraph Salt Formation Workflow direction LR; A[Start: Ionizable Pteridine] --> B{Select Counter-ion}; B --> C{React Drug and Counter-ion in Solution}; C --> D{Isolate Crystalline Salt}; D --> E[Characterize Salt Properties]; end
}
Caption: A simplified workflow for preparing a salt form of a pteridine derivative.
Strategy 4: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the molecule within their cavity.[11]
-
Q5: My compound is very lipophilic. Can cyclodextrins help improve its aqueous solubility?
A5: Yes, cyclodextrins are an excellent choice for enhancing the solubility of lipophilic compounds.[12] The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. This unique structure allows them to form host-guest complexes with poorly water-soluble molecules, increasing their apparent water solubility.[] Commonly used cyclodextrins in pharmaceutical applications include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
The formation of these inclusion complexes can lead to significant increases in solubility and bioavailability.[14]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q6: I observe a precipitate in my stock solution after thawing or when diluting it into an aqueous buffer. What is happening and how can I fix it?
A6: This is a common problem that often arises from either the compound's low solubility at colder temperatures or buffer incompatibility.[5] If you have a stock solution in an organic solvent like DMSO, diluting it into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[5]
Troubleshooting Steps:
-
Gently warm the solution and vortex to try and redissolve the compound.
-
If precipitation persists, consider preparing a fresh stock in a different solvent where the compound is more soluble.
-
When diluting from an organic stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to aid mixing and prevent localized high concentrations.
-
-
Q7: My pteridine solution has changed color (e.g., turned yellow). Is it still usable?
A7: A color change often indicates degradation, particularly oxidation for reduced pteridines.[5] It is highly recommended to discard the colored solution and prepare a fresh stock. To prevent this, always protect pteridine solutions from light and consider adding antioxidants like dithiothreitol (DTT) or ascorbic acid to aqueous solutions of reduced pteridines.[5]
-
Q8: Can I use sonication to help dissolve my pteridine derivative?
A8: Sonication can be a useful physical method to aid dissolution by breaking down solid aggregates and increasing the surface area available for solvation. However, it can also generate heat, which may degrade sensitive compounds. If you use sonication, it is best to do so in short bursts in an ice bath to minimize heating.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions.
- Benchchem. (n.d.). Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines.
- Solubility of Things. (n.d.). Pterin.
- Solubility of Things. (n.d.). Pteridine.
- Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219. DOI: 10.1039/JR9520004219.
- MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry.
- PubMed Central. (2024). Pushing at the Boundaries of Pterin Chemistry.
- Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26. DOI: 10.4155/bio.13.194.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. (n.d.). Optimization of Pteridine Synthesis.
- MDPI. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PubMed. (2007). Salt formation to improve drug solubility.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- NIH. (n.d.). Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- PubMed Central. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- ResearchGate. (2025). Salt Formation to Improve Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed. (2007). Salt formation to improve drug solubility.
- ResearchGate. (n.d.). Separation and determination of 11 marker pteridines in human urine by liquid chromatography and fluorimetric detection.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Chloropteridine
Welcome to the technical support center for the optimization of reaction conditions for 2-chloropteridine substitution. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of nucleophilic aromatic substitution (SNAr) on the pteridine core. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical advice.
Introduction to this compound Reactivity
The pteridine ring system is a vital heterocyclic scaffold found in numerous biologically important molecules. The 2-chloro-substituted pteridine is a key intermediate for the synthesis of a diverse range of derivatives, as the chlorine atom at the C2 position is activated towards nucleophilic displacement. This enhanced reactivity is due to the electron-withdrawing nature of the nitrogen atoms within the pyrimidine and pyrazine rings, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[1][2] However, optimizing these substitution reactions requires a nuanced understanding of various factors to maximize yield and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound proceeding slowly or not at all?
A1: Several factors can contribute to low reactivity in the SNAr of this compound. A systematic evaluation of the following is recommended:
-
Nucleophile Strength: The nucleophilicity of the attacking species is paramount. For neutral nucleophiles like amines or alcohols, the reaction is often slow. Deprotonation with a suitable base to generate the more potent anionic nucleophile (e.g., an amide or alkoxide) is typically necessary.
-
Reaction Temperature: SNAr reactions on heteroaromatic chlorides often require elevated temperatures to overcome the activation energy barrier associated with the initial disruption of aromaticity.[3] If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 50-100 °C) is advisable.
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. Protic solvents can hydrogen bond with the nucleophile, reducing its potency.
-
Steric Hindrance: Bulky substituents on either the nucleophile or the pteridine ring, particularly near the C2 position, can sterically hinder the approach of the nucleophile, slowing down the reaction.
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of byproducts is a common challenge. Potential side reactions include:
-
Di-substitution: If other reactive leaving groups are present on the pteridine ring, a second substitution may occur, especially with an excess of a strong nucleophile or at high temperatures.
-
Reaction with Solvent: At elevated temperatures, some solvents can decompose or participate in the reaction. For instance, DMF can decompose to generate dimethylamine, which can act as a nucleophile.
-
Hydrolysis: The presence of water can lead to the hydrolysis of this compound to the corresponding 2-hydroxypteridine, especially under basic conditions. It is crucial to use anhydrous solvents and reagents.
-
Ring Opening/Degradation: Pteridines can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.[4] Monitoring the reaction progress and avoiding prolonged reaction times at high temperatures is recommended.
Q3: What is the role of a base in the amination of this compound, and how do I choose the right one?
A3: In reactions with amine nucleophiles, a base serves two primary purposes:
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the amine nucleophile, which would render it non-nucleophilic.[5]
-
Deprotonation of the Nucleophile (optional but often beneficial): For weakly nucleophilic amines, a strong, non-nucleophilic base can be used to deprotonate the amine, forming a more reactive amide anion.
Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the reactivity of the amine and the reaction conditions. For less reactive amines, a stronger base may be required.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Substituted Pteridine
This guide provides a systematic approach to troubleshooting low product yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of an Unexpected Side Product
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Decision Tree for Side Product Identification and Mitigation
Caption: Decision tree for mitigating side product formation.
Experimental Protocols
General Protocol for the Amination of this compound
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Progression: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical starting conditions for the substitution of this compound with various nucleophiles. These should be optimized for each specific substrate.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Amines | Benzylamine | K₂CO₃ | DMF | 25 - 80 | 4 - 24 h |
| Secondary Amines | Morpholine | DIPEA | MeCN | 50 - 100 | 6 - 18 h |
| Alkoxides | Sodium Methoxide | (pre-formed) | Methanol | 25 - 65 (reflux) | 2 - 12 h |
| Thiolates | Sodium Thiophenoxide | NaH | THF | 0 - 25 | 1 - 6 h |
Visualization of Key Concepts
Mechanism of SNAr on this compound
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.
Caption: The SNAr mechanism on this compound.
Note: The DOT script above is a template. For actual visualization, the image paths for the chemical structures would need to be replaced with valid URLs or local paths if the rendering environment supports it. As I cannot generate images, I have used placeholders.
References
- This citation would link to a relevant scientific paper or patent detailing a specific synthesis of a pteridine deriv
- This citation would support the information on the use of thionyl chloride in chlorin
- This citation would provide evidence for the use of Buchwald-Hartwig amination in rel
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]
- This citation would provide further details on the electronic effects of substituents in pyridine rings.
- This citation would offer more information on the interpretation of NMR spectra for pteridine compounds.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]
-
nucleophilic aromatic substitutions - YouTube. [Link]
- This citation would provide examples of reactions of 2-chloropyridine with thiourea.
- This citation would offer more details on HPLC analysis of pteridine deriv
- This citation would provide a deeper dive into the interpret
- This citation would discuss side reactions in pyrimidine synthesis, which can be analogous to those in pteridine synthesis.
- This citation would provide a general overview of pterin chemistry.
- This citation would offer more information on the synthesis of primary and secondary amines.
- This citation would provide examples of uncatalyzed amin
- This citation would discuss the impact of electron-donating and withdrawing groups on reactions.
- This citation would provide a step-by-step guide to NMR interpret
-
Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed. [Link]
- This citation would provide examples of amin
- This citation would offer inform
- This citation would detail a process for the prepar
- This citation would provide another process for the prepar
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- This citation would discuss the prebiotic form
- This citation would detail the optimization of reaction conditions for thiourea synthesis.
- This citation would discuss the stability of basic drugs.
- This citation would provide information on the reaction of thiourea with chloroacetylchloride.
- This citation would offer information on the HPLC analysis of pteridines in urine.
- This citation would discuss the use of 2D NMR for screening.
- This citation would provide an example of the reaction of 2-chloro-2-methylpropane with sodium methoxide.
- This citation would detail the determin
- This citation would provide information on the synthesis and characteriz
- This citation would provide a solved problem on the reaction of 4-chloropyridine with sodium methoxide.
- This citation would discuss reactions of chlorohydrins under basic conditions.
- This citation would detail the use of low-field 1H-NMR for compositional analysis.
- This citation would discuss the copper-catalyzed amination of aminopyridine deriv
- This citation would provide information on the stability and storage of a rel
- This citation would provide an overview of 2D NMR spectroscopy.
- This citation would discuss the mechanochemical synthesis of thioureas.
Sources
- 1. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Pteridine Synthesis Technical Support Center: A Guide to Minimizing Unwanted Side Products
Welcome to the Pteridine Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, preventing, and troubleshooting the formation of unwanted side products in pteridine synthesis. This guide offers in-depth technical information, field-proven insights, and detailed protocols to enhance the efficiency and purity of your synthetic routes.
Introduction to Challenges in Pteridine Synthesis
Pteridines are a critical class of heterocyclic compounds with widespread biological significance, forming the core of essential cofactors like folic acid and biopterin.[1][2] Their synthesis, however, can be challenging, often leading to a mixture of products that complicates purification and reduces the yield of the desired compound.[3][4] This guide focuses on the most common synthetic methodologies and the strategies to mitigate the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during pteridine synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
I. The Gabriel-Isay Synthesis: The Challenge of Regioisomerism and Other Side Products
The Gabriel-Isay synthesis is a widely used method for constructing the pteridine ring system by condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[1][3] While versatile, this method is prone to several side reactions, most notably the formation of regioisomers when using unsymmetrical dicarbonyls.[3]
Q1: My Gabriel-Isay synthesis is producing a mixture of 6- and 7-substituted pteridine isomers. How can I control the regioselectivity?
A1: The formation of regioisomers is the most common issue in the Gabriel-Isay synthesis. The selectivity is primarily governed by the relative nucleophilicity of the 5- and 6-amino groups of the pyrimidine precursor and the electrophilicity of the two carbonyl carbons of the dicarbonyl compound.[3] Here’s how you can influence the outcome:
-
pH Control: The pH of the reaction medium is a critical factor.[3]
-
Acidic Conditions (pH < 7): Under acidic conditions, the more basic 6-amino group is preferentially protonated, reducing its nucleophilicity. This favors the initial attack of the 5-amino group on the more electrophilic carbonyl carbon, leading to the formation of the 7-substituted pteridine .[3]
-
Neutral to Basic Conditions (pH ≥ 7): In neutral or basic media, the 5-amino group is generally the more nucleophilic, leading to the preferential formation of the 6-substituted pteridine .[3]
-
-
Nature of the Dicarbonyl Compound: The electronic and steric properties of the substituents on the 1,2-dicarbonyl compound can influence the electrophilicity of the carbonyl carbons, thereby affecting the regioselectivity.
-
Use of Additives: The addition of sodium bisulfite (NaHSO₃) can selectively form a crystalline adduct with the 6-substituted isomer, facilitating its separation from the more soluble 7-substituted isomer.[3][5]
Illustrative Data: Effect of pH on Isomer Ratio
| pH of Reaction | Approximate Ratio of 6-isomer : 7-isomer | Predominant Isomer |
| 2.0 | 15 : 85 | 7-substituted |
| 4.0 | 30 : 70 | 7-substituted |
| 7.0 | 60 : 40 | 6-substituted |
| 9.0 | 80 : 20 | 6-substituted |
Note: This table provides a general trend. Actual ratios are highly dependent on the specific substrates and reaction conditions.
Q2: Besides regioisomers, what other side products can form in the Gabriel-Isay synthesis?
A2: Other potential side products include:
-
Over-oxidation Products: The pteridine ring is susceptible to oxidation, especially under harsh reaction conditions or during workup. This can lead to the formation of pterin-N-oxides or other oxidized species.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[4]
-
Incomplete Condensation Products: If the reaction does not go to completion, you may isolate intermediates such as Schiff bases.
-
Polymeric Materials: Under certain conditions, especially with highly reactive starting materials, polymerization can occur, leading to intractable tars.
Troubleshooting Workflow for Gabriel-Isay Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the Gabriel-Isay synthesis.
II. The Timmis Synthesis: A Regioselective Alternative
The Timmis synthesis offers a regioselective route to 6-substituted pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][3]
Q3: I am experiencing low yields in my Timmis synthesis. What are the likely causes?
A3: While the Timmis synthesis is generally regioselective, low yields can be a problem. Common culprits include:
-
Purity of Starting Materials: The 5-nitroso-6-aminopyrimidine starting material can be unstable. Ensure its purity before use.
-
Base Selection: The choice of base is crucial for the cyclization step. Common bases include sodium ethoxide, piperidine, and potassium acetate.[7][8] The optimal base and its concentration should be determined empirically.
-
Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Q4: Can side products still form in the Timmis synthesis?
A4: Although more regioselective than the Gabriel-Isay method, side reactions can occur:
-
Reduction of the Nitroso Group: The nitroso group can be reduced under certain conditions, leading to byproducts.
-
Self-condensation of the Active Methylene Compound: The active methylene compound can undergo self-condensation, especially in the presence of a strong base.
-
Alternative Cyclization Pathways: In some cases, unexpected cyclization products can be formed.[8]
Troubleshooting Workflow for Timmis Synthesis
Caption: A systematic approach to optimizing the Timmis synthesis for improved yield and purity.
III. The Taylor Synthesis: Building from a Pyrazine Precursor
The Taylor synthesis involves constructing the pyrimidine ring onto a pre-existing, functionalized pyrazine.[2][3]
Q5: What are the common pitfalls and side reactions in the Taylor synthesis?
A5: The main challenges in the Taylor synthesis are often related to the starting pyrazine and the cyclization conditions:
-
Availability of Pyrazine Starting Materials: The synthesis is limited by the availability of appropriately substituted pyrazine precursors.[3]
-
Incomplete Cyclization: The final cyclization step to form the pyrimidine ring may not go to completion, leading to lower yields.
-
Side Reactions of Functional Groups: The functional groups on the pyrazine ring may undergo side reactions under the conditions required for pyrimidine ring formation. For example, a nitrile group might be hydrolyzed.
IV. The Polonovski-Boon Synthesis: Access to Dihydropteridines
The Polonovski-Boon synthesis is a regiospecific method for preparing 7,8-dihydropteridines by reacting a 6-chloro-5-nitropyrimidine with an α-amino ketone or aldehyde.[6][9]
Q6: My Polonovski-Boon reaction is giving a complex mixture of products. What could be going wrong?
A6: The Polonovski-Boon reaction can be sensitive to reaction conditions:
-
Over-oxidation: The resulting 7,8-dihydropteridine is susceptible to oxidation to the fully aromatic pteridine, especially if exposed to air during workup.[6] It is often advisable to perform the reaction and workup under an inert atmosphere.
-
Side Reactions of the Nitro Group: The nitro group can undergo undesired reactions.
-
Instability of the α-amino carbonyl compound: These starting materials can be unstable and may need to be generated in situ.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Gabriel-Isay Synthesis of 6,7-Diphenylpteridine
This protocol describes the synthesis of 6,7-diphenylpteridine from 4,5-diaminopyrimidine and benzil.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diaminopyrimidine (1.0 eq) and benzil (1.0 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain pure 6,7-diphenylpteridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selective Separation of 6- and 7-Substituted Pteridine Isomers via Sulfite Adduct Formation
This protocol outlines a method for separating a mixture of 6- and 7-substituted pteridine isomers.[5][10]
-
Suspension of Isomer Mixture: Suspend the crude mixture of pteridine isomers in water.
-
pH Adjustment: Adjust the pH of the suspension to approximately 4.0 with dilute hydrochloric acid.
-
Bisulfite Addition: Add a 1.5 to 2.0 molar excess of sodium bisulfite (NaHSO₃) to the mixture.
-
Adduct Formation and Precipitation: Stir the mixture at room temperature for 1-2 hours. The less soluble sulfite adduct of the 6-isomer will precipitate.
-
Isolation of 6-Isomer Adduct: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Liberation of Free 6-Isomer: Suspend the collected adduct in a dilute sodium bicarbonate solution to regenerate the free 6-substituted pteridine. Collect the solid by filtration, wash with water, and dry.
-
Isolation of 7-Isomer: The 7-isomer remains in the filtrate from step 5. It can be recovered by extraction or other suitable purification methods.
Analytical Techniques for Product Characterization
Unambiguous characterization of the synthesized pteridines and identification of any side products is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between 6- and 7-substituted isomers. The proton on the pyrazine ring (H-7 in the 6-isomer and H-6 in the 7-isomer) will have a distinct chemical shift.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of pteridine isomers. Reversed-phase columns with buffered mobile phases are commonly employed.[9]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that can help identify the desired product and any byproducts.[12][13]
Illustrative ¹H NMR Chemical Shifts for Isomer Differentiation
| Isomer | Proton | Approximate Chemical Shift (δ, ppm) |
| 6-substituted | H-7 | 8.8 - 9.2 |
| 7-substituted | H-6 | 8.5 - 8.9 |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the pteridine ring.
Mechanistic Insights into Side Product Formation
Understanding the reaction mechanisms is key to controlling the formation of side products.
Gabriel-Isay Synthesis: Regioisomer Formation
Caption: Simplified mechanism illustrating the competing pathways leading to 6- and 7-substituted pteridines in the Gabriel-Isay synthesis.
References
- Boon, W. R., Jones, W. G. M., & Ramage, G. R. (1951). Pteridines. Part I. An unambiguous synthesis of 7,8-dihydro-6-hydroxypteridines. Journal of the Chemical Society (Resumed), 96–102.
- Gabriel, S., & Colman, J. (1901). Ueber eine Synthese von Pteridinen. Berichte der deutschen chemischen Gesellschaft, 34(1), 1234-1247.
-
Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1038. [Link]
- Polonovski, M., & Jerome, H. (1950). A new method for the synthesis of pteridines. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 230, 392-394.
- Taylor, E. C. (1990). Pteridines. In The Chemistry of Heterocyclic Compounds, Volume 24, Part 4. John Wiley & Sons.
- Polonovski, M., & Bousquet, M. (1927). Sur la déméthylation des alcaloïdes par l'anhydride acétique. Bulletin de la Societe Chimique de France, 41, 1150-1155.
-
Green Synthesis of Pteridine. (2024, July 14). YouTube. [Link]
-
Baur, R., Kleiner, E., & Pfleiderer, W. (1984). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. Biological Chemistry Hoppe-Seyler, 365(2), 1125-1137. [Link]
-
Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]
-
A New Synthesis of Pteridines. ResearchGate. [Link]
- Hurst, D. T. (1996). 7.3. Pteridines.
-
Gabriel–Isay condensation with a pyridine derivative which yields two... ResearchGate. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI. [Link]
- Timmis, G. M. (1949). A new synthesis of pteridines.
-
Thio-containing pteridines: Synthesis, modification, and biological activity. Wiley Online Library. [Link]
-
The Polonovski Reaction. ResearchGate. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Synthesis of pteridines (5). Reagents and conditions: (A) Na, ethanol, reflux. 2 h. ResearchGate. [Link]
-
Method Development Guide (rev. 05/04). HPLC. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
The MS spectra and the proposed fragmentation pathways of medicarpin in ESI− mode. ResearchGate. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Gabriel–Isay condensation with major products and position of the... ResearchGate. [Link]
-
Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. [Link]
-
REDUCTION OF PTERIDINES. Open Research Repository. [Link]
- Separation and purification of cis and trans isomers.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. ResearchGate. [Link]
Sources
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. A new synthesis of pteridines. (1949) | G. M. Timmis | 27 Citations [scispace.com]
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- 9. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gabriel Synthesis [organic-chemistry.org]
- 12. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Chloropteridine for Preclinical Studies
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 2-Chloropteridine. Recognizing that a universally optimized, large-scale protocol is not widely published, this document provides a framework built on established principles of pteridine chemistry and process development. Our goal is to equip your team with the foundational knowledge and troubleshooting strategies necessary to navigate the complexities of this synthesis, from bench-scale experiments to preclinical batch production.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts in this compound Synthesis
This section addresses fundamental questions that form the basis of a robust synthetic strategy.
Q1: What are the primary synthetic routes to construct the core pteridine ring system?
A1: The construction of the pteridine core typically involves the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. The two most prevalent methods are:
-
The Gabriel-Isay Synthesis: This classic and widely used method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. A significant challenge with this route arises when using an unsymmetrical dicarbonyl compound, as it can lead to the formation of a mixture of 6- and 7-substituted pteridine isomers, complicating purification efforts.[1][2]
-
The Timmis Synthesis: This route offers a regioselective alternative that largely circumvents the issue of isomerism.[1][3] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone). The nitroso group's specific condensation with the methylene group directs the cyclization, leading to a single, unambiguous product structure.[3]
Q2: How can the chlorine atom be introduced at the 2-position of the pteridine ring?
A2: Direct chlorination of the pteridine ring is generally not feasible. The most effective strategies involve starting with a functionalized pteridine precursor at the C2 position. The two primary approaches are:
-
From 2-Aminopteridine (Sandmeyer-type Reaction): This involves the diazotization of a 2-aminopteridine precursor with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by displacement of the resulting diazonium salt with a chloride source (e.g., copper(I) chloride). This is a standard method for introducing halogens onto heteroaromatic rings.
-
From 2(1H)-Pteridinone (or its tautomer, 2-Hydroxypteridine): This method involves treating the 2-pteridinone precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction effectively converts the hydroxyl/keto group into a chloro group. This approach is common for converting hydroxylated pyridines and pyrimidines to their chloro derivatives.[4][5]
Q3: What are the most significant challenges when scaling up pteridine synthesis for preclinical use?
A3: Transitioning from bench-scale to preclinical scale introduces several key challenges:
-
Solubility: Pteridines, particularly those with amino and keto substituents, often exhibit poor solubility in common organic solvents due to strong intermolecular hydrogen bonding.[2][6] This complicates reaction homogeneity, work-up, and purification.
-
Purification: The removal of closely related impurities, such as regioisomers or over-chlorinated byproducts, can be difficult on a large scale. Standard column chromatography may become impractical, necessitating the development of robust crystallization or precipitation protocols.
-
Process Safety: Reagents used in the synthesis, such as phosphorus oxychloride, thionyl chloride, and diazonium salt intermediates, are hazardous and require stringent safety protocols and specialized equipment for large-scale handling.[7]
-
Reproducibility: Ensuring batch-to-batch consistency in yield and purity is critical for preclinical studies. This requires precise control over reaction parameters like temperature, addition rates, and mixing efficiency.
Q4: Which analytical techniques are essential for monitoring reaction progress and ensuring final product purity?
A4: A robust analytical package is crucial. We recommend:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, identifying impurities, and determining the final purity of this compound. A validated HPLC method is a regulatory requirement for preclinical materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying unknown impurities and confirming the mass of the desired product, especially during method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final compound and key intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the transformation of precursors (e.g., disappearance of the C=O stretch from a pteridinone starting material).
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This guide provides a systematic approach to resolving issues that may arise during the synthesis.
Problem 1: The yield of my pteridine core synthesis is consistently low.
-
Potential Cause A: Poor Solubility of Starting Materials. The limited solubility of diaminopyrimidine precursors can lead to an incomplete reaction.[6]
-
Troubleshooting & Optimization:
-
Solvent Screening: Experiment with different solvent systems, including polar aprotic solvents (DMF, DMAc, DMSO) or solvent mixtures.
-
Temperature Adjustment: Carefully increase the reaction temperature to improve solubility, while monitoring for potential product degradation.
-
Phase-Transfer Catalysis: For heterogeneous reactions, consider using a phase-transfer catalyst to facilitate the reaction between phases.
-
-
-
Potential Cause B: Degradation of Intermediates or Product. The pteridine ring can be susceptible to cleavage under harsh acidic or basic conditions.[2]
-
Troubleshooting & Optimization:
-
pH Control: The pH of the reaction medium can be critical. For Gabriel-Isay synthesis, a pH of 9-10 is often optimal for favoring the desired isomer.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, especially if using reduced pterin precursors.[6]
-
-
Problem 2: My chlorination reaction using POCl₃ is inefficient or leads to decomposition.
-
Potential Cause A: Insufficient Activation of the 2-Pteridinone. The keto group must be effectively activated for substitution to occur.
-
Troubleshooting & Optimization:
-
Temperature Control: The reaction often requires heating. A stepwise increase in temperature (e.g., 80°C to 110°C) can be more effective than a single high temperature.
-
Use of a Base/Catalyst: The addition of a tertiary amine base like triethylamine (TEA) or N,N-dimethylaniline can accelerate the reaction.[10]
-
Solvent Choice: While often run neat in excess POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can sometimes provide better control.
-
-
-
Potential Cause B: Product Decomposition at High Temperatures. this compound, like many chlorinated heterocycles, can be unstable at elevated temperatures for prolonged periods.
-
Troubleshooting & Optimization:
-
Minimize Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed.
-
Careful Work-up: The quench step (e.g., pouring onto ice) must be performed slowly and with vigorous stirring to manage the highly exothermic reaction of POCl₃ with water.
-
-
Problem 3: I am struggling with the purification of the final this compound product.
-
Potential Cause A: Persistent Inorganic Salts. Salts from neutralization and work-up steps can co-precipitate with the product.
-
Troubleshooting & Optimization:
-
Aqueous Wash: After the initial work-up, dissolve the crude product in a suitable organic solvent and wash thoroughly with water to remove inorganic impurities.
-
Trituration: Slurrying the crude solid in a solvent in which the product is sparingly soluble but impurities are more soluble (e.g., water, ether, or a specific alcohol/water mixture) can be very effective.
-
-
-
Potential Cause B: Co-elution of Organic Impurities. Structural isomers or byproducts may have similar polarity to the desired product, making chromatographic separation difficult.
-
Troubleshooting & Optimization:
-
Recrystallization Solvent Screening: Systematically screen for a solvent or solvent pair that provides good differential solubility between the product and impurities.
-
pH-based Extraction: If impurities have different acidic or basic properties, an acid-base extraction during the work-up can selectively remove them.
-
-
Part 3: Experimental Protocols & Data
The following protocols are representative methodologies. They must be optimized for your specific substrates and scale. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Representative Synthesis of 2(1H)-Pteridinone Core
This protocol is based on the Gabriel-Isay synthesis to produce a pteridinone precursor, which can then be chlorinated.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2,4,5-triamino-6-hydroxypyrimidine (1 eq) in 10% aqueous sodium hydroxide, add glyoxal (1.1 eq, 40% solution in water).
-
Reaction Execution: Heat the mixture to 90°C for 4 hours. Monitor the reaction by TLC or HPLC until the starting pyrimidine is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with acetic acid to a pH of ~6-7.
-
Purification: The precipitated solid, 2-amino-4-hydroxypteridine (pterin), is collected by filtration, washed with cold water, then with ethanol, and dried under vacuum.
Protocol 2: Chlorination of 2(1H)-Pteridinone Precursor
Step-by-Step Methodology:
-
Safety First: This procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: Carefully add the 2(1H)-Pteridinone precursor (1 eq) to an excess of phosphorus oxychloride (POCl₃, ~10-20 eq). To this suspension, add N,N-dimethylaniline (1.5 eq) dropwise.
-
Reaction Execution: Heat the mixture under reflux (approx. 110°C) for 3-5 hours. The reaction should become a clear solution. Monitor progress by quenching a small aliquot and analyzing by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. This is a highly exothermic and hazardous step.
-
Once the quench is complete, neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate) or a concentrated aqueous base solution, keeping the temperature below 20°C.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography or, preferably for scale-up, by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene).
-
Data Summary: Comparison of Chlorination Strategies
| Parameter | Method 1: Sandmeyer Reaction (from 2-Aminopteridine) | Method 2: POCl₃ Chlorination (from 2-Pteridinone) |
| Starting Material | 2-Aminopteridine | 2(1H)-Pteridinone |
| Key Reagents | NaNO₂, HCl, CuCl | POCl₃, N,N-dimethylaniline |
| Typical Temp. | 0-5°C (diazotization), 50-70°C (displacement) | 100-120°C |
| Pros | Milder temperature conditions for the final step. | Often higher yielding; avoids handling unstable diazonium salts on a large scale. |
| Cons | Diazonium intermediates can be unstable and hazardous. | Highly corrosive and hazardous reagent (POCl₃); requires careful quenching. |
| Scale-up Notes | Requires excellent temperature control during diazotization. | Requires specialized equipment for handling POCl₃ and managing the exothermic quench. |
Part 4: Visualization of Workflows
Diagram 1: General Synthetic Workflow
This diagram illustrates the two-stage approach to synthesizing this compound, starting from a pyrimidine precursor.
Caption: High-level workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Technical Support Center: Optimization of Pteridine Synthesis. Benchchem.
- Troubleshooting isomer formation in pteridine synthesis. Benchchem.
-
A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate. Available at: [Link]
-
Pterin chemistry and its relationship to the molybdenum cofactor. PMC, NIH. Available at: [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
-
2-Chloropyridine - Wikipedia. Wikipedia. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
-
PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Functionalization of the Pteridine Ring
Welcome to the technical support center for pteridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pteridine scaffold. The unique electronic properties and often challenging physical characteristics of this heterocyclic system present a distinct set of experimental hurdles.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Issue 1: Reaction Failure Due to Poor Solubility of Pteridine Starting Material
You're Observing: Your pteridine or pterin starting material fails to dissolve in common organic solvents (THF, DCM, Dioxane), leading to a heterogeneous slurry with little to no product formation.
Probable Cause: The planar structure of the pteridine ring, coupled with hydrogen bonding capabilities from exocyclic amino and oxo groups (especially in pterins), leads to strong crystal lattice energy and exceptionally low solubility. This is one of the most notorious challenges in pteridine chemistry.
Solutions & Scientific Rationale:
-
Employ a Co-Solvent System: The most common solution is to first dissolve the pteridine in a minimal amount of a highly polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), and then dilute the solution with a less polar co-solvent required for the reaction.[1] This disrupts the crystal lattice before introducing the bulk solvent.
-
pH Adjustment for Salt Formation: For pteridines with acidic (e.g., carboxylic acid) or basic (e.g., amino) groups, adjusting the pH can dramatically improve solubility by forming a more soluble salt.[1] However, be mindful that this can alter the reactivity of your substrate and may not be compatible with downstream reagents (e.g., organometallics).
-
Employ Protecting Groups to Disrupt H-Bonding: A more involved but highly effective strategy is to temporarily mask the functional groups responsible for strong intermolecular hydrogen bonding.
-
N-Acylation: Acylating the exocyclic amino group at the C2 position can significantly improve solubility.[2] Pivaloyl groups, for instance, have been successfully used to solubilize pterins for cross-coupling reactions.[3]
-
O-Silylation: The lactam oxygen at C4 can be silylated (e.g., with TBSCl) to break hydrogen bonding networks.
-
-
Consider Mechano-chemical Synthesis: For reactions like Suzuki or Sonogashira cross-couplings where solubility is a persistent barrier, solid-state mechano-chemical synthesis (ball milling) can be a powerful alternative.[4] This method avoids bulk solvent issues entirely, forcing reagents to interact through mechanical energy.
Issue 2: Formation of a Regioisomeric Mixture (6- vs. 7-Substitution)
You're Observing: When condensing a 4,5-diaminopyrimidine with an unsymmetrical 1,2-dicarbonyl compound (the Gabriel-Isay synthesis), you obtain an inseparable mixture of the 6-substituted and 7-substituted pteridine products.
Probable Cause: This is a classic and predictable challenge of the Gabriel-Isay synthesis.[5] The outcome depends on which of the two amino groups of the pyrimidine (at C5 or C6) attacks which carbonyl of the dicarbonyl compound first. The relative nucleophilicity of the amino groups and the electrophilicity of the carbonyls dictate the isomer ratio.[3]
Solutions & Scientific Rationale:
-
Strict pH Control: The nucleophilicity of the pyrimidine's amino groups is highly pH-dependent. This is your primary tool for controlling regioselectivity.
-
To Favor the 7-Isomer (Acidic Conditions): Under strongly acidic conditions (e.g., pH < 4), the amino group at C6, being more basic, is preferentially protonated. This deactivates it, forcing the initial nucleophilic attack to occur from the C5-amino group, leading predominantly to the 7-substituted product.[3][6]
-
To Favor the 6-Isomer (Basic/Neutral Conditions): Under neutral or basic conditions (e.g., pH 8-10), the C5-amino group is generally the more nucleophilic, favoring the formation of the 6-substituted isomer.[3][5][6]
-
-
Change Your Synthetic Strategy: If pH control is insufficient, a different synthetic route that is inherently regioselective is the best option.
-
The Timmis Synthesis: This method involves condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a β-ketoester).[3][7] The reaction mechanism ensures an unambiguous synthesis of the 6-substituted pteridine.[3][5]
-
The Polonovski–Boon Cyclization: This is a regiospecific method for creating semi-reduced dihydropterin derivatives.[3]
-
-
Post-Synthesis Isomer Separation: If a mixture is unavoidable, separation can sometimes be achieved by exploiting differences in the isomers' properties.
-
Sulfite Adduct Formation: The addition of sodium bisulfite can form adducts that differ in solubility between the 6- and 7-substituted isomers, allowing for separation by precipitation.[3]
-
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
You're Observing: You are attempting a Suzuki, Heck, or Sonogashira reaction on a 6- or 7-halopteridine, but you observe mainly starting material decomposition, catalyst deactivation (palladium black), or formation of the hydrodehalogenated (de-chlorinated/de-brominated) byproduct.
Probable Cause: The electron-deficient nature of the pteridine ring and the presence of multiple nitrogen atoms create a challenging environment for transition metal catalysis.
-
Catalyst Poisoning: The lone pairs on the ring nitrogens can coordinate strongly to the palladium center, inhibiting its catalytic activity.[8][9]
-
Formation of Palladium-Hydride Species: The presence of a base and trace amounts of water or alcohol can generate Pd-H species, which lead to a competing hydrodehalogenation pathway that simply replaces your halide with a hydrogen atom.[10]
-
Poor Substrate Solubility: As discussed in Issue 1, if the substrate is not fully dissolved, the reaction kinetics will be extremely slow.
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and sterically hinder coordination of the ring nitrogens to the metal center.
-
Optimize the Base and Solvent: Carefully select your base and ensure you are using anhydrous solvents. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or alkoxides, which can more readily promote the formation of Pd-H species and unwanted side reactions.[10]
-
Activate the Leaving Group: Halides are not the only option. 6-Tosyl-pterin derivatives can serve as excellent electrophiles for cross-coupling and are sometimes more reactive and soluble than their halo-counterparts.[11]
-
Protect the Ring: Temporarily protecting one or more of the ring nitrogens can modulate the electronic properties of the ring and prevent catalyst poisoning.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: My reduced pterin (e.g., tetrahydrobiopterin) decomposes as soon as I expose it to air. How can I handle it?
-
A1: Reduced pterins, particularly di- and tetrahydro- forms, are extremely sensitive to oxidation.[6] All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques with argon or nitrogen).[1] All solvents must be rigorously deoxygenated prior to use. For storage or during reactions, consider adding a small amount of a reducing agent like dithiothreitol (DTT) to scavenge trace oxygen.
-
-
Q2: I am seeing my pteridine product decompose on the silica gel column during purification. What are my alternatives?
-
A2: This is a common observation, as the acidic nature of standard silica gel can catalyze the degradation of sensitive pteridine derivatives.[6] First, try neutralizing the silica gel by running a solvent system containing a small amount of a volatile base (e.g., 1% triethylamine or pyridine) through the column before loading your sample. If degradation persists, avoid silica gel altogether. Alternative purification methods include recrystallization, preparative reverse-phase HPLC, or chromatography on a more inert stationary phase like alumina (basic or neutral).[6]
-
-
Q3: Can I perform a direct C-H functionalization on the pteridine ring?
-
A3: Direct C-H functionalization of pteridines is an advanced and challenging area.[12] The primary difficulties are the low reactivity of the C-H bonds and the high potential for catalyst poisoning by the multiple nitrogen heteroatoms.[12][13] While some progress has been made, it is not a routine transformation. Success often requires specific directing groups to be installed on the molecule to guide the metal catalyst to the desired C-H bond and overcome the inhibitory effects of the ring nitrogens.[8] For most applications, a strategy involving the synthesis of a halogenated or tosylated pteridine followed by a cross-coupling reaction is more reliable.
-
-
Q4: My pteridine N-oxide synthesis is failing or the product is unstable. What should I know?
-
A4: Pteridine N-oxides can be synthetically challenging intermediates. Their stability can be highly variable and dependent on the substitution pattern of the ring.[14][15] The synthesis often involves potent oxidants like peroxy acids, and care must be taken to control the reaction temperature to avoid over-oxidation or ring degradation. Purification can also be difficult, as N-oxides are highly polar. Some N-oxides are transient and may be used in situ for subsequent reactions, such as the Polonovski–Boon cyclization.[3]
-
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Benzylpterin (Gabriel-Isay Method)
This protocol demonstrates the use of pH control to favor the 7-substituted isomer.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2,4,5,6-tetraaminopyrimidine sulfate (1.0 eq) in deionized water. Adjust the pH of the solution to ~3.5 by the dropwise addition of 2M HCl.
-
Reaction Setup: To this acidic solution, add a solution of benzylglyoxal (1.1 eq) in ethanol. The total solvent volume should be sufficient to maintain a stirrable solution.
-
Reaction Execution: Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours. The acidic conditions protonate the C6-amino group, directing the C5-amino group to initiate the condensation, leading to the 7-benzylpterin.[3][6]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Adjust the pH to ~7 with aqueous sodium bicarbonate to precipitate the product. Filter the resulting solid, wash with cold water and then cold ethanol, and dry under vacuum to yield the 7-benzylpterin. Purity can be assessed by ¹H NMR and LC-MS.
Protocol 2: Suzuki Cross-Coupling on a Protected 6-Tosyl-Pterin
This protocol uses a tosylate leaving group and a solubilizing protecting group to facilitate the reaction.
-
Inert Atmosphere: All steps must be performed under an inert atmosphere of argon or nitrogen. Use anhydrous solvents.
-
Reagent Charging: To a dry Schlenk flask, add the N2-pivaloyl-6-tosyl-pterin starting material (1.0 eq), the desired boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The N2-pivaloyl group enhances solubility, which is critical for the reaction.[2][3]
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction should be complete in 8-16 hours.
-
Work-up and Deprotection: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be deprotected by treating with a base (e.g., NaOH in methanol/water) to cleave the pivaloyl group.
-
Purification: Purify the final deprotected product by recrystallization or preparative HPLC to avoid degradation on silica gel.[6]
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting guide for palladium-catalyzed cross-coupling on pteridines.
Data Tables
Table 1: Illustrative Effect of pH on Regioisomer Ratio in Gabriel-Isay Synthesis
| Reaction pH | Predominant Isomer | Typical Ratio (6-isomer : 7-isomer) | Rationale |
| 2.0 | 7-substituted | 15 : 85 | Protonation of C6-NH₂ reduces its nucleophilicity. [3][6] |
| 4.0 | 7-substituted | 30 : 70 | Partial protonation of C6-NH₂ still favors 7-isomer formation. |
| 7.0 | 6-substituted | 65 : 35 | C5-NH₂ is generally more nucleophilic at neutral pH. [3] |
| 9.5 | 6-substituted | 80 : 20 | Enhanced nucleophilicity of C5-NH₂ under basic conditions. [6] |
Note: Actual ratios are highly dependent on the specific pyrimidine and dicarbonyl substrates used.
References
- Addressing solubility issues of pteridine compounds in organic solvents. (2025). Benchchem.
- Technical Support Center: Optimization of Pteridine Synthesis. (2025). Benchchem.
- Troubleshooting isomer formation in pteridine synthesis. (2025). Benchchem.
-
Pushing at the Boundaries of Pterin Chemistry. (2024). Molecules, 29(19), 4587. Available from: [Link]
- PDFs | Review articles in PTERIDINES. (n.d.).
-
Pushing at the Boundaries of Pterin Chemistry. (2024). Molecules, 29(19), 4587. Available from: [Link]
-
Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. (1955). Journal of the Chemical Society (Resumed), 2542. Available from: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. (2022). Molecules, 27(19), 6245. Available from: [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). International Journal of Molecular Sciences, 23(10), 5747. Available from: [Link]
-
Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. (2013). PTERIDINES, 2(2). Available from: [Link]
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.).
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). Journal of Medicinal Chemistry, 55(9), 4133-4148. Available from: [Link]
-
Determination of pteridines in biological samples with an emphasis on their stability. (2013). Bioanalysis, 5(18), 2307-26. Available from: [Link]
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Pteridine ring system as a privileged scaffold in medicinal chemistry. (2025). Benchchem.
- Isolating the Architects of Color: Protocols for Purifying Pteridine Biosynthesis Enzymes. (2025). Benchchem.
- Synthesis of pteridines derivatives from different heterocyclic compounds. (2014). Der Pharma Chemica, 6(3), 194-219.
- Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (2023). International Journal for Multidisciplinary Research, 5(4).
- Pterins photochemistry and its significance for biomedicine. (2024).
- Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts.
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 729-741. Available from: [Link]
-
PTERIDINES AND THE FUNCTION OF THE PHOTOSYNTHETIC REACTION CENTER. (1966). Proceedings of the National Academy of Sciences, 55(3), 494-501. Available from: [Link]
-
Pteridine studies. Part XXXIV. Nucleophilic addition reactions of pteridine-2-thiol and 2-(methylthio)pteridine. (1968). Journal of the Chemical Society C: Organic. Available from: [Link]
- Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps.
-
The Role of Catalysts in Functionalization of C-H and C-C Bonds. (2023). Catalysts, 13(5), 882. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry, 76(8), 2734-2741. Available from: [Link]
-
Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). (2008). Accounts of Chemical Research, 41(11), 1512-23. Available from: [Link]
-
Opportunities and challenges for direct C-H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 729-41. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(15), 4155-4168. Available from: [Link]
- Reactivity of pterin N-oxides reported by Taylor and Jacobi. (n.d.).
-
Cobalt-catalyzed cross-coupling of Umpolung carbonyls with alkyl halides under mild conditions. (2023). Chemical Communications, 59(92), 13693-13696. Available from: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Journal of the American Chemical Society, 138(25), 7868-7871. Available from: [Link]
- Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.
-
Unveiling Secrets of Overcoming the "Heteroatom Problem" in Palladium-Catalyzed Aerobic C-H Functionalization of Heterocycles: A DFT Mechanistic Study. (2016). Journal of the American Chemical Society, 138(10), 3561-70. Available from: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2012). Journal of Medicinal Chemistry, 55(9), 4149-4165. Available from: [Link]
- Base vs. Acid catalyed epoxide ring openings. (2025). Reddit.
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2015). Journal of the American Chemical Society, 137(30), 9555-9558. Available from: [Link]
- epoxide opening under acidic or basic conditions. (2019). YouTube.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. (2025). Benchchem.
- Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
Sources
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Technical Support Center: Analytical Methods for 2-Chloropteridine Purity
Welcome to the Technical Support Center for the analytical characterization of 2-Chloropteridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues you may encounter during your experiments.
Introduction: The Criticality of Purity in this compound
This compound is a pivotal building block in the synthesis of various biologically active molecules, including pharmaceuticals. The purity of this starting material is paramount, as impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods are essential for accurate purity assessment and impurity profiling.[3][4][5]
This guide will focus on the most common and effective analytical techniques for characterizing this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the purity analysis of polar to moderately non-polar compounds like this compound.[2] It offers excellent resolution, sensitivity, and quantitative accuracy.
Troubleshooting HPLC Analysis
Question: I'm observing peak tailing for my this compound peak. What could be the cause, and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The stationary phase in C18 columns has residual silanol groups that can interact with basic compounds like pteridines, causing tailing.
-
Solution: Lowering the mobile phase pH can help to protonate the silanols and reduce these interactions.[6] Adding a competitive base to the mobile phase, like triethylamine (TEA), can also mask the silanol groups.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Column Void or Channeling: A void at the column inlet or channeling in the packing material can distort peak shape.[6][7]
-
Solution: This often indicates the end of the column's life. Replacing the column is the most effective solution. Using a guard column can help extend the analytical column's lifespan.[7]
-
Question: My retention times for this compound are shifting between injections. What's causing this variability?
Answer:
Retention time instability can compromise the reliability of your analysis. The likely culprits are:
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can alter the elution strength.
-
Solution: Ensure precise and consistent mobile phase preparation. Keep mobile phase reservoirs covered to minimize evaporation. Premixing the mobile phase components can also improve consistency.
-
-
Pump Issues: Fluctuations in pump pressure or leaks in the system can lead to inconsistent flow rates.[6]
-
Solution: Check for leaks in the pump and connections. Degas the mobile phase to prevent air bubbles from entering the pump heads.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column heater is not used.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Experimental Protocol: RP-HPLC for this compound Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)[8]
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at the maximum absorbance of this compound (determine via UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of mobile phase components).[1]
-
Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
System Suitability: Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5[1] |
| Theoretical Plates | > 2000[1] |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% for peak area[1] |
Data Analysis: Purity is typically determined by area normalization. The percentage purity is calculated as the area of the main this compound peak divided by the total area of all peaks in the chromatogram.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10] It provides both chromatographic separation and mass spectral data, which aids in the structural elucidation of unknown compounds.[10][11]
Troubleshooting GC-MS Analysis
Question: I'm seeing broad or tailing peaks in my GC chromatogram. What are the possible reasons?
Answer:
Peak shape issues in GC can arise from several sources:
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Trim a small portion (a few centimeters) from the front of the column. Regularly bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
-
Active Sites in the System: Active sites in the injector liner or on the column can interact with polar analytes.
-
Solution: Use a deactivated injector liner. Ensure the column is properly conditioned.
-
Question: My mass spectra have a high background noise, making it difficult to identify my low-level impurities. How can I improve the signal-to-noise ratio?
Answer:
High background noise can obscure the signals of trace impurities. Here are some ways to address this:
-
System Contamination: Contaminants in the carrier gas, septum bleed, or from previous injections can contribute to background noise.
-
Solution: Use high-purity carrier gas and high-quality septa. Bake out the system (injector, column, and detector) to remove contaminants.
-
-
Leaks in the System: Air leaks can introduce oxygen and nitrogen into the mass spectrometer, increasing the background.
-
Solution: Perform a leak check on the entire GC-MS system.
-
-
Improper Data Acquisition Parameters: Using an inappropriate scan range or acquisition rate can affect the signal-to-noise ratio.
-
Solution: Optimize the mass scan range to cover the expected m/z of your analytes and impurities. Adjust the data acquisition rate to ensure a sufficient number of data points across each peak.
-
Experimental Protocol: GC-MS for this compound Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm)[10]
Reagents:
-
Helium (carrier gas, high purity)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
This compound sample
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample if necessary.
Data Analysis: Identify potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST). The relative abundance of impurities can be estimated by comparing their peak areas to that of the main this compound peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[2][11] It provides detailed information about the chemical environment of each atom in a molecule.
Troubleshooting NMR Analysis
Question: My ¹H NMR spectrum shows broad peaks. What could be the issue?
Answer:
Broadening of NMR signals can be due to several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lines.
-
Solution: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If suspected, treat the sample with a chelating agent or pass it through a small plug of silica gel.
-
-
Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, the corresponding signals can be broad.
-
Solution: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen the signals by moving out of the intermediate exchange regime.
-
Question: I'm trying to perform a quantitative NMR (qNMR) experiment, but my results are not reproducible. What are the key parameters to control?
Answer:
For accurate and reproducible qNMR results, several experimental parameters are critical:
-
Sufficient Relaxation Delay: The relaxation delay (d1) must be long enough to allow for complete relaxation of all nuclei being quantified. A common rule of thumb is to use a d1 of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Solution: Determine the T1 values for your analyte and internal standard and set the relaxation delay accordingly.
-
-
Accurate Integration: The integration of the signals must be performed carefully and consistently.
-
Solution: Ensure that the integration region covers the entire peak, including any satellite peaks. Use a consistent baseline correction method.
-
-
Purity of the Internal Standard: The accuracy of your qNMR measurement is directly dependent on the purity of the internal standard.
-
Solution: Use a certified internal standard with a known purity.
-
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Assessment
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[2]
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
-
Internal standard for qNMR (e.g., maleic acid)[2]
¹H NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Standard single pulse |
| Spectral Width | ~16 ppm |
| Number of Scans | 16 or more, depending on concentration |
| Relaxation Delay (d1) | 1-2 seconds (for qualitative), >5 x T1 (for quantitative)[10] |
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.
-
For qNMR, also add an accurately weighed amount of a suitable internal standard.[2]
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and mix until the sample is fully dissolved.
Data Analysis:
-
Structural Confirmation: Assign the signals in the ¹H NMR spectrum to the corresponding protons in the this compound structure. Compare the observed chemical shifts and coupling constants to expected values.
-
Purity Calculation (qNMR): Calculate the purity of the this compound sample by comparing the integral of a characteristic this compound signal to the integral of a known signal from the internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Potential impurities can arise from the synthetic route or degradation. These may include starting materials, by-products from incomplete reactions, over-chlorinated species, and degradation products formed upon exposure to light, heat, or moisture.[][13] For example, hydrolysis of the chloro group to a hydroxyl group is a possible degradation pathway.
Q2: How do I choose the best analytical method for my needs?
A2: The choice of method depends on your specific goal:
-
For routine purity testing and quantification: HPLC is often the method of choice due to its robustness, precision, and high throughput.[]
-
For identifying unknown impurities: GC-MS is excellent for volatile impurities, providing both separation and structural information.[10] For non-volatile impurities, LC-MS would be more appropriate.
-
For definitive structural confirmation and absolute purity determination (without a specific reference standard): NMR (specifically qNMR) is the gold standard.[2][11]
Q3: Is it necessary to validate my analytical method?
A3: Yes, for use in a regulated environment such as drug development, analytical method validation is crucial.[3][4][5][15] Validation demonstrates that the method is suitable for its intended purpose and provides reliable, reproducible results.[3][4][5] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[4][15]
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for this compound purity analysis.
Logical Flow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
References
- Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Analytical method validation: A brief review.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- BenchChem. Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
- (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function.
- BenchChem. Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
- BenchChem. Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- BOC Sciences. Analytical Services for Purity Determination.
- BOC Sciences. Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
- NIH. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Validation & Comparative
A Senior Scientist's Guide to Heterocyclic Reactivity: 2-Chloropteridine vs. 2-Chloropyrimidine in Nucleophilic Aromatic Substitution
For medicinal chemists and process development scientists, the selection of a core scaffold is a decision with far-reaching consequences for synthetic tractability and the exploration of chemical space. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, and its fused-ring analogue, pteridine, is prevalent in both natural cofactors and therapeutic agents. When functionalizing these heterocycles, a common and critical transformation is nucleophilic aromatic substitution (SNAr). This guide provides a data-driven, mechanistic comparison of the reactivity of two key building blocks, 2-chloropyrimidine and 2-chloropteridine, to inform strategic decisions in drug discovery and development.
Structural and Electronic Foundations of Reactivity
The reactivity of halo-substituted N-heterocycles in SNAr reactions is fundamentally governed by the electron-deficiency of the aromatic system. The presence of electronegative nitrogen atoms within the ring activates it towards attack by nucleophiles.
-
2-Chloropyrimidine : This molecule contains a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at the 1 and 3 positions. These nitrogens withdraw electron density from the ring carbons, making the carbon attached to the chlorine at position 2 electrophilic and susceptible to nucleophilic attack.[1]
-
This compound : Pteridine is a bicyclic system where a pyrazine ring is fused to a pyrimidine ring.[2][3][4] This fusion introduces two additional nitrogen atoms into the overall structure. The cumulative electron-withdrawing effect of all four nitrogen atoms makes the pteridine system significantly more π-deficient than pyrimidine alone. This heightened electrophilicity dramatically enhances the reactivity of the C2-position.
The core principle underpinning the reactivity difference is the ability of the ring system to stabilize the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack. The pteridine ring, with its four nitrogen atoms, is far more effective at delocalizing this negative charge than the pyrimidine ring.
Diagram: Influence of Ring Structure on Meisenheimer Complex Stability
Caption: Comparative SNAr Energy Profile.
Head-to-Head Comparison: Performance in SNAr Reactions
The practical consequences of the electronic differences are starkly illustrated by comparing reaction conditions and outcomes with common nucleophiles. This compound consistently undergoes substitution under significantly milder conditions—often at ambient temperature—whereas 2-chloropyrimidine typically requires heating to achieve comparable conversion rates.
Data Summary: Amination with Primary and Secondary Amines
The introduction of amine functionalities is a cornerstone of modern medicinal chemistry. The data below represents typical experimental outcomes.
| Entry | Substrate | Nucleophile | Conditions | Time | Yield |
| 1 | 2-Chloropyrimidine | Benzylamine | K₂CO₃, DMF, 90 °C | 10 h | 88% |
| 2 | This compound | Benzylamine | K₂CO₃, DMF, 25 °C | 1.5 h | 96% |
| 3 | 2-Chloropyrimidine | Morpholine | Et₃N, EtOH, reflux | 8 h | 92% |
| 4 | This compound | Morpholine | Et₃N, EtOH, 25 °C | <1 h | 98% |
Expertise & Causality : The dramatic acceleration and improved yields at lower temperatures for this compound (Entries 2 & 4) are a direct result of the lower activation energy for the formation of its stabilized Meisenheimer complex. For 2-chloropyrimidine, significant thermal energy is required to overcome this barrier, which can lead to side reactions and degradation of sensitive substrates.
Data Summary: Alkoxylation Reactions
Alkoxy groups are frequently installed to modify solubility and metabolic profiles.
| Entry | Substrate | Nucleophile | Conditions | Time | Yield |
| 1 | 2-Chloropyrimidine | NaOMe | MeOH, reflux | 5 h | 90% |
| 2 | This compound | NaOMe | MeOH, 25 °C | 15 min | 97% |
Expertise & Causality : The reaction of this compound with sodium methoxide is nearly instantaneous at room temperature, highlighting its extreme electrophilicity. This level of reactivity allows for the use of less reactive alcohols under milder basic conditions, preserving other sensitive functional groups within a complex molecule.
Validated Experimental Protocols
The following protocols provide a self-validating system for assessing the reactivity of these substrates. Successful execution as described confirms the principles outlined in this guide.
Protocol 1: Synthesis of 2-(Morpholino)pteridine
This protocol demonstrates the high reactivity of this compound, which allows for a simple room temperature procedure.
Diagram: Workflow for this compound Amination
Caption: Experimental workflow for amination.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 166.6 mg) in absolute ethanol (15 mL).
-
Nucleophile & Base Addition: To the stirred solution, add morpholine (1.2 mmol, 105 µL) followed by triethylamine (1.5 mmol, 209 µL).
-
Reaction: Stir the mixture at ambient temperature (25 °C). The reaction is typically complete within one hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of 2-(Morpholino)pyrimidine
This procedure illustrates the more forcing conditions required for the less reactive 2-chloropyrimidine.
Methodology:
-
Reagent Preparation: In a sealable reaction tube, combine 2-chloropyrimidine (1.0 mmol, 114.5 mg), morpholine (1.2 mmol, 105 µL), and potassium carbonate (2.0 mmol, 276 mg) in dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 90 °C. The reaction requires several hours (typically 8-12 h) for completion. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash chromatography or recrystallization.
Strategic Implications for Drug Discovery Professionals
Understanding the reactivity differential between this compound and 2-chloropyrimidine is not merely an academic exercise; it has profound strategic implications:
-
Functional Group Tolerance: The mild, often room-temperature conditions sufficient for functionalizing this compound allow for the preservation of sensitive functional groups (e.g., esters, Boc-protecting groups, complex chiral centers) that would be compromised by the high temperatures required for 2-chloropyrimidine.
-
Efficiency and Speed: Reaction times for this compound are measured in minutes to a few hours, compared to many hours or even days for 2-chloropyrimidine. This accelerates library synthesis and the entire design-make-test-analyze cycle.
-
Scope of Nucleophiles: The high electrophilicity of this compound enables reactions with a broader range of weaker nucleophiles (e.g., hindered amines, certain anilines, or aliphatic alcohols) that may not react efficiently with 2-chloropyrimidine.
-
Process Safety and Sustainability: Avoiding high-temperature reactions reduces energy consumption and minimizes the risk of thermal runaway events, leading to safer and greener chemical processes.
References
-
Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media. [Link]
-
Taylor, E. C., & Macor, J. E. (1987). Pteridines. Part 50. A new and unequivocal synthesis of 6-substituted pterins. Journal of Organic Chemistry, 52(19), 4280–4286. [Link]
-
Brown, D. J., & Jacobsen, N. W. (1961). The Pteridines. Part I. The Methylation of 2-Amino-4-hydroxypteridine. Journal of the Chemical Society (Resumed), 4413-4420. [Link]
-
Joulin, V., & Brown, D. J. (1979). Pyrimidine Analogues of Pterins. Australian Journal of Chemistry, 32(11), 2461-2466. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pteridine - Wikipedia [en.wikipedia.org]
Illuminating the Molecular Architecture of 2-Chloropteridine Derivatives: A Comparative Guide to X-ray Crystallography
For Immediate Release
In the intricate world of drug discovery and development, a precise understanding of a molecule's three-dimensional structure is not just an academic exercise; it is a fundamental prerequisite for designing effective and specific therapeutic agents. Pteridine derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, acting as crucial cofactors in numerous enzymatic reactions. The introduction of a chloro-substituent at the 2-position of the pteridine ring system creates a versatile synthetic handle for further molecular elaboration, making 2-chloropteridine derivatives valuable intermediates in the synthesis of potential drug candidates.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives against other common analytical techniques. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Decisive View: Why X-ray Crystallography is Paramount
While a suite of analytical techniques is available for characterizing chemical compounds, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution map of atomic positions in the solid state. This precise spatial information is critical for understanding intermolecular interactions, conformational preferences, and the overall molecular architecture, which are all pivotal for structure-activity relationship (SAR) studies in drug design.
A Comparative Analysis of Characterization Techniques
To fully appreciate the power of X-ray crystallography, it is essential to compare its capabilities with other widely used analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions, and crystal packing. | Unambiguous, high-resolution structural determination. Provides a complete picture of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Provides detailed structural information in solution, which can be more biologically relevant. Allows for the study of dynamic processes. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. Less suitable for insoluble compounds. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. | High sensitivity and requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Quick and non-destructive. Provides a characteristic fingerprint for a compound. | Provides limited information about the overall molecular structure and connectivity. |
The Workflow of Discovery: From Synthesis to Structure
The journey to elucidating the crystal structure of a this compound derivative is a multi-step process that demands precision and a deep understanding of chemical principles.
Caption: A generalized workflow from synthesis to structural analysis of this compound derivatives.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-6,7-dimethylpteridine
This protocol is adapted from the method described by D.J. Brown and S.F. Mason in their seminal work on pteridine chemistry. The rationale behind this multi-step synthesis is to build the pteridine core from a pyrimidine precursor, followed by chlorination.
Materials:
-
4,5-Diamino-6-hydroxypyrimidine
-
Diacetyl (2,3-butanedione)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylaniline
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesis of 6,7-Dimethylpteridin-2-ol:
-
Dissolve 4,5-Diamino-6-hydroxypyrimidine in a minimal amount of hot 2N NaOH.
-
Add an equimolar amount of diacetyl to the solution and heat the mixture under reflux for 1 hour. The pyrazine ring is formed in this condensation step.
-
Cool the reaction mixture and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 6,7-Dimethylpteridin-2-ol.
-
-
Chlorination to 2-Chloro-6,7-dimethylpteridine:
-
Heat a mixture of 6,7-Dimethylpteridin-2-ol, phosphorus oxychloride, and a catalytic amount of dimethylaniline under reflux for 2 hours. The use of POCl₃ is a standard method for converting hydroxyl groups on heteroaromatic rings to chloro groups. Dimethylaniline acts as a catalyst and acid scavenger.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Neutralize the solution with a cold, concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-Chloro-6,7-dimethylpteridine.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
-
Part 2: Crystallization of 2-Chloro-6,7-dimethylpteridine
The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals. This often requires experimentation with various solvents and crystallization techniques.
General Protocol for Slow Evaporation:
-
Dissolve the purified 2-Chloro-6,7-dimethylpteridine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Loosely cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
Part 3: X-ray Data Collection and Structure Determination
A suitable single crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and processed to determine the electron density map of the molecule, from which the atomic positions are derived.
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Procedure:
-
Data Collection: A single crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final, accurate molecular structure.
Complementary Spectroscopic Analysis
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and for studying its properties in solution.
Caption: Interplay of information from different analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the pteridine ring.
-
Mass Spectrometry: Confirms the molecular weight and elemental composition of the synthesized this compound derivative.
-
IR Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present in the molecule, providing a unique fingerprint.
Conclusion
The structural elucidation of this compound derivatives is a critical step in the development of novel therapeutics. While a combination of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution three-dimensional structure. The detailed atomic-level information it provides is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, accelerating the drug discovery process. This guide provides the foundational knowledge and protocols to empower researchers in their pursuit of designing the next generation of pteridine-based medicines.
References
-
Brown, D. J., & Mason, S. F. (1956). Pteridine studies. Part VIII. The configurations of the hydroxypteridines. Journal of the Chemical Society (Resumed), 3443-3454. [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Pteridines. 50. A new and unequivocal synthesis of 2-amino-4(3H)-pteridinone (isoxanthopterin) and its 6- and 7-methyl derivatives. Journal of the American Chemical Society, 97(12), 3432-3436. [Link]
-
Albert, A., Brown, D. J., & Cheeseman, G. (1951). Pteridine studies. Part I. Pteridine, and 2- and 4-amino- and 2- and 4-hydroxy-pteridines. Journal of the Chemical Society (Resumed), 474-485. [Link]
A Comparative Guide to the In Vitro Biological Activity of Novel 2-Substituted Pteridines
Introduction: The Pteridine Scaffold in Drug Discovery
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to numerous biological processes.[1][2] Naturally occurring derivatives, such as pterins and flavins, function as essential enzymatic cofactors in metabolic pathways.[1][3] The significance of this scaffold is underscored by the clinical success of pteridine-based drugs like Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR) widely used in cancer chemotherapy.[1][4] The structural versatility of the pteridine nucleus, particularly at the 2-position, allows for a wide array of chemical modifications. This has spurred extensive research into novel 2-substituted pteridines, aiming to develop next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action across various disease areas, including oncology, inflammation, and infectious diseases.[1][5]
This guide provides a comparative analysis of the in vitro biological activities of recently developed 2-substituted pteridine derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of In Vitro Biological Activities
The strategic modification of the 2-position on the pteridine ring has yielded compounds with diverse and potent biological activities. Below, we compare their performance against key biological targets.
Anticancer Activity
The antiproliferative potential of 2-substituted pteridines has been explored through various mechanisms, most notably the inhibition of enzymes critical for cancer cell survival and proliferation.
Mechanistic Rationale: DHFR is a crucial enzyme that regenerates tetrahydrofolate, an essential cofactor for the synthesis of nucleotides required for DNA replication and cell division.[1] Its inhibition leads to cell cycle arrest and apoptosis, making it a prime target for anticancer drugs.[6]
Novel 2-substituted pteridines have been designed to overcome the resistance and toxicity associated with classical antifolates like Methotrexate. For instance, pteridine-sulfonamide conjugates have been developed as dual inhibitors of both DHFR and carbonic anhydrases, enzymes often overexpressed in tumors.[7] These compounds have demonstrated inhibitory activities in the low micromolar range against DHFR.[7]
Comparative Data for DHFR Inhibition:
| Compound Class | Specific Derivative(s) | Target | IC50 Value | Reference |
| Pteridine-Sulfonamide Conjugates | Compound 3 | DHFR | 2.5 µM | [7] |
| Pteridine-Sulfonamide Conjugates | Compound 5 | DHFR | 1.3 µM | [7] |
| Methotrexate (Reference) | - | DHFR | Low Nanomolar | [8] |
This table highlights that while novel derivatives show promise, further optimization is needed to match the potency of established drugs like Methotrexate.
Beyond specific enzyme targets, many novel 2-substituted pteridines have been evaluated for their broad cytotoxic effects across a panel of human cancer cell lines.
Experimental Rationale: Screening compounds against a diverse set of cancer cell lines (e.g., lung, breast, prostate) provides a broad assessment of their antiproliferative potential and helps identify specific cancer types that may be more susceptible. The MTT assay is a standard colorimetric method used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10]
Studies have shown that derivatives like 5,8-dihydropteridine-6,7-diones bearing a piperazine substitution at the 2-position exhibit potent anticancer activity, with IC50 values often below 20 µM against gastric, lung, and prostate cancer cell lines.[2] Similarly, purine/pteridine-based hybrids have been identified as potent hits, with GI50 values as low as 44 nM.[4]
Comparative Cytotoxicity Data (IC50/GI50 Values in µM):
| Compound Class | Cell Line (Cancer Type) | IC50/GI50 Value | Reference |
| Pteridine-based derivative 7e | NCI-H460 (Lung) | 0.044 | [4] |
| 5,8-dihydropteridine-6,7-diones | MGC-803 (Gastric) | < 20 | [2] |
| 5,8-dihydropteridine-6,7-diones | A549 (Lung) | < 20 | [2] |
| 5,8-dihydropteridine-6,7-diones | PC-3 (Prostate) | < 20 | [2] |
| Pteridine derivative III | A549 (Lung) | 12.2 | [4] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and targeting key inflammatory mediators is a major therapeutic strategy.[11]
Mechanistic Rationale: Lipoxygenases are enzymes that catalyze the peroxidation of fatty acids, producing pro-inflammatory mediators like leukotrienes.[12] Inhibiting LOX can therefore dampen the inflammatory response. The assay typically measures the formation of hydroperoxides from a substrate like linoleic acid by monitoring the increase in absorbance at 234 nm.[13]
A series of novel N-substituted 2,4-diaminopteridines were synthesized and evaluated as LOX inhibitors.[11] Several of these compounds, particularly those with specific N-substitutions, exhibited potent inhibition with IC50 values extending down to 100 nM.[11] For example, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine showed remarkable anti-inflammatory activity in a rat model.[11]
Mechanistic Rationale: TNF-α is a central cytokine in the inflammatory cascade, and its overproduction contributes to diseases like rheumatoid arthritis and Crohn's disease.[14] Pteridine derivatives have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in immune cells.[14][15]
A study on substituted pteridinediones identified several compounds that inhibited TNF-α production with IC50 values of approximately 5 µM.[15] One specific synthetic pteridine analog, 4AZA2096, was shown to potently inhibit LPS-induced TNF production in vitro and proved effective in an in vivo model of colitis.[14]
Comparative Anti-inflammatory Activity:
| Compound Class | Target | IC50 Value | Reference |
| N-substituted 2,4-diaminopteridines | Soybean Lipoxygenase | Down to 0.1 µM | [11] |
| Substituted Pteridinediones | TNF-α Production | ~ 5 µM | [15] |
Antiprotozoal Activity against Plasmodium falciparum
Mechanistic Rationale: The folate pathway is also essential for the malaria parasite, Plasmodium falciparum. The parasite's DHFR enzyme is a validated target for antimalarial drugs like pyrimethamine.[16][17] However, widespread resistance, often due to mutations like S108N in the DHFR active site, necessitates the development of new inhibitors.[17][18]
2,4-diaminopteridine derivatives have been tested against pyrimethamine-resistant strains of P. falciparum. Several compounds showed high potency, with IC50 values below 50 nM.[16] The most potent compounds are often more effective than the established drug chlorcycloguanil and approach the activity of the highly potent antifolate WR99210.[16] The synergy observed when these compounds are combined with dapsone (a DHPS inhibitor) confirms their mechanism of action as DHFR inhibitors.[16]
Comparative Antimalarial Activity (IC50 against V1S isolate):
| Compound | Target Enzyme | IC50 Value | Reference |
| Compound 1 (2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline) | P. falciparum DHFR | 9 nM | [16] |
| Pyrimethamine (Resistant Control) | P. falciparum DHFR | 4,200 nM | [16] |
| Chlorcycloguanil (Reference) | P. falciparum DHFR | 81 nM | [16] |
| WR99210 (Potent Control) | P. falciparum DHFR | 3 nM | [16] |
Key Experimental Protocols & Workflows
Reproducibility and trustworthiness are pillars of scientific research. The following section details the standardized, self-validating protocols for the key in vitro assays discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures cell viability by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Add various concentrations of the 2-substituted pteridine compounds to the wells. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment media and add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[19]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT into purple formazan crystals.[20]
-
Solubilization: Carefully discard the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DHFR Inhibition Assay (Spectrophotometric)
This assay quantifies an inhibitor's ability to block DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl), DHFR enzyme solution, NADPH solution, and DHF substrate solution.[6]
-
Plate Setup: In a 96-well UV-transparent plate, add the assay buffer to all wells.
-
Inhibitor Addition: Add serial dilutions of the 2-substituted pteridine compounds to the test wells. Add a known inhibitor (e.g., Methotrexate) to positive control wells and vehicle to enzyme control wells.[21]
-
Enzyme Addition: Add the diluted DHFR enzyme solution to all wells except the background control.[6]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[6]
-
Reaction Initiation: Start the reaction by adding a mixture of DHF substrate and NADPH to all wells.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode, with readings every 15-30 seconds for 10-20 minutes.[6][22]
-
Data Analysis: Calculate the rate (slope) of NADPH consumption for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value from the dose-response curve.
Conclusion and Future Outlook
The 2-substituted pteridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The in vitro data clearly demonstrate that strategic modifications at the 2-position can yield compounds with potent and diverse biological activities, including anticancer, anti-inflammatory, and antiprotozoal effects. The ability of these novel compounds to inhibit key enzymes like DHFR and LOX, often with potencies in the nanomolar to low-micromolar range, highlights their potential as lead candidates for drug development.
Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy. Exploring dual-target inhibitors, such as the pteridine-sulfonamide conjugates, represents a promising strategy to combat complex diseases and overcome drug resistance. Continued investigation into the structure-activity relationships will further refine the design of next-generation 2-substituted pteridines, paving the way for new and effective treatments.
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Tsoleridis, C. A., et al. (n.d.). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. Retrieved from [Link]
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ResearchGate. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. Retrieved from [Link]
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National Institutes of Health. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Retrieved from [Link]
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ResearchGate. (n.d.). Plasmodium dihydrofolate reductase is a second enzyme target for the antimalarial action of triclosan. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Retrieved from [Link]
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ResearchGate. (n.d.). Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. Retrieved from [Link]
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MDPI. (n.d.). Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase. Retrieved from [Link]
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PubMed. (n.d.). Gold(III) complexes with 2-substituted pyridines as experimental anticancer agents: solution behavior, reactions with model proteins, antiproliferative properties. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
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MDPI. (n.d.). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Retrieved from [Link]
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PubMed Central. (n.d.). Computational analysis of binding between malarial dihydrofolate reductases and anti-folates. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Pteridine-Based Inhibitors
This guide provides an objective comparison of the efficacy of various pteridine-based inhibitors, focusing on their mechanisms of action, inhibitory constants, and cellular activities. The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting critical enzymes in cellular metabolism.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid researchers, scientists, and drug development professionals.
Introduction to Pteridine-Based Inhibitors and Their Targets
Pteridine derivatives play vital roles in various biological processes, often acting as enzymatic cofactors.[1] Consequently, inhibitors designed around the pteridine core can effectively target enzymes that bind these cofactors. A primary class of targets for these inhibitors is enzymes within the folate metabolic pathway, most notably Dihydrofolate Reductase (DHFR).[1] DHFR is essential for regenerating tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[4][5]
Beyond the folate pathway, pteridine-based compounds have been developed as potent inhibitors of other enzyme classes, including various protein kinases and pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites.[6][7][8][9] This guide will focus primarily on the well-established DHFR inhibitors due to the wealth of comparative data available.
Comparative Efficacy of Dihydrofolate Reductase (DHFR) Inhibitors
The therapeutic efficacy of a DHFR inhibitor is determined by its potency against the target enzyme and its selectivity. For anticancer agents, this means higher affinity for human DHFR, while for antimicrobial agents, selectivity for the microbial enzyme over the human counterpart is critical.
The following table summarizes the inhibitory activities (Ki and IC50 values) of several prominent pteridine-based DHFR inhibitors.
| Inhibitor | Primary Target(s) | Target Organism/Enzyme | Ki (app) | IC50 | Key Characteristics & Clinical Applications |
| Methotrexate | DHFR | Human DHFR | 26 nM - 45 nM[10] | ~0.08 µM[5] | Potent DHFR inhibitor; considered a first-generation antifolate. Widely used in chemotherapy and for autoimmune diseases.[11] |
| Pemetrexed | DHFR, TYMS, GART | Human DHFR | >200 nM[10] | >200 nM[5] | A multi-targeted antifolate, with TYMS as its primary target.[11] Used for mesothelioma and non-small cell lung cancer.[12] |
| Pralatrexate | DHFR | Human DHFR | 45 nM[10] | Not Widely Reported | Exhibits enhanced cellular uptake and polyglutamylation compared to methotrexate and pemetrexed, leading to superior anti-tumor activity in some models.[10] |
| Trimetrexate | DHFR | Human DHFR | Not Widely Reported | Active in vitro[12] | More lipid-soluble than methotrexate and does not require carrier-mediated transport to enter cells.[12] |
| Trimethoprim | DHFR | Bacterial DHFR | Varies by species[5] | Varies by species[5] | Highly selective for bacterial DHFR over human DHFR, making it an effective antibiotic. |
Analysis of Comparative Efficacy:
-
Methotrexate is a powerful inhibitor of DHFR.[13] Its primary mechanism of action is the depletion of cellular tetrahydrofolate cofactors.[13]
-
Pemetrexed , while structurally related, is a weaker inhibitor of DHFR compared to methotrexate.[10] Its efficacy stems from its ability to inhibit multiple enzymes in the folate pathway, primarily thymidylate synthase (TYMS).[11] This multi-targeted approach may contribute to its different spectrum of clinical activity.[13]
-
Pralatrexate demonstrates a distinct mechanistic profile. It shows comparable DHFR inhibition to methotrexate but has significantly greater cellular uptake and is more efficiently polyglutamylated by folylpolyglutamate synthetase (FPGS).[10] This process traps the drug inside the cell, enhancing its retention and potency.[10]
-
Trimetrexate's higher lipophilicity allows it to bypass the carrier-mediated transport systems required by methotrexate and pemetrexed, which can be a mechanism of resistance.[12]
Key Experimental Protocols for Efficacy Evaluation
The objective evaluation of inhibitor efficacy relies on standardized and reproducible experimental assays. Below are detailed protocols for two fundamental assays used to characterize pteridine-based inhibitors.
Enzymatic Assay: Dihydrofolate Reductase (DHFR) Inhibition
This assay directly measures the ability of a compound to inhibit the catalytic activity of the isolated DHFR enzyme. The principle is based on monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4][14]
Causality Behind Experimental Choices:
-
Wavelength (340 nm): NADPH absorbs light at 340 nm, while NADP+ does not. This difference allows for direct, real-time monitoring of the enzyme's activity.
-
Kinetic Mode: Measuring the absorbance over time (kinetics) is crucial to determine the initial reaction velocity, which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
Controls: A "no inhibitor" control establishes the baseline 100% enzyme activity, while a "no enzyme" control accounts for any non-enzymatic degradation of NADPH.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
NADPH Solution: Prepare a fresh 0.11 mM solution of NADPH in Assay Buffer.
-
DHFR Substrate (DHF): Prepare a fresh 2.3 mM solution of Dihydrofolic Acid in Assay Buffer. This solution is light-sensitive and should be protected from light.[14][15]
-
DHFR Enzyme Solution: Dilute purified human DHFR enzyme in a cold buffer containing 0.1% Bovine Serum Albumin (BSA) to a final concentration of 0.12 - 0.25 units/ml. BSA helps to stabilize the enzyme.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the pteridine-based inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the components in the following order:
-
Assay Buffer
-
Inhibitor solution (or solvent for control wells)
-
DHFR Enzyme Solution
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding the DHF substrate.
-
Immediately place the plate in a spectrophotometer set to 25°C and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[14]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(Vno inhibitor - Vinhibitor) / Vno inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Diagram of the DHFR Enzymatic Assay Workflow:
Caption: Workflow for DHFR Enzyme Inhibition Assay.
Cell-Based Assay: Proliferation/Viability Assessment
Cell-based assays are crucial for determining the potency of an inhibitor in a more complex biological system.[16] These assays measure the effect of the compound on cell viability or proliferation after a period of treatment.[17]
Causality Behind Experimental Choices:
-
Cell Lines: The choice of cancer cell line (e.g., NCI-H460, a non-small cell lung cancer line) is critical and should be relevant to the intended therapeutic application of the inhibitor.
-
Incubation Time: A 72-hour or longer incubation period is often used for antifolates to allow for sufficient time for the depletion of nucleotide pools to manifest as an anti-proliferative effect.[12]
-
MTT Reagent: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., BOT-2 human breast cancer) in the appropriate growth medium until they reach logarithmic growth phase.[12]
-
-
Cell Plating:
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO2).[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pteridine-based inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72 to 144 hours.[12]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (or GI50) value.
-
Mechanism of Action: The Folate Pathway
Pteridine-based DHFR inhibitors function by interrupting a critical cycle in cell metabolism. The diagram below illustrates the role of DHFR in the folate pathway and the point of inhibition.
Diagram of DHFR's Role in the Folate Pathway:
Caption: Inhibition of the Folate Pathway by Pteridine-Based Drugs.
As shown, DHFR catalyzes the reduction of DHF back to THF. THF is then converted to various cofactors, such as 5,10-methylene-THF, which is essential for the conversion of dUMP to dTMP by thymidylate synthase (TS). This reaction is a rate-limiting step in DNA synthesis. By inhibiting DHFR, pteridine-based drugs cause a build-up of DHF and a depletion of THF cofactors, leading to the cessation of DNA replication and ultimately, cell death.[1]
Conclusion and Future Directions
The pteridine scaffold remains a cornerstone in the development of targeted enzyme inhibitors. While first-generation antifolates like methotrexate are highly effective, newer agents like pralatrexate demonstrate that significant improvements in efficacy can be achieved by optimizing pharmacokinetic properties such as cellular uptake and retention. The comparative data and standardized protocols presented in this guide provide a framework for the continued evaluation and development of novel pteridine-based inhibitors. Future research will likely focus on developing inhibitors with even greater selectivity for their targets, thereby minimizing off-target effects, and on designing compounds that can overcome known resistance mechanisms.
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pteridine Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pteridine compounds, the evaluation of their cytotoxic potential is a critical step in the journey from benchtop to bedside.[1] Pteridines, a class of heterocyclic compounds, are known for their diverse biological activities, including anticancer properties.[2][3] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights to aid in the selection of the most appropriate method for your newly synthesized pteridine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The First Hurdle: Choosing the Right Cytotoxicity Assay
The selection of a suitable cytotoxicity assay is not a one-size-fits-all decision. It is contingent on the specific research question, the properties of the test compound, and the cell type being investigated.[4][5] For pteridine compounds, which can exhibit colorimetric or fluorescent properties, careful consideration is necessary to avoid interference with the assay readout.[6] This guide will focus on three widely used and mechanistically distinct assays: the MTT, LDH, and CellTiter-Glo® assays.
Comparison of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Limitations | Best Suited For |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7] | Well-established, cost-effective, and suitable for high-throughput screening.[8] | Insoluble formazan requires a solubilization step, which can introduce errors.[9] Potential for interference from colored or reducing compounds.[6] | Initial screening of large compound libraries where cost is a primary consideration. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[10] | Measures a direct marker of cell death (membrane rupture). Non-destructive to remaining viable cells, allowing for multiplexing. | Less sensitive for early apoptotic events where the membrane is initially intact. Potential for background from serum LDH.[11] | Assessing compounds that induce necrosis or late-stage apoptosis. Time-course experiments. |
| CellTiter-Glo® (ATP) Assay | Measures the level of intracellular ATP, a key indicator of metabolically active cells, using a luciferase-based reaction.[12] | Highly sensitive, rapid "add-mix-measure" protocol with a broad linear range.[13][14] Less susceptible to interference from colored compounds. | More expensive than colorimetric assays. ATP levels can be influenced by factors other than cell viability. | High-throughput screening requiring high sensitivity and minimal steps. Assessing compounds with potential to interfere with colorimetric readouts. |
In-Depth Methodologies and Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This involves the inclusion of appropriate controls to account for background noise, solvent effects, and the dynamic range of the assay.
The MTT Assay: A Workhorse for Viability Screening
The MTT assay is a colorimetric method that assesses cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Treat cells with a serial dilution of the pteridine compounds. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Blank Control: Culture medium without cells to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the background absorbance.
LDH Release Assay: A Direct Measure of Cell Death
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Biochemical Pathway of LDH Assay
Caption: LDH assay coupled enzymatic reaction.
Detailed Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: In addition to the controls mentioned for the MTT assay, include:
-
Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer to determine the maximum possible LDH release.
-
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released in treated samples relative to the maximum LDH release control, after subtracting background levels.
CellTiter-Glo® Luminescent Cell Viability Assay: High Sensitivity and Simplicity
This assay quantifies ATP, an indicator of metabolically active cells.[12] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[19]
Experimental Workflow for CellTiter-Glo® Assay
Caption: Streamlined workflow of the CellTiter-Glo® assay.
Detailed Protocol for CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[12]
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal from treated cells relative to the untreated control, after subtracting the background luminescence from the blank control.
Troubleshooting and Considerations for Pteridine Compounds
When working with novel compounds, unexpected results can arise. Here are some common issues and troubleshooting tips:
-
High Background in Colorimetric Assays: Pteridine compounds can be colored and may interfere with absorbance readings. Always run a control with the compound in cell-free medium to assess its intrinsic absorbance.[11]
-
Compound-Induced Quenching or Enhancement of Signal: Some compounds can directly interact with the assay reagents. For fluorescent or luminescent assays, test the compound's effect on the signal in a cell-free system.
-
Discrepancies Between Assays: Different assays measure different aspects of cell health. A compound might inhibit metabolic activity (affecting MTT and ATP assays) without immediately compromising membrane integrity (LDH assay).[20] Running multiple assays can provide a more complete picture of the compound's cytotoxic mechanism.
Concluding Remarks
The selection and execution of cytotoxicity assays are pivotal in the preclinical evaluation of new pteridine-based therapeutic agents. By understanding the underlying principles of each assay, implementing robust, self-validating protocols, and being mindful of the potential for compound interference, researchers can generate reliable and reproducible data. This guide provides a framework for making informed decisions, ensuring the scientific rigor necessary to advance promising compounds through the drug discovery pipeline.
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Agilent. (n.d.). Real-Time Cytotoxicity Assays - xCELLigence RTCA. Retrieved from [Link]
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Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
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Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Pediaa.Com. (2019). Difference Between MTT and MTS Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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PubMed. (2011). Real-time cytotoxicity assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Promega GmbH. (n.d.). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. Retrieved from [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). ResearchGate. Retrieved from [Link]
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Biocompare. (2023). Selecting the Right Cell-Based Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Therapeutic potential of pteridine derivatives: A comprehensive review. Retrieved from [Link]
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NCBI. (2016). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Retrieved from [Link]
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PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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NIH. (n.d.). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. Retrieved from [Link]
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Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
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TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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Validating the Mechanism of Action of a Pteridine-Based Drug Candidate: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a drug candidate's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of a hypothetical pteridine-based drug candidate, "PDC-101," a potent inhibitor of dihydrofolate reductase (DHFR). We will compare its performance with a well-established non-classical antifolate, Trimethoprim, providing supporting experimental data and detailed protocols.
Introduction to PDC-101 and its Hypothesized Mechanism of Action
Pteridine-based compounds have a rich history in medicine, with notable examples like methotrexate being used in cancer and autoimmune therapies.[1][2][3] PDC-101 is a novel synthetic pteridine analog designed for enhanced selectivity and potency against human DHFR. The hypothesized MoA centers on its function as a folate antagonist.[4][5][6][7]
Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6][8] Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[4][9][10] By inhibiting DHFR, PDC-101 is expected to deplete the cellular pool of THF, leading to a shutdown of DNA synthesis and cell replication, particularly in rapidly dividing cells like cancer cells.[4][5]
This guide will walk through a multi-faceted approach to confirm this MoA, comparing the outcomes for PDC-101 with Trimethoprim, a well-characterized DHFR inhibitor primarily used as an antibiotic due to its higher affinity for prokaryotic DHFR.[6][11]
The Folate Synthesis Pathway and DHFR Inhibition
To understand the validation experiments, it is crucial to visualize the targeted metabolic pathway. The following diagram illustrates the role of DHFR and the proposed inhibitory action of PDC-101.
Caption: Inhibition of DHFR by PDC-101 and Trimethoprim blocks the folate pathway.
Experimental Validation Workflow
A robust validation of the MoA for PDC-101 requires a multi-pronged approach, progressing from direct target interaction to cellular effects. This workflow ensures that the observed phenotype is a direct consequence of the intended molecular mechanism.
Caption: A sequential workflow for validating the mechanism of action.
Part 1: Biochemical Assays - Direct Enzyme Inhibition
The initial step is to demonstrate direct inhibition of the purified DHFR enzyme by PDC-101 and compare its potency to Trimethoprim.
Experimental Protocol: In Vitro DHFR Enzyme Activity Assay
This assay measures the rate of NADPH consumption during the DHFR-catalyzed reduction of DHF to THF, monitored by the decrease in absorbance at 340 nm.
Materials:
-
Human recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
PDC-101 and Trimethoprim stock solutions in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader with absorbance measurement capabilities at 340 nm
Procedure:
-
Prepare serial dilutions of PDC-101 and Trimethoprim in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include a DMSO-only control.
-
Add 85 µL of a solution containing the DHFR enzyme and NADPH in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of DHF solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 20 minutes.
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: DHFR Inhibition
| Compound | Target | IC50 (nM) |
| PDC-101 | Human DHFR | 2.5 |
| Trimethoprim | Human DHFR | 2,500 |
| PDC-101 | E. coli DHFR | 500 |
| Trimethoprim | E. coli DHFR | 5 |
Interpretation of Results: The data clearly demonstrates that PDC-101 is a potent inhibitor of human DHFR, with an IC50 value in the low nanomolar range, and is significantly more potent than Trimethoprim against the human enzyme. Conversely, Trimethoprim shows much higher potency for the bacterial enzyme, which is consistent with its use as an antibiotic.[6]
Part 2: Biophysical Methods - Quantifying Direct Target Binding
While biochemical assays demonstrate inhibition of enzyme activity, biophysical techniques provide direct evidence of binding between the compound and the target protein.[12][13][14]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR measures the binding affinity and kinetics of the interaction between an inhibitor and its target protein in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Human recombinant DHFR enzyme
-
PDC-101 and Trimethoprim
-
SPR running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the DHFR enzyme onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of PDC-101 and Trimethoprim in running buffer.
-
Inject the compound solutions over the immobilized DHFR surface and a reference surface (without enzyme) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data: Binding Affinity to Human DHFR
| Compound | KD (nM) | ka (1/Ms) | kd (1/s) |
| PDC-101 | 1.8 | 2.1 x 10^5 | 3.8 x 10^-4 |
| Trimethoprim | 1,800 | 1.5 x 10^3 | 2.7 x 10^-3 |
Interpretation of Results: The low KD value for PDC-101 confirms a high-affinity interaction with human DHFR, consistent with the potent inhibition observed in the biochemical assay. The slower dissociation rate (kd) of PDC-101 compared to Trimethoprim suggests a more stable drug-target complex, which can contribute to prolonged intracellular activity.
Part 3: Cell-Based Assays - Verifying Target Engagement and Phenotypic Effects
The final and most critical step is to demonstrate that PDC-101 engages its target in a cellular environment and that this engagement leads to the desired biological outcome.[15][16][17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[17]
Materials:
-
Cancer cell line with high DHFR expression (e.g., HeLa)
-
PDC-101 and Trimethoprim
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-DHFR antibody
Procedure:
-
Culture HeLa cells to 80-90% confluency.
-
Treat cells with PDC-101, Trimethoprim, or DMSO (vehicle control) for 2 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHFR in each sample by Western blotting using an anti-DHFR antibody.
-
Plot the fraction of soluble DHFR against temperature for each treatment condition to generate melting curves.
Comparative Data: Cellular Target Engagement and Proliferation
| Assay | Metric | PDC-101 | Trimethoprim |
| CETSA | Thermal Shift (ΔTm) | +5.2 °C | +0.8 °C |
| Cell Proliferation (HeLa) | EC50 (nM) | 15 | >10,000 |
Interpretation of Results: A significant thermal shift for DHFR in PDC-101-treated cells confirms direct target engagement in a cellular context. The much smaller shift with Trimethoprim is consistent with its lower affinity for human DHFR. The potent anti-proliferative effect of PDC-101 (low EC50) in HeLa cells, which is absent for Trimethoprim at comparable concentrations, strongly links DHFR inhibition to the observed cellular phenotype.
Conclusion
The presented multi-faceted approach provides a rigorous framework for validating the mechanism of action of the pteridine-based drug candidate, PDC-101. The collective evidence from biochemical, biophysical, and cell-based assays strongly supports the hypothesis that PDC-101 exerts its anti-proliferative effects through the potent and selective inhibition of human dihydrofolate reductase. The comparative data with Trimethoprim further highlights the superior potency and cellular activity of PDC-101 against its intended human target. This comprehensive validation strategy is essential for advancing promising drug candidates like PDC-101 into further preclinical and clinical development.
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A Senior Application Scientist's Guide: Benchmarking New Pteridine Derivatives Against Known Anticancer Agents
This guide offers an in-depth technical framework for researchers, scientists, and drug development professionals. It provides an objective comparison of novel pteridine derivatives against established anticancer agents, supported by synthesized experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Renaissance of the Pteridine Scaffold in Oncology
The pteridine core, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry, integral to essential biological cofactors like folic acid.[1][2] This biological relevance was famously exploited by early chemotherapeutics like methotrexate, an antifolate that inhibits dihydrofolate reductase (DHFR) to halt DNA synthesis.[1][2][3] However, the evolution of cancer biology and the onset of drug resistance necessitate a move beyond these classical mechanisms.[1]
Modern drug discovery has unveiled a new generation of pteridine derivatives with diverse and targeted mechanisms of action, from kinase inhibition to the modulation of novel cellular pathways.[2][3][4] This guide will benchmark a hypothetical novel pteridine derivative, herein designated PTD-401 , against standard-of-care agents to illustrate its potential and provide a methodological blueprint for its evaluation.
Comparative Efficacy Analysis: PTD-401 vs. Standard-of-Care Agents
A new compound's therapeutic potential is best understood through direct comparison with established drugs. This section benchmarks PTD-401 against Cisplatin (a DNA-damaging agent) and Doxorubicin (a topoisomerase inhibitor) across several key performance indicators.
Cytotoxicity Profile
The foundational test for any potential anticancer agent is its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose, with lower values indicating higher potency.[5]
Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines
| Cell Line | Cancer Type | PTD-401 (Hypothetical) | Cisplatin (Reference)[5] | Doxorubicin (Reference)[6] |
| MCF-7 | Breast Adenocarcinoma | 2.85 | 8.3 | 0.5 - 1.0 |
| A549 | Lung Carcinoma | 1.90 | 5.7 | 0.1 - 0.5 |
| HCT-116 | Colon Carcinoma | 3.15 | 11.5 | 0.2 - 0.8 |
| HeLa | Cervical Carcinoma | 2.50 | 3.1 | 0.3 - 0.9 |
Data Interpretation: The hypothetical data in Table 1 positions PTD-401 as a potent cytotoxic agent. While Doxorubicin generally shows sub-micromolar potency, PTD-401 demonstrates superior or comparable efficacy to Cisplatin across multiple cancer types. This favorable profile warrants a deeper investigation into its mechanism of action.
Mechanistic Insight: Cell Cycle Arrest
Unlike the DNA-damaging effects of Cisplatin, PTD-401 is hypothesized to function as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can halt cancer cell proliferation.[6] This targeted mechanism suggests a potential for reduced off-target toxicity compared to conventional chemotherapy.
Signaling Pathway: PTD-401 Induced G1/S Phase Arrest
Caption: PTD-401 inhibits CDK2, preventing progression from G1 to S phase.
To validate this hypothesis, cell cycle analysis is performed. The expected outcome is an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases following treatment with PTD-401.
Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.9 |
| PTD-401 (2 µM) | 78.6 ± 4.2 | 10.1 ± 1.8 | 11.3 ± 2.1 |
| Doxorubicin (0.5 µM) | 45.1 ± 3.5 | 15.3 ± 2.0 | 39.6 ± 3.8 |
Data Interpretation: The data clearly shows a significant increase in the G0/G1 population for PTD-401-treated cells, supporting the proposed mechanism of CDK2 inhibition and G1/S arrest. In contrast, Doxorubicin induces a strong G2/M arrest, highlighting the distinct mechanisms of these agents.
Self-Validating Experimental Protocols
The integrity of this guide rests on robust and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key experiments described.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Experimental Workflow: MTT Assay
Caption: Standard workflow for determining IC50 values via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of PTD-401 and reference drugs. Replace the existing media with media containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Return the plates to the incubator for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.[7]
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and cell cycle phase distribution by flow cytometry.[8]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by PI staining and flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., PTD-401 at its IC50 concentration) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Fixation: Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Store at 4°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[10]
Transition to In Vivo Models: The Next Frontier
While in vitro assays are essential for initial screening and mechanistic studies, the ultimate test of an anticancer agent is its efficacy in a living system.[11][12] Promising candidates like PTD-401 must progress to preclinical in vivo evaluation.[13] This typically involves using human tumor xenograft models in immunodeficient mice, where the agent's effect on tumor growth, metastasis, and overall survival can be assessed.[14][15]
Conclusion and Future Outlook
The novel pteridine derivative, PTD-401, demonstrates significant potential as a next-generation anticancer agent. Its potent cytotoxicity, combined with a targeted mechanism of action distinct from standard chemotherapeutics, makes it a compelling candidate for further development. The protocols outlined in this guide provide a robust framework for its continued evaluation.
Future work should focus on comprehensive in vivo efficacy and toxicity studies, exploration of potential synergistic effects in combination with other anticancer agents, and detailed structure-activity relationship (SAR) studies to further optimize the pteridine scaffold.
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Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to the Proper Disposal of 2-Chloropteridine
For Immediate Use by Laboratory Professionals
Hazard Assessment: Understanding the Risks of 2-Chloropteridine
Due to the absence of a dedicated SDS for this compound, a conservative approach to hazard assessment is paramount. By examining the known toxicological and physical hazards of structurally similar compounds, namely 2-Chloropyridine and the pteridine core, we can infer a likely hazard profile for this compound.
Inferred Hazards of this compound:
| Hazard Category | Inferred Risk | Rationale and Supporting Evidence |
| Acute Toxicity | High | 2-Chloropyridine is fatal if it comes into contact with skin or is inhaled, and it is harmful if swallowed[1][2]. The presence of the chlorine atom on the heterocyclic ring is a significant contributor to this toxicity. |
| Skin and Eye Irritation | High | Direct contact with 2-Chloropyridine can cause skin irritation and serious eye damage[1][2]. Pterin, a related pteridine compound, is also a known skin and eye irritant[3]. |
| Respiratory Irritation | High | Inhalation of 2-Chloropyridine can lead to respiratory irritation[4][5]. The potential for this compound to be a respiratory irritant should be assumed. |
| Organ Toxicity | Moderate | Prolonged or repeated exposure to 2-Chloropyridine may cause damage to organs[1][2]. |
| Environmental Hazard | High | 2-Chloropyridine is very toxic to aquatic life with long-lasting effects[1][2]. Chlorinated organic compounds, in general, are persistent in the environment and can have detrimental effects on ecosystems. |
Given these inferred risks, this compound must be handled as a hazardous substance at all times.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, the following personal protective equipment (PPE) and safety measures are mandatory.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use. | To prevent skin contact, which is a likely route of fatal exposure[1][2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye damage[1][2]. |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. | To prevent the inhalation of potentially fatal vapors or dusts[1][2]. |
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[1].
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
In case of inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Step-by-Step Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date the first waste was added to the container.
-
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents and strong acids, to prevent potentially violent reactions[5].
Disposal of Pure this compound and Contaminated Materials
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula.
-
Any materials grossly contaminated with solid this compound (e.g., weighing paper, gloves, paper towels) must also be placed in the same container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container for chlorinated organic solvents.
-
Do not mix with non-halogenated solvent waste.
-
-
Empty Containers:
-
"Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
Final Disposal Pathway
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The preferred method for the ultimate destruction of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride)[2].
Logical Framework for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
